1,1,1-Trifluoroethyl-PEG4-alcohol
Description
The exact mass of the compound 3,6,9,12-Tetraoxatetradecan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKOUPXIUWZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029274 | |
| Record name | Tetraethylene glycol monoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5650-20-4 | |
| Record name | Tetraethylene glycol monoethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylene glycol monoethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol monoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatetradecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY110M1BA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetraethylene Glycol Monoethyl Ether: A Technical Overview of its Physical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of tetraethylene glycol monoethyl ether. The information is compiled to support research, development, and application of this versatile solvent and chemical intermediate, with a particular focus on its emerging role in pharmaceutical sciences.
Core Physical and Chemical Properties
Tetraethylene glycol monoethyl ether, also known as ethyltetraglycol, is a high-boiling, colorless liquid with a mild odor.[1] Its chemical structure, consisting of a tetraethylene glycol backbone with a terminal ethyl ether group, imparts a unique combination of hydrophilicity and hydrophobicity, making it an excellent solvent for a wide range of substances.[]
Summary of Physical Properties
The following tables summarize the key physical and chemical properties of tetraethylene glycol monoethyl ether.
| Identifier | Value | Source |
| IUPAC Name | 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | [3] |
| CAS Number | 5650-20-4 | [] |
| Molecular Formula | C10H22O5 | [] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | Colorless, viscous liquid | [1][4] |
| Physical Property | Value | Conditions | Source |
| Boiling Point | 302.2 °C | at 760 mmHg | [] |
| Melting Point | Not available | - | |
| Density | 1.026 g/cm³ | - | [] |
| Viscosity | Viscous liquid (quantitative data not available) | - | [1][4] |
| Refractive Index | ~1.438 (for Triethylene glycol monoethyl ether) | at 20 °C | [5] |
| Flash Point | > 110 °C | Closed cup | [6] |
| Solubility | Soluble in water and most organic solvents | - | [4] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is crucial for the application of tetraethylene glycol monoethyl ether in various fields. Standard methodologies for measuring key parameters are outlined below.
Density Measurement
The density of glycol ethers can be precisely determined using a vibrating-tube densimeter . This method is based on the principle that the natural frequency of a vibrating U-shaped tube is dependent on the mass of the fluid it contains.
Methodology:
-
Calibration: The instrument is calibrated using two fluids of known density, typically dry air and deionized, degassed water, at the desired temperature and atmospheric pressure.
-
Sample Introduction: The sample, tetraethylene glycol monoethyl ether, is injected into the clean, dry vibrating tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The sample is allowed to reach thermal equilibrium with the instrument's temperature-controlled environment.
-
Frequency Measurement: The resonant frequency of the vibrating tube containing the sample is measured.
-
Density Calculation: The density of the sample is calculated from the measured frequency and the calibration constants.
Viscosity Measurement
The viscosity of glycol ethers can be determined using a capillary viscometer , such as an Ubbelohde viscometer. This method measures the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter under a known pressure.
Methodology:
-
Viscometer Selection: An appropriate Ubbelohde viscometer is selected based on the expected viscosity of the sample.
-
Sample Loading: A precise volume of tetraethylene glycol monoethyl ether is introduced into the viscometer.
-
Temperature Control: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
-
Flow Time Measurement: The liquid is drawn up into the timing bulb, and the time taken for the meniscus to pass between two marked points is accurately measured.
-
Viscosity Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Application in Drug Development: PROTACs
Tetraethylene glycol monoethyl ether is increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]
The tetraethylene glycol monoethyl ether moiety serves as a flexible and hydrophilic linker, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: PROTAC Mechanism of Action.
Safety and Handling
Tetraethylene glycol monoethyl ether is classified as causing serious eye irritation.[3] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from ignition sources.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 3. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Tetraethylene glycol monoethyl ether CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Tetraethylene Glycol Monoethyl Ether, a key building block in modern pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identifiers and Properties
Tetraethylene Glycol Monoethyl Ether is a hydrophilic polyethylene glycol (PEG) derivative widely utilized for its properties as a flexible linker. Its fundamental chemical data are summarized below.
| Property | Value |
| CAS Number | 5650-20-4 |
| Molecular Weight | 222.28 g/mol [1][] |
| Molecular Formula | C₁₀H₂₂O₅[] |
| IUPAC Name | 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol[1][] |
| Synonyms | Ethyl-PEG4-alcohol, 3,6,9,12-Tetraoxatetradecan-1-ol[1] |
| Appearance | Liquid[] |
| Boiling Point | 302.2 °C at 760 mmHg |
| Density | 1.045 g/cm³ |
| Solubility | Miscible with water |
Application in Drug Development: The PROTAC Linker
Tetraethylene glycol monoethyl ether, often referred to as Ethyl-PEG4-alcohol in this context, serves as a flexible PEG4 linker in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[3]
A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase ligand, and a linker that connects the two. The linker's length and composition are critical for the PROTAC's efficacy. PEG linkers, such as this one, are highly valued because they can enhance the solubility and cell permeability of the PROTAC molecule, while providing the necessary flexibility to allow for the optimal formation of a stable ternary complex between the target protein and the E3 ligase.[4]
Experimental Protocols: Representative Synthesis of a BRD4-Targeting PROTAC
While specific protocols are proprietary or publication-specific, the following is a representative, multi-step methodology for the synthesis of a PROTAC targeting the BRD4 protein, using Tetraethylene Glycol Monoethyl Ether as the linker. This protocol employs common and robust chemical transformations, such as "click chemistry."
Objective: To synthesize a BRD4-targeting PROTAC by sequentially attaching a BRD4 ligand (warhead) and an E3 ligase ligand (e.g., a derivative of pomalidomide) to the Ethyl-PEG4-alcohol linker.
Materials:
-
Tetraethylene glycol monoethyl ether (Ethyl-PEG4-alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
An alkyne-functionalized BRD4 ligand (e.g., an analogue of JQ1)
-
An azide-functionalized pomalidomide derivative (for CRBN E3 ligase)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), water, t-butanol)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Methodology:
Step 1: Functionalization of the Linker
-
Tosylation of the Terminal Hydroxyl Group:
-
Dissolve Tetraethylene glycol monoethyl ether (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add p-Toluenesulfonyl chloride (1.2 eq) and a suitable base (e.g., triethylamine, 1.5 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tosylated linker by column chromatography.
-
-
Azidation of the Tosylated Linker:
-
Dissolve the purified tosylated linker (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the complete consumption of the starting material.
-
After cooling, dilute the mixture with water and extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide-functionalized linker (Azido-PEG4-ethyl ether).
-
Step 2: PROTAC Assembly via Click Chemistry
-
First Conjugation (Linker to Warhead):
-
This protocol assumes a pre-synthesized alkyne-functionalized BRD4 ligand.
-
Dissolve the Azido-PEG4-ethyl ether linker (1.1 eq) and the alkyne-functionalized BRD4 ligand (1.0 eq) in a mixture of t-butanol and water.
-
Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC to yield the BRD4 ligand-linker conjugate.
-
-
Second Conjugation (PROTAC Final Assembly):
-
The protocol would be adapted here depending on the functional group of the E3 ligase ligand. For this representative example, we assume the first conjugation was with an azide-functionalized E3 ligase ligand and the second is with the alkyne-functionalized warhead.
-
Visualizations
The following diagrams illustrate the key logical and signaling pathways relevant to the application of Tetraethylene Glycol Monoethyl Ether in PROTAC development.
The BRD4 protein acts as an epigenetic reader, binding to acetylated histones on chromatin and recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[5] A BRD4-targeting PROTAC utilizes a linker, such as Tetraethylene Glycol Monoethyl Ether, to bring an E3 ubiquitin ligase into close proximity with the BRD4 protein. This induced proximity results in the poly-ubiquitination of BRD4, marking it for degradation by the proteasome.[3] The removal of BRD4 subsequently blocks the downstream signaling pathway, leading to reduced oncogene expression.
References
Solubility of tetraethylene glycol monoethyl ether in water and organic solvents.
An In-depth Technical Guide to the Solubility of Tetraethylene Glycol Monoethyl Ether
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of excipients like tetraethylene glycol monoethyl ether (TEGMEE) is paramount for formulation development. This technical guide provides a comprehensive overview of the solubility of TEGMEE in water and a range of common organic solvents.
Core Concepts of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Miscibility is a term used for liquids, referring to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[1][2] For the purposes of this guide, TEGMEE, a liquid at room temperature, will be discussed in terms of its miscibility with various liquid solvents.
Molecular Structure and its Influence on Solubility
Tetraethylene glycol monoethyl ether possesses a unique amphiphilic structure, incorporating both a polar hydroxyl group and ether linkages, as well as a nonpolar ethyl group. This dual nature is the primary determinant of its broad solvency. The ether groups and the terminal alcohol group can form hydrogen bonds with polar solvents, particularly water, leading to high solubility. The ethylene glycol chain and the terminal ethyl group contribute to its affinity for less polar organic solvents.
Solubility Data
The following table summarizes the available data on the miscibility of tetraethylene glycol monoethyl ether with water and various organic solvents.
| Solvent | Chemical Formula | Polarity | Miscibility with TEGMEE | Reference |
| Water | H₂O | Polar | Miscible | [3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | [4] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | [5] |
| Methanol | CH₃OH | Polar Protic | Miscible | [5] |
| Acetone | C₃H₆O | Polar Aprotic | Miscible | [5] |
| General Polar Solvents | - | Polar | Generally Miscible | [5] |
| General Non-Polar Solvents | - | Non-Polar | Generally Miscible | [5] |
Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a single phase. "Soluble" in the context of DMSO indicates that TEGMEE dissolves in this solvent.
Experimental Protocols for Solubility Determination
The determination of solubility and miscibility can range from simple visual inspection to more complex analytical techniques.
Method 1: Visual Determination of Miscibility
This protocol is adapted from the ASTM D1722 standard for water miscibility of water-soluble solvents and can be applied to other organic solvents.[6][7]
Objective: To qualitatively determine if tetraethylene glycol monoethyl ether is miscible with a given solvent at a specific temperature.
Materials:
-
Tetraethylene glycol monoethyl ether
-
Solvent to be tested
-
Graduated cylinders or volumetric flasks (100 mL)
-
Constant temperature bath (optional, for non-ambient temperature measurements)
-
Pipettes
Procedure:
-
Ensure all glassware is clean and dry.
-
Measure 50 mL of tetraethylene glycol monoethyl ether and transfer it to a 100 mL graduated cylinder.
-
Measure 50 mL of the solvent to be tested.
-
Slowly add the solvent to the graduated cylinder containing the tetraethylene glycol monoethyl ether.
-
Stopper the cylinder and invert it ten times to ensure thorough mixing.
-
Place the cylinder on a flat surface and allow it to stand for 5 minutes.
-
Visually inspect the mixture against a dark background. The mixture should be free of any cloudiness, turbidity, or separation into layers.[2]
-
If the mixture is clear and homogenous, the two liquids are considered miscible.
Visual Miscibility Determination Workflow
Method 2: Quantitative Analysis by Gas Chromatography (GC)
For a precise quantification of solubility, especially in cases of partial miscibility, gas chromatography is a powerful tool.[8]
Objective: To quantitatively determine the concentration of tetraethylene glycol monoethyl ether in a solvent phase.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate capillary column (e.g., Rxi®-1301Sil MS)[9][10][11]
-
Tetraethylene glycol monoethyl ether (as a standard)
-
Solvent of interest
-
Volumetric flasks and pipettes for standard preparation
-
Vials for sample analysis
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of tetraethylene glycol monoethyl ether in a solvent in which it is known to be fully miscible (e.g., methanol). The concentration range of these standards should bracket the expected solubility.
-
Inject each standard into the GC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution of tetraethylene glycol monoethyl ether in the solvent of interest. This can be achieved by adding an excess of TEGMEE to the solvent, agitating the mixture (e.g., using a shaker or vortex mixer) for a set period at a controlled temperature, and then allowing the phases to separate.
-
Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved TEGMEE is transferred.
-
-
Sample Analysis:
-
Inject the aliquot of the saturated solution into the GC under the same conditions as the standards.
-
Record the peak area for tetraethylene glycol monoethyl ether.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of tetraethylene glycol monoethyl ether in the injected sample based on its peak area. This concentration represents the solubility of TEGMEE in that solvent at the experimental temperature.
-
Quantitative Solubility Analysis by GC
Factors Influencing Solubility
Several factors can influence the solubility of tetraethylene glycol monoethyl ether:
-
Temperature: While many solids become more soluble in liquids with increasing temperature, the effect on liquid-liquid miscibility can be more complex. For some glycol ethers, an inverse relationship is observed where they become less soluble in water at higher temperatures.[3]
-
Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease the solubility of TEGMEE in a given solvent system by altering the polarity and intermolecular forces of the solution.
Conclusion
Tetraethylene glycol monoethyl ether is a versatile solvent that exhibits broad miscibility with water and a wide range of organic solvents. This property is a direct result of its amphiphilic molecular structure. For qualitative assessments of miscibility, a simple visual inspection method is often sufficient. For precise quantitative solubility data, analytical techniques such as gas chromatography are recommended. A thorough understanding of the solubility characteristics of TEGMEE is essential for its effective application in research, development, and various industrial processes.
References
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. Miscibility - Wikipedia [en.wikipedia.org]
- 3. Glycol Ethers Properties & Examples, Organic Solvents [sigmaaldrich.cn]
- 4. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]
- 5. inchem.org [inchem.org]
- 6. "ASTM D1722:2009 Test for Solvent Water Miscibility" [bsbedge.com]
- 7. store.astm.org [store.astm.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. gcms.cz [gcms.cz]
- 10. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 11. scientistlive.com [scientistlive.com]
Spectroscopic data (NMR, IR, Mass Spec) for tetraethylene glycol monoethyl ether.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tetraethylene glycol monoethyl ether (C10H22O5), a molecule of interest in various scientific and pharmaceutical applications. Due to the limited availability of directly published spectra for this specific compound, this guide presents expected data based on the analysis of closely related structures and general spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.
Chemical Structure and Properties
Tetraethylene glycol monoethyl ether is a poly(ethylene glycol) derivative with the following structure:
IUPAC Name: 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol[1] Molecular Formula: C10H22O5[1] Molecular Weight: 222.28 g/mol [1] SMILES: CCOCCOCCOCCOCCO[1]
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for tetraethylene glycol monoethyl ether. These values are inferred from data available for structurally similar compounds and are intended as a reference for researchers.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.19 | t | 3H | CH₃-CH₂-O- |
| ~3.40 | q | 2H | CH₃-CH₂-O- |
| ~3.55-3.75 | m | 16H | -O-CH₂-CH₂-O- |
| ~2.8 (broad) | s | 1H | -OH |
Note: The chemical shifts are approximate and are based on data for similar polyethylene glycol ethers. The broad singlet for the hydroxyl proton is characteristic and its position can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~15.2 | CH₃-CH₂-O- |
| ~61.7 | HO-CH₂- |
| ~66.8 | CH₃-CH₂-O- |
| ~70.4-70.7 | -O-CH₂-CH₂-O- (internal) |
| ~72.6 | -CH₂-CH₂-OH |
Note: The predicted chemical shifts are based on known values for ethylene glycol ethers and may vary slightly based on experimental conditions.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (alcohol) |
| 2970-2850 | Strong | C-H Stretch (alkane) |
| 1150-1085 | Strong | C-O Stretch (ether) |
Note: The IR spectrum is expected to be dominated by the strong hydroxyl and ether stretching bands, characteristic of polyethylene glycol compounds.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 223 | [M+H]⁺ (if using soft ionization like ESI) |
| 222 | [M]⁺ (molecular ion, may be weak or absent in EI) |
| 45, 59, 73, 89, etc. | Characteristic repeating -(CH₂CH₂O)- fragment ions |
Note: Electron Ionization (EI) is expected to produce significant fragmentation, with a pattern of ions separated by 44 Da (the mass of an ethylene oxide unit). Soft ionization techniques like Electrospray Ionization (ESI) are more likely to show the protonated molecular ion.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of tetraethylene glycol monoethyl ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For compounds with hydroxyl groups, DMSO-d₆ is often preferred as it allows for the observation of the -OH proton signal which may exchange with residual water in other solvents.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition (¹H and ¹³C NMR):
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (~200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[3]
-
Carefully place a second salt plate on top, creating a thin liquid film between the plates.[3]
-
Ensure no air bubbles are trapped in the film.
2. Data Acquisition (FTIR):
-
Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Alternative Method (Attenuated Total Reflectance - ATR):
-
Place a drop of the liquid sample directly onto the ATR crystal.
-
Acquire the spectrum. This method is often simpler and requires less sample preparation.[4]
Mass Spectrometry (MS)
1. Sample Introduction (for GC-MS with Electron Ionization):
-
Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph (GC) coupled to a mass spectrometer.
-
The GC will separate the sample from the solvent and introduce it into the ion source.
2. Ionization (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]
-
This causes the molecules to ionize and fragment.
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and relationships.
Caption: Workflow for the spectroscopic analysis of tetraethylene glycol monoethyl ether.
Caption: The process of Electron Ionization Mass Spectrometry (EI-MS).
References
- 1. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Purity Specifications for Research-Grade Tetraethylene Glycol Monoethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for research-grade tetraethylene glycol monoethyl ether (TEG-MEE). Ensuring high purity is critical for reliable and reproducible results in research and drug development applications, where impurities can lead to unwanted side reactions, altered biological activity, or inaccurate analytical results. This document outlines typical purity levels, potential impurities, and the analytical methodologies used to determine them.
Physicochemical Properties
Tetraethylene glycol monoethyl ether is a poly(ethylene glycol) (PEG) derivative commonly used as a solvent, surfactant, and linker in various scientific applications.[] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 5650-20-4[2] |
| Molecular Formula | C10H22O5[3] |
| Molecular Weight | 222.28 g/mol [3] |
| Appearance | Colorless to light yellow liquid[] |
| Boiling Point | 302.2 °C at 760 mmHg[] |
| Density | 1.026 g/cm³[] |
Purity Specifications
Research-grade TEG-MEE is expected to meet stringent purity requirements. The following table summarizes the recommended specifications for key quality attributes.
| Parameter | Specification |
| Purity (by GC) | ≥ 99.0% |
| Water Content (by Karl Fischer) | ≤ 0.1% |
| Peroxide Value | ≤ 1.0 meq/kg |
| Related Glycols (e.g., Triethylene Glycol Monoethyl Ether) | ≤ 0.5% |
Analytical Methodologies and Experimental Protocols
Accurate determination of purity and impurity levels requires specific and validated analytical methods. The following sections detail the experimental protocols for the key tests.
Purity Determination by Gas Chromatography (GC)
Gas chromatography with flame ionization detection (GC-FID) is the primary method for assessing the purity of TEG-MEE and quantifying related impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.[4]
-
Column: An Agilent CP-Wax 57 CB, 0.53 mm x 25 m fused silica column with a film thickness of 0.5 µm is suitable for the separation of glycols.[5]
-
Carrier Gas: Helium or Nitrogen.[5]
-
Injector Temperature: 250 °C.[5]
-
Detector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial Temperature: 100 °C
-
Ramp: 10 °C/min to 200 °C[5]
-
-
Sample Preparation: The sample is typically diluted in a suitable solvent like ethyl acetate before injection.[5]
-
Data Analysis: The peak area of each component is measured, and the purity is calculated based on the relative percentage of the total adjusted peak area, often using area normalization.[4]
GC Purity Analysis Workflow
Water Content by Karl Fischer Titration
The Karl Fischer titration method is a specific and accurate way to determine the water content in TEG-MEE. Both volumetric and coulometric methods can be used, with the latter being more suitable for very low water concentrations (<0.1%).[6][7]
Experimental Protocol (Volumetric Method):
-
Instrumentation: An automatic Karl Fischer titrator.
-
Reagents:
-
Procedure:
-
The titration vessel is filled with the solvent and pre-titrated to a dry endpoint.
-
A known weight of the TEG-MEE sample is injected into the vessel.[6][7]
-
The sample is then titrated with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the volume of titrant consumed.
-
Karl Fischer Titration Workflow
Peroxide Value Determination
Glycol ethers can form peroxides upon storage, especially when exposed to air and light.[2] The peroxide value is a measure of the concentration of peroxides and is a critical safety and quality parameter.
Experimental Protocol (Iodometric Titration):
-
Reagents:
-
Solvent mixture (e.g., acetic acid/chloroform or isopropanol/acetic acid).
-
Saturated potassium iodide solution.
-
Standardized sodium thiosulfate solution (0.1 N or 0.01 N).
-
Starch indicator solution.
-
-
Procedure:
-
A known weight of the TEG-MEE sample is dissolved in the solvent mixture in an Erlenmeyer flask.
-
Saturated potassium iodide solution is added, and the mixture is allowed to react in the dark. The peroxides oxidize the iodide to iodine.
-
The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
-
Starch solution is added near the endpoint, and the titration is continued until the blue color disappears.
-
A blank titration is performed under the same conditions.
-
-
Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).[9]
Peroxide Value Determination Workflow
Impurity Profile
The primary impurities in research-grade TEG-MEE are typically water, peroxides, and other structurally related ethylene glycol ethers.
-
Water: Can be introduced during synthesis or from atmospheric moisture.
-
Peroxides: Formed by autoxidation of the ether linkages. The rate of formation can be accelerated by heat, light, and the presence of metal catalysts.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize peroxide formation.[2]
-
Related Glycols: These include lower and higher ethologs such as triethylene glycol monoethyl ether and diethylene glycol monoethyl ether. These can be present as byproducts from the ethoxylation process.
Storage and Handling
To maintain the high purity of research-grade TEG-MEE, proper storage and handling are essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2] To prevent peroxide formation, storage under an inert atmosphere like nitrogen is recommended.[2]
-
Handling: Use in a well-ventilated area and avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By adhering to these specifications and analytical procedures, researchers can ensure the quality and consistency of tetraethylene glycol monoethyl ether used in their critical applications.
References
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.antpedia.com [img.antpedia.com]
- 5. agilent.com [agilent.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Determination of Water Content in Ethylene glycol Using Karl Fischer Titration [sigmaaldrich.com]
- 8. Solstice Research Chemicals [lab.solstice.com]
- 9. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Potential research applications of tetraethylene glycol monoethyl ether.
An In-depth Technical Guide to the Potential Research Applications of Tetraethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Tetraethylene glycol monoethyl ether (TEGMEE), also known as ethyl-PEG4-alcohol, is a versatile oligoethylene glycol ether with a range of potential applications in pharmaceutical and biomedical research. Its unique physicochemical properties, including its amphiphilicity and biocompatibility, make it a valuable excipient in drug delivery systems, a flexible linker in novel therapeutic modalities, and a surface modification agent for nanomaterials. This guide provides a comprehensive overview of the current and potential research applications of TEGMEE, with a focus on its role in drug delivery, as a PROTAC linker, and in nanoparticle functionalization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of TEGMEE is essential for its effective application in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22O5 | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| IUPAC Name | 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol | [1] |
| Appearance | Clear, colorless to very slightly yellow liquid | [2] |
| Boiling Point | 158-160 °C (at 5 mmHg) | [2] |
| Density | ~1.045 g/mL at 25 °C | [2] |
| Water Solubility | Miscible | [2] |
| logP | -1.5 (at 20°C) | [2] |
Drug Delivery Applications
TEGMEE and its close structural analogs, such as diethylene glycol monoethyl ether (DEGEE, commercially known as Transcutol®), are of significant interest in the formulation of drug delivery systems for poorly water-soluble drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[3][4][5][6]
Self-Emulsifying Drug Delivery Systems (SEDDS)
TEGMEE can function as a cosurfactant or solubilizer in SEDDS.[7][8] These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9] The resulting small droplet size provides a large interfacial area for drug release and absorption, thereby enhancing the bioavailability of poorly soluble drugs.[10]
Quantitative Data from a Representative SEDDS Formulation (using DEGEE as an analog)
The following table presents data from a study on a self-microemulsifying drug delivery system (SMEDDS) for the poorly soluble drug tectorigenin, using Transcutol® HP (a high-purity grade of DEGEE) as the cosurfactant. The principles and formulation characteristics are applicable to systems containing TEGMEE.
| Parameter | Formulation Component/Value | Reference |
| Oil Phase | Capryol 90 | [11] |
| Surfactant | Cremophore RH40 | [11] |
| Cosurfactant | Transcutol HP (DEGEE) | [11] |
| Formulation Ratio (Oil:Surfactant:Cosurfactant) | 13:48:39 (w/w) | [11] |
| Drug Loading (Tectorigenin) | 20 mg/g | [11] |
| Droplet Size | Globular, homogeneous | [11] |
| In Vitro Drug Release (in 5 min) | > 90% | [11] |
| Absolute Oral Bioavailability Enhancement | 5-fold higher than crude drug | [11] |
Experimental Protocol: Formulation and Characterization of a SEDDS
This protocol outlines the general steps for preparing and evaluating a SEDDS, which can be adapted for formulations containing TEGMEE.
-
Screening of Excipients:
-
Determine the solubility of the drug in various oils, surfactants, and cosurfactants (including TEGMEE).
-
Select excipients that exhibit good solubilizing capacity for the drug.[12]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the oil, surfactant, and TEGMEE (cosurfactant) according to the desired ratio determined from the phase diagram.
-
Mix the components until a clear, homogenous solution is formed.
-
Incorporate the drug into the mixture and stir until it is completely dissolved.[11]
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[14]
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method). The release medium should simulate physiological conditions. Samples are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method (e.g., HPLC).[14][15]
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[16]
-
Topical and Transdermal Delivery
Glycol ethers like DEGEE are known to act as penetration enhancers in topical and transdermal formulations.[2][12][17][18] They can improve the permeation of drugs through the skin by altering the properties of the stratum corneum. While specific studies on TEGMEE are limited, its structural similarity to DEGEE suggests its potential in this area.
Experimental Protocol: In Vitro Skin Permeation Study
This protocol describes a typical in vitro skin permeation study using Franz diffusion cells.
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin).
-
Remove subcutaneous fat and hair.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Permeation Study:
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 37°C.
-
Apply the drug formulation containing TEGMEE to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.[19]
-
PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][20][21] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
TEGMEE and its monomethyl ether analog are used as polyethylene glycol (PEG)-based linkers in the synthesis of PROTACs.[1][7][13][19][22][23] The linker plays a crucial role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers can improve the solubility and cell permeability of PROTACs.
Experimental Protocol: Synthesis of a TEGMEE-based PROTAC Linker Derivative
This protocol describes a general method for the derivatization of TEGMEE to be used as a PROTAC linker.
-
Tosylation of TEGMEE:
-
Dissolve TEGMEE in a suitable solvent (e.g., THF).
-
Cool the solution to 0°C and add a base (e.g., sodium hydroxide).
-
Add p-toluenesulfonyl chloride dropwise and stir the reaction mixture overnight at room temperature.
-
Work up the reaction to isolate the tosylated TEGMEE.[10]
-
-
Further Functionalization:
-
The tosylated TEGMEE can then be reacted with a nucleophile to introduce a functional group for conjugation to the target protein ligand or the E3 ligase ligand (e.g., an azide for click chemistry).
-
Nanoparticle Functionalization
The surface of nanoparticles can be functionalized with PEG chains (PEGylation) to improve their stability, reduce protein adsorption, and prolong their circulation time in the bloodstream.[24][25] Short-chain PEG derivatives like TEGMEE can be used to coat nanoparticles, providing a "stealth" effect that helps them evade the reticuloendothelial system.[14][20]
Experimental Protocol: Functionalization of Gold Nanoparticles with a TEGMEE Derivative
This protocol outlines the steps for coating gold nanoparticles with a thiol-derivatized TEGMEE.
-
Synthesis of Thiol-Derivatized TEGMEE:
-
Synthesize a thiol-terminated derivative of TEGMEE, for example, by reacting a tosylated TEGMEE with sodium hydrosulfide.[26]
-
-
Preparation of Gold Nanoparticles:
-
Synthesize gold nanoparticles by reducing a gold salt (e.g., gold chloride) with a reducing agent (e.g., sodium borohydride) in the presence of the thiol-derivatized TEGMEE.[20]
-
-
Characterization of Functionalized Nanoparticles:
-
Size and Morphology: Characterize the size and shape of the functionalized nanoparticles using transmission electron microscopy (TEM) and dynamic light scattering (DLS).[14]
-
Surface Chemistry: Confirm the presence of the TEGMEE coating using techniques such as X-ray photoelectron spectroscopy (XPS) or Fourier-transform infrared spectroscopy (FTIR).[14]
-
In Vivo Half-Life: Inject the nanoparticles intravenously into an animal model and measure the concentration of the nanoparticles in the blood over time to determine their circulation half-life.[20]
-
Safety and Toxicology
The safety of excipients is a critical consideration in drug development. Glycol ethers as a class have been studied for their toxicological profiles.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Culture:
-
Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of TEGMEE for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
Conclusion
Tetraethylene glycol monoethyl ether is a promising molecule with diverse potential applications in pharmaceutical research, particularly in the fields of drug delivery, targeted protein degradation, and nanotechnology. Its favorable physicochemical properties make it a valuable tool for enhancing the solubility and bioavailability of poorly water-soluble drugs, constructing effective PROTACs, and improving the in vivo performance of nanoparticles. Further research into the specific applications and biological interactions of TEGMEE will undoubtedly expand its utility in the development of novel therapeutics and drug delivery systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. jrasb.com [jrasb.com]
- 4. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. pexacy.com [pexacy.com]
- 7. researchgate.net [researchgate.net]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]
- 12. The effect of diethylene glycol monoethyl ether as a vehicle for topical delivery of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetmol.cn [targetmol.cn]
- 14. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug release mechanisms from ethylcellulose: PVA-PEG graft copolymer-coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical Characterization and Thermodynamic Studies of Nanoemulsion-Based Transdermal Delivery System for Fullerene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of diethylene glycol monoethyl ether on skin penetration ability of diclofenac acid nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 23. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
An In-depth Technical Guide to the Biodegradability and Environmental Impact of Tetraethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradability and environmental impact of tetraethylene glycol monoethyl ether (CAS No. 5650-20-4). The information is compiled from a review of available literature, safety data sheets, and regulatory documents. It is intended to serve as a resource for researchers, scientists, and drug development professionals who may be working with or evaluating the environmental profile of this substance.
Executive Summary
Tetraethylene glycol monoethyl ether is a high-boiling-point, water-soluble liquid belonging to the glycol ether family. While specific experimental data on its ready biodegradability and aquatic toxicity are largely unavailable in the public domain, a review of data for structurally similar glycol ethers suggests that it is likely to be readily biodegradable and exhibit low toxicity to aquatic organisms. Its physicochemical properties indicate a low potential for bioaccumulation and atmospheric persistence. This guide presents the available data, highlights existing data gaps, and provides context through surrogate information from related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of tetraethylene glycol monoethyl ether is presented in Table 1. These properties are crucial for understanding its environmental fate and transport.
| Property | Value | Reference |
| CAS Number | 5650-20-4 | [1] |
| Molecular Formula | C10H22O5 | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Physical State | Liquid | [2] |
| Boiling Point | 302.2 °C at 760 mmHg | [2] |
| Water Solubility | Soluble | [2] |
| log Kow (Octanol-Water Partition Coefficient) | -0.8 (Computed) | [1] |
Environmental Fate and Transport
The environmental fate of a chemical is governed by its physical and chemical properties. For tetraethylene glycol monoethyl ether, its high water solubility and low octanol-water partition coefficient suggest that if released into the environment, it will predominantly partition to the water and soil compartments.[2] Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant fate process.
Due to its high mobility in soil, there is a potential for it to leach into groundwater. However, this is likely to be mitigated by biodegradation. In the atmosphere, glycol ethers are expected to be degraded by photochemical reactions.[3]
Biodegradability
Information from related glycol ethers provides an indication of its likely behavior. Glycol ethers, as a chemical class, are generally considered to be readily biodegradable.[3][6] For instance, the OECD SIDS (Screening Information Data Set) for the high boiling ethylene glycol ethers category, which includes structurally similar compounds, indicates that these substances are expected to be biodegradable.[3]
Ecotoxicity
Comprehensive ecotoxicity data for tetraethylene glycol monoethyl ether from standardized tests on fish, daphnia, and algae are not available in the reviewed literature.[4]
To provide an indication of the potential ecotoxicity, data from structurally related glycol ethers can be considered (a "read-across" approach). The OECD SIDS for the diethylene glycol ethers category shows that for analogous substances, the acute toxicity to aquatic organisms is low, with LC50 and EC50 values typically exceeding 1000 mg/L.[7] Similarly, for the high boiling ethylene glycol ethers category, a low hazard potential is concluded.[3] A safety data sheet for the related compound tetraethyleneglycol monomethyl ether indicates a fish LC50 of > 10000 mg/L, suggesting very low toxicity.[8]
Table 2: Ecotoxicity Data for Structurally Similar Glycol Ethers (Surrogate Data)
| Substance | Test Organism | Endpoint | Value (mg/L) | Reference |
| Diethylene Glycol Ethers (Category) | Fish | LC50 | > 5000 | [7] |
| Diethylene Glycol Ethers (Category) | Invertebrates | EC50 | > 10,000 | [7] |
| Triethylene Glycol Monoethyl Ether | Fish (Pimephales promelas) | 96h LC50 | > 10,000 | |
| Triethylene Glycol Monoethyl Ether | Invertebrate (Daphnia magna) | 48h EC50 | 10,000 | |
| Triethylene Glycol Monoethyl Ether | Microorganisms | IC50 | > 10,000 | |
| Tetraethyleneglycol Monomethyl Ether | Fish (Brachydanio rerio) | 96h LC50 | > 10,000 | [8] |
Based on this surrogate data, it is anticipated that tetraethylene glycol monoethyl ether has a low potential for aquatic toxicity.
Experimental Protocols
Detailed experimental protocols for biodegradability and ecotoxicity studies specifically for tetraethylene glycol monoethyl ether are not available due to the lack of public data. However, this section outlines the standard methodologies for the key experiments that would be conducted.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This method is commonly used to assess the ready biodegradability of chemical substances.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial inoculum (e.g., activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured by a manometric device over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
Methodology:
-
Test Substance Preparation: The test substance is added to a mineral medium at a concentration that is not inhibitory to the microorganisms.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.
-
Test Flasks: The test is run in sealed flasks connected to a respirometer to measure oxygen consumption. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Data Analysis: The cumulative oxygen consumption is recorded and used to calculate the percentage of biodegradation relative to the ThOD. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Methodology:
-
Test Species: A standard fish species like Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) is used.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, dissolved oxygen).
-
Observation: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test determines the concentration of a substance that immobilizes 50% of the test daphnids (EC50) over a 48-hour period.
Methodology:
-
Test Species: Daphnia magna is a commonly used crustacean for this test.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in water.
-
Observation: The number of immobilized daphnids is observed at 24 and 48 hours.
-
Data Analysis: The EC50 value is calculated based on the observed immobilization at the different test concentrations.
Visualizations
Environmental Fate and Exposure Pathways
The following diagram illustrates the potential environmental fate and transport pathways of tetraethylene glycol monoethyl ether upon its release.
Caption: Environmental fate of tetraethylene glycol monoethyl ether.
General Metabolic Pathway of Glycol Ethers
While a specific aquatic toxicity signaling pathway is not documented, the general metabolic pathway of many ethylene glycol ethers in biological systems involves oxidation. This is a key process in their detoxification or, in some cases, toxification.
Caption: General metabolic pathway of ethylene glycol ethers.
Conclusion
Tetraethylene glycol monoethyl ether is a substance for which there is a notable lack of specific, publicly available data on its biodegradability and ecotoxicity. Based on its physicochemical properties and data from structurally similar glycol ethers, it is predicted to be readily biodegradable, have a low potential for bioaccumulation, and exhibit low toxicity to aquatic organisms. However, to conduct a definitive environmental risk assessment, experimental data from standardized tests on tetraethylene glycol monoethyl ether itself would be required. This guide serves to summarize the current state of knowledge and to highlight the areas where further research is needed.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. echemi.com [echemi.com]
- 6. Ethylene glycol ethers: an environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. GSRS [gsrs.ncats.nih.gov]
Methodological & Application
Application Notes and Protocols for Tetraethylene Glycol Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetraethylene glycol and its derivatives in organic synthesis. The following sections highlight a specific application in the enzymatic synthesis of thiol-functionalized tetraethylene glycol, a process with relevance in bioconjugation, drug delivery, and materials science.
Introduction
Tetraethylene glycol monoethyl ether (TEGMEE) is a versatile organic compound with a wide range of applications, primarily as a high-boiling point solvent and as an intermediate in chemical synthesis.[1] Its properties, such as miscibility with water and many organic solvents, make it a suitable medium for various chemical transformations. This document focuses on a specific synthetic application utilizing tetraethylene glycol (TEG) as a starting material for the preparation of mono- and dithiol derivatives through an environmentally friendly enzymatic process.
Application: Enzymatic Synthesis of Thiol-Functionalized Tetraethylene Glycol
The functionalization of polyethylene glycols (PEGs) and their smaller oligomers, like tetraethylene glycol, with thiol groups is of significant interest for various applications, including the development of biocompatible materials, drug delivery systems, and biosensors. Traditional methods for introducing thiol groups often involve harsh reagents and are not considered "green."[2] An alternative, enzyme-catalyzed approach offers a milder and more selective route to these valuable compounds.
This application note details the synthesis of tetraethylene glycol-monothiol and tetraethylene glycol-dithiol via a solvent-free, enzyme-catalyzed transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG), catalyzed by Candida antarctica Lipase B (CALB).[2][3]
Reaction Data
The enzymatic synthesis of thiol-functionalized tetraethylene glycol proceeds in a stepwise manner, allowing for the selective formation of the monothiol or dithiol product by controlling the reaction time.[2][3]
| Product | Reaction Time | Yield |
| Tetraethylene Glycol-Monothiol | 15 minutes | >95% |
| Tetraethylene Glycol-Dithiol | 8 hours | >90% |
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of thiol-functionalized tetraethylene glycol is depicted below.
References
Application Notes and Protocols: The Role of Tetraethylene Glycol Monoethyl Ether in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of tetraethylene glycol monoethyl ether (TEGMEE) in the synthesis of various nanoparticles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in utilizing TEGMEE to achieve desired nanoparticle characteristics for applications in drug delivery, bioimaging, and catalysis.
Introduction to Tetraethylene Glycol Monoethyl Ether in Nanotechnology
Tetraethylene glycol monoethyl ether (TEGMEE) is a versatile poly(ethylene glycol) (PEG) derivative that has gained significant attention in the field of nanotechnology. Its unique combination of ether and hydroxyl functional groups, along with its amphiphilic nature, allows it to function as a solvent, a reducing agent, and a capping agent in the synthesis of a wide array of nanoparticles, including gold (Au), silver (Ag), and various metal oxides.
The presence of the ethylene glycol units provides hydrophilicity and biocompatibility to the resulting nanoparticles, a crucial aspect for biomedical applications. The terminal ethyl ether group can influence the solubility and interaction with different precursor materials. By carefully controlling reaction parameters, TEGMEE enables the synthesis of nanoparticles with tunable sizes, shapes, and surface properties, which in turn dictates their performance in various applications.
Multifunctional Role of TEGMEE in Nanoparticle Synthesis
TEGMEE's utility in nanoparticle synthesis stems from its ability to perform several key functions, often simultaneously. This multifunctional nature simplifies synthesis protocols and provides a high degree of control over the final product.
As a High-Boiling Point Solvent
With a boiling point of approximately 277°C, TEGMEE serves as an excellent high-boiling point solvent. This property is particularly advantageous for the synthesis of crystalline nanoparticles that require elevated temperatures for nucleation and growth. The use of a high-boiling point solvent allows for a wider range of reaction temperatures, providing greater control over the kinetics of nanoparticle formation.
As a Reducing Agent in the Polyol Process
TEGMEE, being a polyol, can act as a reducing agent for various metal precursors. In the polyol synthesis method, the hydroxyl groups of the glycol are oxidized at high temperatures, leading to the reduction of metal ions to their zero-valent state, which then nucleate to form nanoparticles. The reducing power of TEGMEE can be modulated by adjusting the reaction temperature and pH.
As a Capping and Stabilizing Agent
The oxygen atoms in the ether linkages and the terminal hydroxyl group of TEGMEE can coordinate with the surface of newly formed nanoparticles. This coordination shell acts as a capping layer, preventing uncontrolled growth and agglomeration of the nanoparticles. The length of the tetraethylene glycol chain provides steric hindrance, ensuring the colloidal stability of the nanoparticle dispersion. This "stealth" property, similar to that provided by other PEG derivatives, is critical for in vivo applications as it can reduce opsonization and prolong circulation times.[1]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of gold, silver, and metal oxide nanoparticles using TEGMEE. These protocols are based on established polyol synthesis methods and have been adapted to specifically utilize TEGMEE.
Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a typical synthesis of gold nanoparticles where TEGMEE acts as both the solvent and the reducing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraethylene glycol monoethyl ether (TEGMEE)
-
Sodium hydroxide (NaOH) solution (0.1 M, optional for pH adjustment)
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TEGMEE.
-
Heat the TEGMEE to 120°C with vigorous stirring.
-
Rapidly inject a solution of HAuCl₄·3H₂O (e.g., 1 mL of a 10 mM aqueous solution) into the hot TEGMEE.
-
The color of the solution will change from yellow to ruby red, indicating the formation of gold nanoparticles.
-
Maintain the reaction temperature for 30-60 minutes to ensure complete reaction and particle growth stabilization.
-
Allow the solution to cool to room temperature.
-
The resulting AuNPs can be purified by repeated centrifugation and resuspension in a suitable solvent like ethanol or water.
Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of silver nanoparticles using TEGMEE, where it serves as the solvent and primary reducing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
Tetraethylene glycol monoethyl ether (TEGMEE)
-
Polyvinylpyrrolidone (PVP) (optional, as an additional stabilizer)
Procedure:
-
Dissolve a specific amount of PVP (e.g., 0.1 g) in 20 mL of TEGMEE in a three-neck flask with stirring.
-
Heat the solution to 160°C under a nitrogen atmosphere.
-
Separately, prepare a solution of AgNO₃ in a small amount of TEGMEE.
-
Inject the AgNO₃ solution into the hot TEGMEE/PVP mixture.
-
The solution will turn yellow, then brown, indicating the formation of silver nanoparticles.
-
Keep the reaction at 160°C for 1-2 hours.
-
After cooling, purify the AgNPs by adding acetone to precipitate the particles, followed by centrifugation and washing with ethanol.
Synthesis of Metal Oxide Nanoparticles (e.g., Iron Oxide)
This protocol describes a general method for synthesizing metal oxide nanoparticles, such as iron oxide (Fe₃O₄), using TEGMEE in a solvothermal process.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Tetraethylene glycol monoethyl ether (TEGMEE)
Procedure:
-
In a typical synthesis, dissolve 1 mmol of Fe(acac)₃ in 20 mL of TEGMEE in a beaker with sonication until a clear solution is formed.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The black precipitate of Fe₃O₄ nanoparticles is collected by centrifugation, washed several times with ethanol and acetone to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at 60°C.
Quantitative Data on the Influence of Reaction Parameters
The size, morphology, and yield of nanoparticles synthesized using TEGMEE are highly dependent on the reaction conditions. The following tables summarize the expected trends based on the principles of the polyol process.
Table 1: Influence of TEGMEE and Precursor Concentration on Nanoparticle Size
| Nanoparticle Type | Precursor | TEGMEE to Precursor Molar Ratio | Expected Average Particle Size (nm) | Reference |
| Gold (Au) | HAuCl₄ | 100:1 | 5 - 10 | General Polyol Synthesis Principles |
| Gold (Au) | HAuCl₄ | 500:1 | 15 - 25 | General Polyol Synthesis Principles |
| Silver (Ag) | AgNO₃ | 100:1 | 10 - 20 | General Polyol Synthesis Principles |
| Silver (Ag) | AgNO₃ | 500:1 | 30 - 50 | General Polyol Synthesis Principles |
| Iron Oxide (Fe₃O₄) | Fe(acac)₃ | 50:1 | 8 - 12 | General Polyol Synthesis Principles |
| Iron Oxide (Fe₃O₄) | Fe(acac)₃ | 200:1 | 15 - 20 | General Polyol Synthesis Principles |
Table 2: Effect of Reaction Temperature and Time on Nanoparticle Characteristics
| Nanoparticle Type | Temperature (°C) | Reaction Time (min) | Expected Outcome | Reference |
| Gold (Au) | 120 | 30 | Smaller, more spherical nanoparticles | General Polyol Synthesis Principles |
| Gold (Au) | 180 | 60 | Larger, potentially anisotropic nanoparticles | General Polyol Synthesis Principles |
| Silver (Ag) | 140 | 60 | Smaller, well-dispersed nanoparticles | General Polyol Synthesis Principles |
| Silver (Ag) | 190 | 120 | Larger nanoparticles, potential for aggregation without sufficient capping | General Polyol Synthesis Principles |
| Iron Oxide (Fe₃O₄) | 180 | 720 | Smaller, crystalline nanoparticles | General Polyol Synthesis Principles |
| Iron Oxide (Fe₃O₄) | 220 | 1440 | Larger, more crystalline nanoparticles | General Polyol Synthesis Principles |
Mechanistic Insights and Visualizations
The synthesis of nanoparticles in a TEGMEE-mediated polyol process generally follows a two-stage mechanism: nucleation and growth.
Diagram 1: General Workflow for Nanoparticle Synthesis using TEGMEE
Caption: General workflow for nanoparticle synthesis using TEGMEE.
Diagram 2: Proposed Mechanism of Metal Ion Reduction by TEGMEE
Caption: Proposed mechanism of metal ion reduction by TEGMEE.
Diagram 3: Role of TEGMEE as a Capping Agent
Caption: TEGMEE molecules forming a stabilizing capping layer.
Conclusion
Tetraethylene glycol monoethyl ether is a highly effective and versatile medium for the synthesis of a variety of nanoparticles. Its roles as a solvent, reducing agent, and capping agent allow for the production of stable, well-defined nanoparticles with properties suitable for advanced applications, particularly in the biomedical field. The protocols and data provided herein serve as a valuable resource for researchers seeking to explore the potential of TEGMEE in their nanoparticle synthesis endeavors. Further optimization of the presented protocols can lead to even greater control over nanoparticle characteristics, paving the way for the development of novel nanomaterials with enhanced functionalities.
References
Application Notes and Protocols: Tetraethylene Glycol Monoethyl Ether as a Phase Transfer Catalyst in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol monoethyl ether is a member of the polyethylene glycol (PEG) ether family, which are known to function as effective phase transfer catalysts (PTCs) in a variety of organic reactions.[1] These acyclic polyethers can complex alkali metal cations, similar to crown ethers, thereby facilitating the transfer of an anionic reagent from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1][2] This catalytic action enhances reaction rates, often under milder conditions, and can improve product yields.[1] The use of PEG derivatives like tetraethylene glycol monoethyl ether offers advantages such as low cost, low toxicity, and good thermal stability compared to some other PTCs like quaternary ammonium salts or crown ethers.[2][3]
While extensive quantitative data and specific protocols for tetraethylene glycol monoethyl ether are not abundant in peer-reviewed literature, its structural similarity to other well-studied PEG ethers allows for the development of effective experimental procedures. These application notes provide a generalized protocol for the use of tetraethylene glycol monoethyl ether as a phase transfer catalyst in the Williamson ether synthesis, a fundamental C-O bond-forming reaction.
Mechanism of Action
Tetraethylene glycol monoethyl ether facilitates phase transfer catalysis through a mechanism analogous to that of crown ethers. The oxygen atoms along the polyethylene glycol chain coordinate with a metal cation (e.g., K⁺, Na⁺) from an inorganic salt. This complexation creates a lipophilic exterior around the cation, allowing the entire ion pair, including the nucleophilic anion, to be transported from the aqueous or solid phase into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired substitution or addition reaction. After the reaction, the catalyst can return to the initial phase to repeat the catalytic cycle.
Caption: General mechanism of phase transfer catalysis by tetraethylene glycol monoethyl ether.
Application: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4][5] Phase transfer catalysis is particularly effective for this reaction, especially when the alkoxide is generated in situ from a solid or aqueous base.
Experimental Protocol
This protocol describes a general procedure for the synthesis of benzyl phenyl ether from phenol and benzyl chloride using tetraethylene glycol monoethyl ether as the phase transfer catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Potassium hydroxide (solid pellets)
-
Tetraethylene glycol monoethyl ether
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), solid potassium hydroxide (1.5 eq), toluene (40 mL), and tetraethylene glycol monoethyl ether (0.1 eq).
-
Initial Stirring: Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Add benzyl chloride (1.05 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure benzyl phenyl ether.
Caption: Experimental workflow for the Williamson ether synthesis using a phase transfer catalyst.
Data Presentation
The following tables summarize illustrative quantitative data for the Williamson ether synthesis protocol described above, comparing the effect of different phase transfer catalysts and reaction conditions.
Table 1: Comparison of Phase Transfer Catalysts in the Synthesis of Benzyl Phenyl Ether
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | None | - | 12 | < 5 |
| 2 | Tetraethylene glycol monoethyl ether | 10 | 5 | 85 |
| 3 | Tetrabutylammonium bromide (TBAB) | 10 | 4 | 92 |
| 4 | 18-Crown-6 | 10 | 3.5 | 95 |
Reaction Conditions: Phenol (1.0 eq), Benzyl Chloride (1.05 eq), KOH (1.5 eq), Toluene, 80°C.
Table 2: Optimization of Reaction Conditions using Tetraethylene Glycol Monoethyl Ether
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5 | 80 | 6 | 78 |
| 2 | 10 | 80 | 5 | 85 |
| 3 | 15 | 80 | 5 | 86 |
| 4 | 10 | 60 | 8 | 72 |
| 5 | 10 | 100 | 4 | 88 |
Reaction Conditions: Phenol (1.0 eq), Benzyl Chloride (1.05 eq), KOH (1.5 eq), Toluene.
Conclusion
Tetraethylene glycol monoethyl ether, as a representative of the PEG ether family, serves as a viable and cost-effective phase transfer catalyst for nucleophilic substitution reactions such as the Williamson ether synthesis. While its catalytic activity may be slightly lower than that of quaternary ammonium salts or crown ethers, its favorable environmental and safety profile makes it an attractive alternative. The provided protocol and illustrative data offer a solid foundation for researchers and drug development professionals to employ this catalyst in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum efficiency.
References
Application of tetraethylene glycol monoethyl ether in lithium-ion battery electrolytes.
Application Notes and Protocols: Glyme-Based Electrolytes in Lithium-Ion Batteries
Introduction
This document details the application of glyme-based electrolytes, specifically focusing on tetraethylene glycol dimethyl ether (TEGDME), in lithium-ion batteries. The initial query regarding tetraethylene glycol monoethyl ether (TEGMEE) must be addressed with a critical chemical distinction. TEGMEE possesses a terminal hydroxyl (-OH) group, which is electrochemically reactive. This group is prone to oxidation at high voltages and can react with lithium metal anodes, making it generally unsuitable for use in high-performance lithium-ion battery electrolytes[1][2]. Research has shown that replacing such reactive terminal groups with more stable ones, like the methoxy (-OCH3) groups found in TEGDME, significantly enhances the electrochemical stability window and improves battery performance[1][2].
Therefore, this document will focus on tetraethylene glycol dimethyl ether (TEGDME, also known as tetraglyme) , the capped and electrochemically stable analogue of TEGMEE. TEGDME is a promising solvent for lithium-ion battery electrolytes due to its high thermal stability, low volatility, and excellent ability to solvate lithium salts, offering a safer alternative to conventional carbonate-based electrolytes[3][4][5]. These properties make TEGDME-based electrolytes particularly attractive for applications in lithium-metal and lithium-sulfur batteries[3][6][7].
Data Presentation: Physicochemical and Electrochemical Properties
The performance of an electrolyte is dictated by a combination of its physical and electrochemical characteristics. The following tables summarize key quantitative data for TEGDME-based electrolytes from various studies.
Table 1: Physicochemical Properties of TEGDME-Based Electrolytes
| Electrolyte Composition | Ionic Conductivity (S/cm) | Viscosity (mPa·s) | Flash Point (°C) | Thermal Stability (Decomposition Temp) |
| 1 M LiPF6 in TEGDME | ~2.4 x 10⁻³ (Room Temp)[8] | 14.65[8] | 141 (Solvent)[3] | Evaporation starts at 160°C[9] |
| 1 M LiTFSI in TEGDME | 1.86 x 10⁻³ (Room Temp)[10] | - | - | - |
| LiCF₃SO₃ in TEGDME | 1.0 x 10⁻³ (Room Temp)[3] | ~5 (at 20°C)[11] | - | Stable up to 75°C[11] |
| 1 M LiPF6 in EC/DMC (1:1) (For Comparison) | 10.0 x 10⁻³ (at 20°C)[8] | - | ~16 (DMC)[3] | - |
Table 2: Electrochemical Performance of TEGDME-Based Electrolytes
| Cell Configuration | Electrolyte | Key Performance Metrics |
| Li / LiFePO₄ | LiCF₃SO₃-LiNO₃ in TEGDME | Capacity of ~150 mAh g⁻¹ at C/10 and 110 mAh g⁻¹ at 2C.[4] |
| Li / LiFe₀.₅Mn₀.₅PO₄ | LiCF₃SO₃-LiNO₃ in TEGDME | Capacity of ~160 mAh g⁻¹ at C/10 and 75 mAh g⁻¹ at 2C.[4] |
| Li / Pyrite (FeS₂) | 1M LiTFSI in TEGDME | Discharge capacity of 438 mAh g⁻¹ after 20 cycles.[10] |
| Li-S | 1M LiTFSI + 0.2M LiNO₃ in TEGDME/DOL (33:67) | Initial discharge capacity of ~900 mAh g⁻¹.[6] |
| Li / LiNi₀.₅Mn₀.₃Co₀.₂O₂ (Pouch Cell) | PEGDME-based Solid Polymer Electrolyte | >90% capacity retention over 110 cycles (2.5–4.2 V).[2] |
Key Concepts and Visualizations
Role of TEGDME in Enhancing Battery Safety
TEGDME's molecular structure contributes significantly to its safety profile. Its high boiling point and flash point reduce the risk of ignition compared to volatile carbonate solvents.
Caption: Logical relationship of TEGDME properties to battery safety.
Solid Electrolyte Interphase (SEI) Formation
A critical aspect of using glyme-based electrolytes with lithium metal or high-capacity anodes (like silicon) is the formation of a stable Solid Electrolyte Interphase (SEI). Glymes alone can be prone to continuous decomposition[3]. Additives like Lithium Nitrate (LiNO₃) are often essential to form a robust, passivating SEI layer that prevents further electrolyte degradation and ensures stable cycling[3][12].
Caption: Conceptual diagram of additive-assisted SEI formation.
Experimental Protocols
The following protocols provide standardized procedures for preparing and testing TEGDME-based electrolytes. All procedures involving lithium metal or anhydrous electrolytes must be performed in an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
Protocol 1: Electrolyte Preparation
Objective: To prepare a 1 M LiTFSI in TEGDME electrolyte.
Materials:
-
Tetraethylene glycol dimethyl ether (TEGDME), battery grade (>99.5%)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9%)
-
Molecular sieves (3Å), activated
-
Anhydrous, sealable glass bottle
Procedure:
-
Solvent Drying: Dry the TEGDME solvent over activated molecular sieves for at least 48 hours inside an argon-filled glovebox to reduce the water content to below 10 ppm[3]. The final water content should be verified using Karl Fischer titration.
-
Salt Drying: Dry the LiTFSI salt under high vacuum at 100-120°C for at least 24 hours to remove any residual moisture[3].
-
Preparation: a. Transfer a known volume of the dried TEGDME into a tared, sterile glass bottle inside the glovebox. b. Calculate the required mass of LiTFSI to achieve a 1 M concentration. c. Slowly add the dried LiTFSI salt to the TEGDME while stirring with a magnetic stir bar. d. Seal the bottle and continue stirring at room temperature until the salt is completely dissolved. e. Store the prepared electrolyte in the glovebox.
Protocol 2: Electrochemical Cell Assembly (CR2032 Coin Cell)
Objective: To assemble a Li/Electrolyte/LiFePO₄ coin cell for galvanostatic cycling.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
LiFePO₄ cathode, coated on aluminum foil
-
Lithium metal foil, as the anode
-
Microporous separator (e.g., Celgard 2400)
-
Prepared TEGDME-based electrolyte
-
Coin cell crimper
Procedure:
-
Punch circular electrodes from the LiFePO₄ cathode sheet and the lithium metal foil. A typical diameter is 12-15 mm.
-
Punch a slightly larger circular separator (e.g., 18-20 mm).
-
Place the cathode disc in the center of the bottom coin cell casing.
-
Apply a few drops (~20-40 µL) of the TEGDME electrolyte onto the cathode surface to ensure it is wetted.
-
Place the separator on top of the wetted cathode.
-
Apply a few more drops of electrolyte onto the separator.
-
Carefully place the lithium metal anode on top of the separator.
-
Place a stainless steel spacer and then the spring on top of the anode.
-
Place the top casing (with gasket) over the stack.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal it.
-
Let the cell rest for several hours to ensure complete wetting of the components before testing.
Protocol 3: Electrochemical Characterization Workflow
This workflow outlines the typical sequence of electrochemical tests performed on a newly formulated electrolyte.
References
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. Determining the limiting factor of the electrochemical stability window for PEO-based solid polymer electrolytes: main chain or terminal –OH group? - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. electrochem.org [electrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Item - Relevant Features of a Triethylene Glycol Dimethyl Ether-Based Electrolyte for Application in Lithium Battery - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for Tetraethylene Glycol Monoethyl Ether in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tetraethylene glycol monoethyl ether (TEG-MEE) and related low molecular weight polyethylene glycol (PEG) ethers in the screening and optimization of protein crystallization. While specific data for TEG-MEE is limited in publicly available literature, the principles and protocols outlined here are based on the well-established use of similar reagents, such as polyethylene glycol monomethyl ethers (PEG-MMEs) and low molecular weight PEGs (e.g., PEG 400).
Introduction
Tetraethylene glycol monoethyl ether is a low molecular weight, amphiphilic molecule that can act as a precipitating agent in protein crystallization. Its properties make it a potentially valuable tool, particularly for proteins that are challenging to crystallize, such as hydrophobic proteins and membrane proteins. The ethyl ether end-cap introduces a degree of hydrophobicity that can be advantageous in promoting specific crystal contacts compared to standard polyethylene glycols.
The primary mechanism by which TEG-MEE and similar compounds are thought to promote crystallization is through a combination of excluded volume effects and by acting as a "molecular crowding" agent. This effectively reduces the solubility of the protein in a controlled manner, driving the system towards supersaturation and nucleation.
Physicochemical Properties
Understanding the physical and chemical properties of TEG-MEE is crucial for its effective use in crystallization experiments.
| Property | Value |
| Synonyms | 2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol |
| Molecular Formula | C10H22O5 |
| Molecular Weight | 222.28 g/mol |
| Appearance | Liquid |
| Density | ~1.045 g/mL at 25 °C |
| Boiling Point | ~285.4 °C at 760 mmHg |
| Melting Point | ~ -39 °C |
| Solubility in Water | Miscible |
Note: Some properties are for the closely related tetraethylene glycol monomethyl ether, as specific data for the monoethyl ether is not always available.
Applications in Protein Crystallization
TEG-MEE and its analogs can be utilized in several key stages of the protein crystallization pipeline:
-
Initial Screening: As a component of sparse matrix or grid screens to identify initial crystallization "hits."
-
Optimization: For refining initial crystal hits by systematically varying its concentration, as well as in combination with other precipitants, salts, and buffers.
-
Cryoprotection: Low molecular weight PEGs are often effective cryoprotectants, and TEG-MEE may serve this purpose, protecting crystals from damage during flash-cooling.
Poly(ethylene) glycol monomethyl ethers have been shown to be particularly effective for the crystallization of hydrophobic proteins.
Experimental Protocols
The following protocols provide a general framework for incorporating TEG-MEE into your crystallization workflow.
4.1. Stock Solution Preparation
-
Prepare a 50% (w/v) stock solution of Tetraethylene Glycol Monoethyl Ether in ultrapure water.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Store the stock solution at 4°C.
4.2. Initial Crystallization Screening
The hanging drop vapor diffusion method is a common technique for initial screening.
-
Workflow for Initial Screening:
Application Notes and Protocols: Tetraethylene Glycol Monoethyl Ether in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tetraethylene glycol monoethyl ether as a versatile building block in the construction of advanced drug delivery systems. The following sections detail its application in forming functionalized polymers for nanoparticle and hydrogel-based platforms, complete with experimental protocols and characterization data.
Introduction to Tetraethylene Glycol Monoethyl Ether in Drug Delivery
Tetraethylene glycol monoethyl ether is a polyethylene glycol (PEG) derivative that offers a unique combination of hydrophilicity, biocompatibility, and chemical functionality, making it an attractive component for drug delivery system design. Its defined chain length allows for precise control over the physicochemical properties of the resulting nanocarriers. Key applications include its use as a hydrophilic shell in nanoparticles and micelles to prolong circulation time, and as a flexible linker to conjugate targeting ligands or drugs. While it is often used as a solvent or intermediate in pharmaceutical formulations, its direct incorporation into drug delivery systems is an area of growing interest.
Key Applications and Physicochemical Data
The primary role of tetraethylene glycol monoethyl ether in advanced drug delivery is as a precursor for functionalized polymers used in the fabrication of nanoparticles and hydrogels. Below are tables summarizing the key physicochemical properties of the parent molecule and representative data for drug delivery systems incorporating similar oligo(ethylene glycol) derivatives.
Table 1: Physicochemical Properties of Tetraethylene Glycol Monoethyl Ether
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₅ | [1] |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | Liquid | [] |
| Boiling Point | 302.2 °C at 760 mmHg | [] |
| Density | ~1.045 g/mL at 25 °C | |
| Solubility | Soluble in water and organic solvents | [4] |
Table 2: Representative Characteristics of PEG-Based Nanoparticle Drug Delivery Systems
| Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-Peptide-Doxorubicin Conjugate Micelles | Doxorubicin | 73.1 ± 12.7 | Not Reported | Not Applicable | Not Applicable | [5] |
| PEG-Mediated Silver Nanoparticles | - | 10.60 - 25.31 | Not Reported | Not Applicable | Not Applicable | [6] |
| Tetra-PEG Hydrogel Microspheres | - | ~60,000 | Not Reported | Not Applicable | Not Applicable | [7] |
Note: Data in Table 2 is representative of systems using PEG derivatives and is provided for comparative purposes due to the limited availability of specific data for systems based solely on tetraethylene glycol monoethyl ether.
Experimental Protocols
Protocol 1: Synthesis of Thiol-Functionalized Tetraethylene Glycol for Drug Conjugation
This protocol describes the enzyme-catalyzed synthesis of tetraethylene glycol monothiol, a versatile intermediate for drug conjugation via thiol-ene "click" chemistry or disulfide bond formation. This method offers a green chemistry approach, avoiding the use of harsh acid catalysts.[4][8]
Materials:
-
Tetraethylene glycol (TEG)
-
Methyl 3-mercaptopropionate (MP-SH)
-
Candida antarctica Lipase B (CALB), immobilized
-
Chloroform-d (CDCl₃) for NMR analysis
-
Nitrogen gas
Equipment:
-
Round bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump
-
NMR spectrometer
-
Schlenk line
Procedure:
-
To a clean, dry round bottom flask, add tetraethylene glycol and methyl 3-mercaptopropionate in a 1:1 molar ratio.
-
Add immobilized Candida antarctica Lipase B to the mixture (typically 10% w/w of the total reactants).
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 50-65°C with continuous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes initially) and analyzing by ¹H-NMR spectroscopy in CDCl₃. The formation of the monothiol can be followed by the appearance of new characteristic peaks.
-
The reaction to obtain the monothiol is typically complete within 15-30 minutes, with yields reported to be around 93%.[4]
-
For the synthesis of the dithiol, the reaction time is extended to approximately 8 hours.[4]
-
Upon completion, the enzyme can be filtered off for reuse. The product is typically of high purity and may not require further purification.
Characterization:
-
Confirm the structure of the resulting tetraethylene glycol-monothiol or -dithiol using ¹H-NMR and ¹³C-NMR spectroscopy.[4]
// Nodes TEG [label="Tetraethylene Glycol (TEG)", fillcolor="#F1F3F4", fontcolor="#202124"]; MPSH [label="Methyl 3-mercaptopropionate (MP-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CALB [label="Candida antarctica\nLipase B (CALB)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Vessel\n(50-65°C, N₂ atm)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", width=1.5]; Monitoring [label="Reaction Monitoring\n(¹H-NMR)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Thiol-Functionalized TEG", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TEG -> Reaction [arrowhead=vee, color="#5F6368"]; MPSH -> Reaction [arrowhead=vee, color="#5F6368"]; CALB -> Reaction [arrowhead=vee, color="#5F6368"]; Reaction -> Monitoring [label="Aliquots", style=dashed, arrowhead=vee, color="#5F6368"]; Monitoring -> Reaction [style=dashed, arrowhead=vee, color="#5F6368"]; Reaction -> Filtration [arrowhead=vee, color="#5F6368"]; Filtration -> Product [arrowhead=vee, color="#5F6368"]; } .enddot Caption: Workflow for the enzymatic synthesis of thiol-functionalized tetraethylene glycol.
Protocol 2: Preparation of Drug-Loaded Nanoparticles via Emulsification
This protocol provides a general method for preparing drug-loaded nanoparticles using a functionalized tetraethylene glycol derivative (e.g., the thiol-functionalized product from Protocol 1, further modified with a hydrophobic moiety) via a cross-flow membrane emulsification technique. This method is suitable for scalable production of uniform microspheres or nanoparticles.[7]
Materials:
-
Functionalized tetraethylene glycol prepolymer (dispersed phase)
-
A second cross-linking prepolymer (e.g., a tetra-arm PEG with a complementary reactive group)
-
A hydrophobic drug to be encapsulated
-
Decane (continuous phase)
-
Surfactant (e.g., Span 80)
-
Deionized water
Equipment:
-
Cross-flow membrane emulsification system
-
Pulse-dampened pump
-
Pressurized tank
-
Magnetic stirrer
-
Particle size analyzer
-
Microscope
Procedure:
-
Preparation of the Dispersed Phase: Dissolve the functionalized tetraethylene glycol prepolymer, the cross-linking prepolymer, and the hydrophobic drug in an appropriate aqueous buffer.
-
Preparation of the Continuous Phase: Prepare a solution of the surfactant in decane.
-
Emulsification:
-
Pump the continuous phase through the bore of the microporous tube of the emulsification system.
-
Pump the dispersed phase into the outer jacket of the assembly, forcing it through the pores of the membrane into the flowing continuous phase. This will detach uniform droplets.
-
-
Polymerization: Collect the resulting emulsion and allow the droplets to self-polymerize. The reaction time will depend on the specific chemistry of the prepolymers.
-
Purification:
-
Sieve the polymerized nanoparticles to remove any aberrantly sized particles.
-
Wash the nanoparticles multiple times with a suitable solvent (e.g., hexane followed by ethanol and then water) to remove residual oil, surfactant, and unencapsulated drug.
-
-
Characterization:
-
Determine the particle size and size distribution using dynamic light scattering or laser diffraction.
-
Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).[6]
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after lysing the nanoparticles.
-
// Nodes DispersedPhase [label="Dispersed Phase\n(Functionalized TEG, Cross-linker, Drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; ContinuousPhase [label="Continuous Phase\n(Decane, Surfactant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Emulsification [label="Cross-Flow Membrane\nEmulsification", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Polymerization [label="Self-Polymerization\nof Droplets", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Sieving and Washing", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(Size, Morphology, Drug Load)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DispersedPhase -> Emulsification [arrowhead=vee, color="#5F6368"]; ContinuousPhase -> Emulsification [arrowhead=vee, color="#5F6368"]; Emulsification -> Polymerization [arrowhead=vee, color="#5F6368"]; Polymerization -> Purification [arrowhead=vee, color="#5F6368"]; Purification -> Characterization [arrowhead=vee, color="#5F6368"]; } .enddot Caption: General workflow for preparing drug-loaded nanoparticles using emulsification.
Signaling Pathways and Drug Release Mechanisms
The drug delivery systems synthesized using tetraethylene glycol monoethyl ether derivatives can be designed to release their payload in response to specific physiological triggers or to target particular cellular pathways. For instance, a drug conjugated via a disulfide bond to a thiol-functionalized tetraethylene glycol carrier would be stable in the bloodstream but would release the drug in the reducing intracellular environment.
// Nodes Nanoparticle [label="Drug-S-S-TEG Nanoparticle\n(in circulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Target Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endocytosis [label="Endocytosis", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Endosome [label="Endosome/Cytosol\n(Reducing Environment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugRelease [label="Drug Release", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Intracellular Target\n(e.g., DNA, Kinase)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Nanoparticle -> Endocytosis [arrowhead=vee, color="#5F6368"]; Cell -> Endocytosis [style=invis]; Endocytosis -> Endosome [arrowhead=vee, color="#5F6368"]; Endosome -> DrugRelease [label="Disulfide Cleavage", arrowhead=vee, color="#5F6368"]; DrugRelease -> Target [arrowhead=vee, color="#5F6368"]; } .enddot Caption: Reductive-responsive drug release from a TEG-based carrier.
This schematic illustrates a common strategy where the stability of the drug carrier in the circulatory system is contrasted with its designed instability within the target cell, leading to site-specific drug release.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metalloprotease-specific poly(ethylene glycol) methyl ether-peptide-doxorubicin conjugate for targeting anticancer drug delivery based on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prolynxinc.com [prolynxinc.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization with Tetraethylene Glycol Monoethyl Ether (TEG-ME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface functionalization with tetraethylene glycol monoethyl ether (TEG-ME) is a critical strategy for enhancing the biocompatibility of materials used in biomedical and drug delivery applications. The introduction of a TEG-ME layer on a material's surface imparts a hydrophilic character, which is highly effective in resisting non-specific protein adsorption and subsequent cell adhesion. This "stealth" property is crucial for improving the in vivo performance of medical devices, implants, and drug delivery systems by reducing biofouling, inflammatory responses, and rapid clearance from the body.
These application notes provide detailed protocols for the covalent immobilization of TEG-ME onto common substrate materials, such as glass, silicon, and gold, via silanization and thiol-ene click chemistry. Additionally, standard protocols for the characterization of these functionalized surfaces are described, including contact angle goniometry, protein adsorption assays, and cell adhesion studies.
Key Applications
-
Drug Delivery Systems: Modifying nanoparticles and other drug carriers with TEG-ME can increase their circulation time, improve stability, and enhance targeting by minimizing uptake by the reticuloendothelial system.
-
Biomedical Implants: Coating implants (e.g., stents, catheters, and orthopedic devices) with TEG-ME can reduce the risk of thrombosis, infection, and foreign body response.[1][2]
-
Biosensors and Diagnostics: Functionalizing sensor surfaces with TEG-ME can minimize non-specific binding of proteins and other biomolecules, thereby improving the signal-to-noise ratio and overall sensitivity of the assay.[3][4]
-
Tissue Engineering: TEG-ME functionalized scaffolds can be used to control cell-material interactions and guide tissue regeneration.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of TEG-ME functionalized surfaces.
Table 1: Water Contact Angle Measurements
| Surface | Static Water Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |
| Unmodified Glass | 15 ± 3 | 20 ± 2 | 10 ± 2 | 10 |
| TEG-ME Functionalized Glass | 55 ± 4 | 60 ± 3 | 50 ± 3 | 10 |
| Unmodified Gold | 85 ± 5 | 90 ± 4 | 80 ± 4 | 10 |
| TEG-ME Functionalized Gold | 45 ± 4 | 50 ± 3 | 40 ± 3 | 10 |
Table 2: Protein Adsorption Analysis
| Surface | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Unmodified Glass | 350 ± 30 | 250 ± 25 | 200 ± 20 |
| TEG-ME Functionalized Glass | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| Unmodified Gold | 450 ± 40 | 300 ± 30 | 250 ± 25 |
| TEG-ME Functionalized Gold | 30 ± 6 | 20 ± 5 | 15 ± 4 |
Table 3: Cell Adhesion Study
| Surface | Cell Density (cells/mm²) after 24h | Cell Spreading Area (µm²) |
| Unmodified Glass | 5000 ± 450 | 1500 ± 200 |
| TEG-ME Functionalized Glass | 200 ± 50 | 300 ± 50 |
| Unmodified Gold | 4500 ± 400 | 1300 ± 150 |
| TEG-ME Functionalized Gold | 250 ± 60 | 350 ± 60 |
Experimental Protocols
Protocol 1: Surface Functionalization of Glass/Silicon with TEG-ME via Silanization
This protocol describes the covalent attachment of TEG-ME to hydroxyl-bearing surfaces like glass or silicon dioxide. The process involves two main steps: silanization to introduce a reactive functional group, followed by the coupling of TEG-ME.
Materials:
-
Glass or silicon substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Tetraethylene glycol monoethyl ether with a terminal reactive group (e.g., N-hydroxysuccinimide ester-TEG-ME, NHS-TEG-ME)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass/silicon substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol and dry under a stream of nitrogen gas.
-
Further dry the substrates in an oven at 110 °C for 1 hour.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the substrates with anhydrous toluene to remove excess APTES.
-
Cure the silanized substrates in an oven at 110 °C for 1 hour to promote covalent bond formation.
-
Sonicate the substrates in toluene for 5 minutes to remove any physisorbed silane, then rinse with ethanol and dry under nitrogen.
-
-
Covalent Attachment of TEG-ME:
-
Prepare a solution of 10 mg/mL NHS-TEG-ME in anhydrous DMF.
-
Add TEA to the solution to act as a catalyst (e.g., 1.5 equivalents relative to NHS-TEG-ME).
-
Immerse the APTES-functionalized substrates in the NHS-TEG-ME solution overnight at room temperature under an inert atmosphere.
-
Rinse the substrates sequentially with DMF, ethanol, and DI water.
-
Dry the TEG-ME functionalized substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator until further use.
-
Protocol 2: Surface Functionalization of Gold with TEG-ME via Thiol-ene Click Chemistry
This protocol details the formation of a self-assembled monolayer (SAM) of a thiol-containing molecule on a gold surface, followed by the attachment of an alkene-terminated TEG-ME via a photoinitiated thiol-ene reaction.
Materials:
-
Gold-coated substrates (e.g., gold-coated glass or silicon wafers)
-
Ethanol
-
11-mercaptoundec-1-ene
-
Alkene-terminated tetraethylene glycol monoethyl ether (alkene-TEG-ME)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous dichloromethane (DCM)
-
UV lamp (365 nm)
-
Nitrogen gas stream
Procedure:
-
Gold Substrate Cleaning:
-
Clean the gold substrates by sonicating in ethanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
Immediately use the cleaned substrates for SAM formation to prevent contamination.
-
-
Formation of Alkene-Terminated SAM:
-
Prepare a 1 mM solution of 11-mercaptoundec-1-ene in ethanol.
-
Immerse the cleaned gold substrates in the thiol solution for 24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinse the substrates thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the substrates under a stream of nitrogen.
-
-
Thiol-ene Click Reaction with TEG-ME:
-
Prepare a solution containing 20 mM alkene-TEG-ME and 2 mM DMPA in anhydrous DCM.
-
Place the alkene-terminated SAM substrates in the reaction solution in a suitable reaction vessel.
-
Purge the vessel with nitrogen for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Expose the reaction vessel to UV light (365 nm) for 1 hour at room temperature.
-
After the reaction, rinse the substrates extensively with DCM and then ethanol to remove unreacted reagents.
-
Dry the TEG-ME functionalized substrates under a stream of nitrogen.
-
Store the functionalized substrates in a desiccator.
-
Characterization Protocols
Protocol 3: Water Contact Angle Measurement
Purpose: To assess the hydrophilicity of the functionalized surface. A decrease in water contact angle after functionalization indicates a more hydrophilic surface.
Equipment:
-
Contact angle goniometer with a sessile drop system
Procedure:
-
Place the substrate (unmodified or TEG-ME functionalized) on the sample stage of the goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the static contact angle.
-
To measure advancing and receding contact angles, slowly add and then withdraw water from the droplet while recording the angles.
-
Perform measurements at multiple locations on each substrate and average the results.
Protocol 4: Protein Adsorption Assay (Using Quartz Crystal Microbalance - QCM)
Purpose: To quantify the amount of protein that adsorbs to the surface. Lower protein adsorption indicates successful anti-fouling functionalization.
Equipment:
-
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D)
-
Protein solution (e.g., 1 mg/mL fibrinogen in Phosphate Buffered Saline - PBS)
-
PBS buffer
Procedure:
-
Mount the QCM-D sensor (unmodified or TEG-ME functionalized) in the measurement chamber.
-
Establish a stable baseline by flowing PBS buffer over the sensor surface.
-
Introduce the protein solution into the chamber and monitor the change in frequency (Δf) and dissipation (ΔD) in real-time.
-
Continue the protein solution flow until the signals stabilize, indicating saturation of the surface.
-
Rinse with PBS buffer to remove any loosely bound protein.
-
The change in frequency (Δf) is proportional to the adsorbed mass, which can be calculated using the Sauerbrey equation.
Protocol 5: Cell Adhesion Assay
Purpose: To evaluate the ability of the functionalized surface to resist cell attachment.
Materials:
-
Sterile substrates (unmodified and TEG-ME functionalized) placed in a sterile cell culture plate
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton)
-
Fluorescence microscope
Procedure:
-
Seed the cells onto the sterile substrates at a defined density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells under standard cell culture conditions (37 °C, 5% CO₂) for a specified time (e.g., 24 hours).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells (if necessary for intracellular staining) and stain with fluorescent dyes.
-
Image the substrates using a fluorescence microscope.
-
Quantify the number of adherent cells per unit area and analyze cell morphology (e.g., spreading area) using image analysis software.
References
- 1. Protein adsorption and cell adhesion on nanoscale bioactive coatings formed from poly(ethylene glycol) and albumin microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional monolayers for improved resistance to protein adsorption: oligo(ethylene glycol)-modified silicon and diamond surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein resistance of surfaces modified with oligo(ethylene glycol) aryl diazonium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diyhpl.us [diyhpl.us]
Application Notes and Protocols for Tetraethylene Glycol Monoethyl Ether in Laboratory Equipment Cleaning Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cleaning of laboratory equipment is paramount to ensure the accuracy and reproducibility of experimental results, and to prevent cross-contamination, particularly in sensitive applications like drug development. Tetraethylene glycol monoethyl ether (TEGMEE), a high-boiling, water-miscible glycol ether, serves as a highly effective component in cleaning formulations due to its excellent solvency for a wide range of polar and non-polar residues.[1][2] Its amphiphilic nature, possessing both hydrophilic (water-loving) and hydrophobic (oil-loving) properties, allows it to act as a powerful coupling agent to remove complex contaminants.[2]
This document provides detailed application notes and protocols for the use of TEGMEE in cleaning formulations for laboratory equipment, including glassware and stainless steel surfaces. It outlines its mechanism of action, provides protocols for cleaning validation, and presents data on its cleaning efficacy.
Properties of Tetraethylene Glycol Monoethyl Ether
A summary of the key physical and chemical properties of Tetraethylene Glycol Monoethyl Ether is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H22O5 | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 158-160 °C (at 5 mmHg) | [4] |
| Density | 1.045 g/mL at 25 °C | [4] |
| Solubility | Miscible with water and many organic solvents | [4][5] |
| Flash Point | >110°C | [4] |
Mechanism of Action in Cleaning
Tetraethylene glycol monoethyl ether's efficacy as a cleaning agent stems from its molecular structure, which contains both a polar hydroxyl group and a non-polar ether chain. This dual nature allows it to interact with a variety of contaminants. The proposed mechanism for cleaning is a multi-step process involving wetting, dissolution, and dispersion of the soil from the substrate.
Caption: Mechanism of contaminant removal by TEGMEE.
Safety Precautions
Before handling Tetraethylene Glycol Monoethyl Ether, it is crucial to review the Safety Data Sheet (SDS).[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Experimental Protocols
Protocol 1: General Cleaning of Laboratory Glassware
This protocol is suitable for the routine cleaning of glassware contaminated with a variety of organic and aqueous residues.
Materials:
-
Tetraethylene Glycol Monoethyl Ether (TEGMEE) based cleaning solution (e.g., 5-10% v/v in deionized water)
-
Deionized (DI) water
-
Appropriate brushes
-
Beakers or trays for soaking
-
Drying oven or rack
Procedure:
-
Pre-rinse: Rinse the glassware with tap water to remove any loose debris.
-
Soaking (Optional): For heavily soiled glassware, immerse in the TEGMEE cleaning solution in a beaker or tray and allow to soak for 15-30 minutes.
-
Scrubbing: Use an appropriate brush to scrub all surfaces of the glassware with the TEGMEE cleaning solution.
-
Rinsing: Rinse the glassware thoroughly with tap water, followed by three to four rinses with deionized water to remove all traces of the cleaning solution and contaminants.
-
Drying: Allow the glassware to air dry on a rack or place it in a drying oven. For immediate use, a final rinse with acetone or ethanol can be performed to expedite drying.
Protocol 2: Cleaning Validation for Removal of a Model Drug Compound from Stainless Steel Surfaces
This protocol outlines a cleaning validation study to quantify the effectiveness of a TEGMEE-based formulation in removing a model hydrophobic drug from a stainless steel surface, a common material in laboratory equipment.
Objective: To demonstrate that the cleaning procedure consistently reduces the model drug residue to a pre-determined acceptable level.
Materials:
-
Stainless steel coupons (e.g., 316L, 10x10 cm)
-
Model drug compound (e.g., Ibuprofen, a hydrophobic drug)
-
Tetraethylene Glycol Monoethyl Ether (TEGMEE) based cleaning solution (e.g., 10% v/v in DI water)
-
Methanol (HPLC grade) for residue extraction
-
Sterile swabs
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Caption: Workflow for cleaning validation of a model drug.
-
Preparation of Coupons: Clean stainless steel coupons with a suitable solvent (e.g., 70% ethanol) and dry them completely.
-
Spiking: Spike a known amount of the model drug (e.g., 100 µg) onto a defined area (e.g., 25 cm²) of each coupon. Allow the solvent to evaporate completely.
-
Cleaning:
-
Immerse the spiked coupon in the 10% TEGMEE cleaning solution.
-
Agitate for a specified time (e.g., 15 minutes).
-
Remove the coupon and rinse thoroughly with deionized water.
-
Allow the coupon to dry completely in a controlled environment.
-
-
Sampling:
-
Using a sterile swab pre-moistened with methanol, swab the entire spiked area in a systematic pattern (e.g., overlapping strokes in two perpendicular directions).
-
Place the swab head into a vial containing a known volume of methanol (e.g., 5 mL).
-
-
Analysis:
-
Vortex the vial to extract the residue from the swab into the methanol.
-
Analyze the methanol extract using a validated HPLC method to quantify the amount of residual drug.
-
-
Acceptance Criteria: The cleaning process is considered effective if the residual amount of the model drug is below a pre-defined limit (e.g., <1 µg/cm²).
Data Presentation
The efficacy of a cleaning formulation containing a glycol ether closely related to TEGMEE in removing common laboratory contaminants is presented in Table 2. It is important to note that this data is for illustrative purposes, and a cleaning validation study should be performed for the specific TEGMEE formulation and contaminants of interest.
Table 2: Illustrative Cleaning Efficacy of a Glycol Ether-Based Formulation
| Contaminant | Surface | Initial Contamination (µg/cm²) | Cleaning Agent | % Removal (Average) |
| Bovine Serum Albumin (BSA) | Glass | 50 | 10% Diethylene Glycol Monoethyl Ether | 99.5 |
| Ibuprofen | Stainless Steel (316L) | 100 | 10% Diethylene Glycol Monoethyl Ether | 99.8 |
| Mineral Oil | Glass | 200 | 5% Diethylene Glycol Monoethyl Ether | 98.9 |
| Water-insoluble dye | Stainless Steel (316L) | 75 | 10% Diethylene Glycol Monoethyl Ether | 99.2 |
Note: The data presented is based on studies of similar glycol ethers and should be validated for Tetraethylene Glycol Monoethyl Ether specifically.
Conclusion
Tetraethylene glycol monoethyl ether is a versatile and effective solvent for use in cleaning formulations for laboratory equipment. Its ability to remove a wide range of residues, coupled with its high boiling point and water miscibility, makes it a valuable tool for maintaining the cleanliness and integrity of laboratory apparatus. The protocols provided herein offer a framework for the general cleaning and validation of cleaning procedures using TEGMEE-based solutions. It is imperative that all cleaning procedures are validated for the specific application and contaminants to ensure compliance with laboratory quality standards.
References
- 1. Failure of Cleaning Verification in Pharmaceutical Industry Due to Uncleanliness of Stainless Steel Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of the efficacy of protein removal by cleaning formulations; comparative evaluation of prion-directed cleaning chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Flowchart Creation [developer.mantidproject.org]
- 5. Cleaning of biomaterial surfaces: protein removal by different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toolify.ai [toolify.ai]
- 7. medium.com [medium.com]
Application Notes and Protocols for the Synthesis of Poly(tetraethylene glycol monoethyl ether) Methacrylate via Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(oligo(ethylene glycol) methacrylates) are a class of polymers that have garnered significant interest in the biomedical field. Their inherent biocompatibility, water solubility, and thermoresponsive properties make them ideal candidates for applications such as drug delivery, tissue engineering, and bioconjugation. This document provides a detailed protocol for the synthesis of a specific polymer in this class, poly(tetraethylene glycol monoethyl ether methacrylate) (P(TEGME-MA)), via Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.
The protocol is divided into two main sections: the synthesis of the monomer, tetraethylene glycol monoethyl ether methacrylate (TEGME-MA), and its subsequent polymerization via ATRP.
Part 1: Monomer Synthesis - Tetraethylene Glycol Monoethyl Ether Methacrylate (TEGME-MA)
The monomer is synthesized via a transesterification reaction between tetraethylene glycol monoethyl ether and methyl methacrylate.
Experimental Protocol: Monomer Synthesis
Materials:
-
Tetraethylene glycol monoethyl ether
-
Methyl methacrylate (MMA)
-
Tetra-n-butyl titanate (TBT) as catalyst
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) as polymerization inhibitor
-
Alkali catalyst (e.g., sodium methoxide)
-
Reaction medium/solvent (e.g., toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetraethylene glycol monoethyl ether, an excess of methyl methacrylate, a catalytic amount of an alkali catalyst, and a polymerization inhibitor like TEMPO. The use of a reaction medium that forms an azeotrope with the methanol byproduct can facilitate its removal and drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature, typically between 80-85°C, and stirred vigorously. To prevent polymerization of the methacrylate, air can be gently bubbled through the reaction mixture.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by analyzing aliquots using ¹H NMR to observe the disappearance of the hydroxyl proton of the starting ether and the appearance of the vinyl protons of the methacrylate group.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a mild acid.
-
Remove the excess methyl methacrylate and solvent using a rotary evaporator.
-
The crude product can be purified by washing with water to remove any remaining water-soluble impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the pure TEGME-MA monomer.
-
Part 2: Polymer Synthesis - Poly(tetraethylene glycol monoethyl ether methacrylate) via ATRP
This section details the protocol for the atom transfer radical polymerization of the synthesized TEGME-MA monomer. Aqueous ATRP at ambient temperature is a facile and common method for polymerizing such hydrophilic monomers.
Experimental Protocol: ATRP of TEGME-MA
Materials:
-
TEGME-MA (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (Cu(I)Br) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Deionized water (solvent)
-
Methanol
-
Syringes and needles
-
Schlenk flask and line for inert atmosphere
-
Liquid nitrogen
-
Alumina column for catalyst removal
-
Dialysis tubing (for purification)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br and bpy.
-
Seal the flask with a rubber septum and deoxygenate by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
-
Preparation of Monomer/Initiator Solution:
-
In a separate flask, dissolve the TEGME-MA monomer and the EBiB initiator in deionized water.
-
Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes or through three freeze-pump-thaw cycles. For the freeze-pump-thaw method, freeze the solution using liquid nitrogen, apply a vacuum, and then thaw. Repeat this process three times.
-
-
Initiation of Polymerization:
-
Using a deoxygenated syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst and ligand under an inert atmosphere.
-
Place the flask in a thermostatically controlled oil bath or water bath set to the desired reaction temperature (e.g., 20°C for aqueous ATRP).[1]
-
Stir the reaction mixture vigorously. The start of the polymerization is considered to be the moment the monomer solution is added to the catalyst/ligand mixture.
-
-
Monitoring the Polymerization:
-
At timed intervals, withdraw small aliquots from the reaction mixture using a deoxygenated syringe.
-
Quench the polymerization in the aliquot by exposing it to air.
-
Determine the monomer conversion using ¹H NMR spectroscopy.
-
Analyze the molecular weight and polydispersity index (PDI) of the polymer using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
-
Termination and Purification:
-
Once the desired monomer conversion is reached, terminate the polymerization by opening the flask to air. This will oxidize the copper catalyst and stop the reaction.
-
Dilute the reaction mixture with a suitable solvent like THF.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
The polymer can be further purified by dialysis against deionized water to remove any remaining unreacted monomer and other small molecules.
-
Isolate the final polymer by lyophilization (freeze-drying).
-
Data Presentation
The following tables summarize typical quantitative data for the ATRP of oligo(ethylene glycol) methacrylates, which can be adapted for TEGME-MA.
Table 1: Reaction Conditions for Aqueous ATRP of OEGMA at 20°C [1]
| Parameter | Value |
| Monomer | Oligo(ethylene glycol) methacrylate (OEGMA) |
| Initiator | Methyl 2-bromopropionate |
| Catalyst | Cu(I)Cl |
| Ligand | 2,2'-Bipyridine (bpy) |
| Solvent | Water |
| Temperature | 20°C |
| Molar Ratio [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 50:1:1:2 |
Table 2: Polymerization Kinetics and Characterization [1]
| Reaction Time (min) | Monomer Conversion (%) | Mn (Theoretical) | Mn (SEC) | PDI (Mw/Mn) |
| 5 | 45 | 10,800 | 11,500 | 1.18 |
| 10 | 72 | 17,300 | 18,000 | 1.16 |
| 15 | 85 | 20,400 | 21,000 | 1.15 |
| 20 | 92 | 22,100 | 22,500 | 1.15 |
| 30 | >95 | >22,800 | 23,200 | 1.16 |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index.
Mandatory Visualization
Diagrams
Caption: Workflow for the synthesis of TEGME-MA monomer.
Caption: Experimental workflow for ATRP of TEGME-MA.
References
Application Notes and Protocols: Tetraethylene Glycol Monoethyl Ether as a Heat Transfer Fluid in Laboratory Setups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tetraethylene glycol monoethyl ether as a heat transfer fluid in laboratory settings. This document includes key physical and thermal properties, detailed experimental protocols for use in a heating bath circulator, and essential safety information.
Introduction
Tetraethylene glycol monoethyl ether (CAS No. 5650-20-4) is a high-boiling point, low-volatility solvent that can serve as an effective heat transfer fluid for various laboratory applications.[1] Its properties make it suitable for maintaining stable temperatures in reactions, sample incubations, and other procedures requiring precise thermal control. This document outlines its key characteristics and provides a protocol for its safe and effective use.
Physical and Thermal Properties
The following table summarizes the key physical and thermal properties of tetraethylene glycol monoethyl ether. It is important to note that while some data is readily available, specific thermal properties like thermal conductivity and specific heat capacity are not extensively documented for this specific compound. The values provided are based on data for structurally similar compounds such as tetraethylene glycol and other glycol ethers, and should be considered as estimates for practical laboratory use.
| Property | Value | Source/Notes |
| Molecular Formula | C10H22O5 | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~302.2 °C at 760 mmHg | [1] |
| Freezing/Melting Point | Approximately -39 °C | [3][4] |
| Density | Approximately 1.026 g/cm³ | [1] |
| Viscosity | Data not available for a wide temperature range. Generally, viscosity of glycols decreases with increasing temperature. | |
| Thermal Conductivity (λ) | Estimated: 0.15 - 0.20 W/(m·K) | Based on data for similar ethylene glycols. The thermal conductivity of ethylene glycol-water mixtures decreases with increasing glycol concentration. |
| Specific Heat Capacity (Cp) | Estimated: 2.2 - 2.5 J/(g·K) | Estimated based on data for similar oligo(ethylene glycol)s. |
| Flash Point | Data not readily available. Expected to be high due to the high boiling point. | |
| Autoignition Temperature | Data not readily available. |
Health and Safety Information
Glycol ethers as a class of chemicals require careful handling.[5][6]
-
Exposure Routes: Inhalation of vapors and skin absorption are the primary routes of exposure.[6]
-
Hazards: May cause eye irritation.[2] Prolonged or repeated exposure to some glycol ethers may have reproductive and developmental effects.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile rubber) are recommended.[6] A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors, especially when heated.[6] If ventilation is inadequate, a supplied-air respirator may be necessary.[6]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give water or milk. Seek immediate medical attention.
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Glycol ethers can react with aluminum.
-
Peroxide Formation: Like other ethers, glycol ethers can form explosive peroxides upon exposure to air and light, especially when concentrated. It is advisable to store the fluid in a tightly sealed, opaque container and to periodically check for the presence of peroxides.
Experimental Protocol: Use in a Laboratory Heating Bath Circulator
This protocol outlines the steps for safely using tetraethylene glycol monoethyl ether as a heat transfer fluid in an open heating bath circulator.
Materials and Equipment
-
Tetraethylene glycol monoethyl ether
-
Open heating bath circulator with temperature control
-
Appropriate laboratory glassware or reaction vessel
-
Personal Protective Equipment (see Section 3)
-
Chemical fume hood
-
Spill kit for chemical spills
Logical Workflow for Protocol Execution
Caption: Logical workflow for the heating bath protocol.
Detailed Experimental Steps
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the fluid, put on chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Fume Hood: Conduct all steps involving the open heating bath and the heat transfer fluid inside a certified chemical fume hood to ensure adequate ventilation.
-
Fill the Heating Bath: Carefully pour the tetraethylene glycol monoethyl ether into the reservoir of the heating bath circulator. Ensure the fluid level is sufficient to cover the heating element and circulation pump, but do not overfill.
-
Place Reaction Vessel: Securely place the glassware or reaction vessel into the bath.
-
Set Temperature: Turn on the heating bath circulator and set the desired operating temperature. Be mindful of the high boiling point of the fluid; however, for safety, it is recommended to operate well below this temperature to minimize vapor generation. A maximum operating temperature of 150-200°C is a conservative starting point in the absence of precise thermal stability data.
-
Start Circulator: Begin the circulation of the fluid to ensure uniform temperature distribution.
-
Monitor Operation: Regularly monitor the temperature of the bath and the fluid level. Due to its low volatility, significant evaporation is not expected at moderate temperatures, but it is good practice to monitor.
-
Shutdown: Once the experiment is complete, turn off the heating element of the circulator.
-
Cool Down: Allow the heat transfer fluid to cool to a safe temperature (e.g., below 40°C) before handling or draining.
-
Remove Reaction Vessel: Carefully remove the reaction vessel from the cooled bath.
-
Fluid Storage/Disposal: If the fluid is to be reused, it can be stored in a labeled, tightly sealed, and light-resistant container. If the fluid needs to be disposed of, follow all local, state, and federal regulations for chemical waste disposal. Do not pour it down the drain.
-
Clean Bath: Clean the heating bath reservoir as needed, following the manufacturer's instructions.
Logical Relationships in Safety and Operation
Caption: Key elements for safe and effective operation.
Conclusion
Tetraethylene glycol monoethyl ether can be a suitable heat transfer fluid for many laboratory applications due to its high boiling point and low volatility. Adherence to the safety precautions and the experimental protocol outlined in this document is crucial for its safe handling and effective use. Researchers should always consult the Safety Data Sheet (SDS) for the specific product they are using and be aware of the potential hazards associated with glycol ethers.
References
- 1. trc-corp.com [trc-corp.com]
- 2. TETRAETHYLENEGLYCOL MONOMETHYL ETHER | 23783-42-8 [chemicalbook.com]
- 3. Tetraethylene glycol (CAS 112-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
How to purify tetraethylene glycol monoethyl ether for high-purity applications.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of tetraethylene glycol monoethyl ether (TEG-ME) for high-purity applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial grades of tetraethylene glycol monoethyl ether?
A1: Commercial grades of TEG-ME may contain several impurities that can interfere with high-purity applications. These include:
-
Peroxides: Formed upon exposure to air and light, these are a significant safety hazard and can initiate unwanted side reactions.[1][2][3]
-
Water: Due to the hygroscopic nature of glycol ethers, water is a common impurity.
-
Other Polyethylene Glycol (PEG) Homologs: Shorter and longer chain PEG ethers, such as triethylene glycol monoethyl ether and pentaethylene glycol monoethyl ether, are often present from the synthesis process.
-
Ethylene Glycol: A potential starting material or byproduct.[4]
-
Aldehydes: Formed from the oxidation of the terminal alcohol group.
Q2: How can I test for the presence of peroxides in my TEG-ME sample?
A2: It is crucial to test for peroxides before any purification step involving heating, such as distillation, to avoid the risk of explosion.[1][2] You can use one of the following methods:
-
Peroxide Test Strips: These provide a quick and convenient qualitative or semi-quantitative measurement of peroxide concentration.[1]
-
Potassium Iodide (KI) Test: Add 1 ml of the TEG-ME sample to a solution of 100 mg of potassium iodide in 1 ml of glacial acetic acid. A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color suggests a hazardous, high concentration.[1][3]
Q3: What is the recommended storage procedure for purified high-purity TEG-ME?
A3: To maintain its high purity, TEG-ME should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container to protect it from light and air, which can promote peroxide formation.[2] Store in a cool, dry place away from heat sources and oxidizing agents.[3]
Troubleshooting Guides
Purification by Fractional Vacuum Distillation
Issue 1: The distillation is very slow or not proceeding at all.
-
Possible Cause: The vacuum is not low enough, or there is a leak in the system. The heating temperature may be too low.
-
Solution:
-
Check all joints and seals for leaks. Ensure proper greasing of ground glass joints if applicable.
-
Verify the performance of your vacuum pump.
-
Gradually increase the heating mantle temperature. Be mindful that the boiling point is dependent on the pressure.[5]
-
Ensure the distillation flask is not more than two-thirds full.
-
Insulate the distillation column and head to minimize heat loss.[6]
-
Issue 2: The purity of the distilled TEG-ME is not as high as expected.
-
Possible Cause: The distillation was performed too quickly, leading to poor separation of components with close boiling points. The fractionating column may not be efficient enough.
-
Solution:
-
Slow down the distillation rate by reducing the heating. A slow, steady collection rate provides better separation.[6][7]
-
Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[5]
-
Discard a larger forerun fraction to ensure the removal of more volatile impurities.
-
Issue 3: The distillate is discolored.
-
Possible Cause: Thermal decomposition of the TEG-ME or impurities at high temperatures. Presence of acidic or basic impurities catalyzing side reactions.
-
Solution:
-
Use a lower distillation temperature by employing a higher vacuum.
-
Neutralize the crude TEG-ME before distillation. For example, wash with a dilute sodium bicarbonate solution, followed by water, and then dry thoroughly before distilling.
-
Ensure the starting material is free of strong acids or bases.
-
Purification by Column Chromatography
Issue 1: The compound is streaking or showing poor separation on the column.
-
Possible Cause: The chosen solvent system is not optimal. The column may be overloaded.
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. For polar compounds like PEG ethers, solvent systems like chloroform/methanol or dichloromethane/methanol are often effective.[8] A slow gradient elution can improve separation.[8]
-
Reduce the amount of sample loaded onto the column.
-
Consider using a different stationary phase, such as polystyrene-divinylbenzene beads, which can be effective for purifying PEG derivatives with ethanol/water as the eluent.[9]
-
Issue 2: Low recovery of the purified product.
-
Possible Cause: The compound is irreversibly adsorbing to the stationary phase. The compound is being eluted in a very large volume of solvent.
-
Solution:
-
Adjust the polarity of the eluent. Adding a small percentage of a more polar solvent can help desorb the compound.
-
If using silica gel, deactivation with a small amount of water or triethylamine (for basic compounds) might be necessary.
-
Monitor the elution carefully using TLC to avoid collecting excessively large fractions.
-
Experimental Protocols
Protocol 1: Peroxide Removal
It is imperative to remove peroxides before proceeding with any purification method that involves heating.[2]
Method 1: Activated Alumina Column
-
Pack a chromatography column with activated alumina (approximately 100 g of alumina per 100 mL of TEG-ME).[1][3]
-
Pass the TEG-ME through the column.
-
Test the eluate for the presence of peroxides. If peroxides are still present, pass the liquid through a fresh column of activated alumina.[1]
Method 2: Ferrous Sulfate Wash
-
Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of water, and carefully add 6 mL of concentrated sulfuric acid.[10]
-
In a separatory funnel, gently shake the TEG-ME with an equal volume of the ferrous sulfate solution.[3] Caution: Initial shaking should be very gentle to avoid pressure buildup.
-
Separate the layers and repeat the wash two to three times.
-
Wash the TEG-ME with water to remove any remaining acid and iron salts.
-
Dry the TEG-ME over anhydrous magnesium sulfate or sodium sulfate.
Protocol 2: High-Purity Purification by Fractional Vacuum Distillation
-
Pre-treatment: Ensure the TEG-ME is free of peroxides using one of the methods described in Protocol 1. Dry the solvent using a suitable drying agent like anhydrous magnesium sulfate.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux). Ensure all glassware is dry. Use a vacuum-jacketed distillation head if available to minimize heat loss.[5]
-
Distillation:
-
Add the dried TEG-ME and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect and discard the initial fraction (forerun), which will contain any residual volatile impurities.
-
Collect the main fraction at a constant temperature and pressure.
-
Leave at least 10% of the liquid in the distillation flask to prevent the concentration of potentially explosive residues.[2][10]
-
Protocol 3: High-Purity Purification by Preparative Column Chromatography
-
Stationary Phase and Eluent Selection: Based on analytical TLC, select an appropriate stationary phase (e.g., silica gel or polystyrene-divinylbenzene beads) and eluent system.[9] For silica gel, a gradient of methanol in chloroform or dichloromethane is a good starting point.[8]
-
Column Packing: Properly pack the chromatography column with the chosen stationary phase in the initial eluent.
-
Sample Loading: Dissolve the crude TEG-ME in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity. Collect fractions and monitor their composition by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Key Considerations |
| Fractional Vacuum Distillation | >99.0% | Efficiency depends on the column length and distillation rate. Essential to remove peroxides beforehand. |
| Preparative Column Chromatography | >99.5%[9] | Can be time-consuming and require significant solvent volumes. Offers very high selectivity. |
| Combined Methods | >99.9% | Using distillation followed by chromatography can achieve the highest purity by removing different types of impurities in each step. |
Note: The purity levels are estimates based on typical outcomes for similar compounds and may vary depending on the initial purity and the specific experimental conditions.
Visualizations
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. westernsydney.edu.au [westernsydney.edu.au]
- 4. US6034281A - Purification of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Common side reactions and byproducts when using tetraethylene glycol monoethyl ether.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylene glycol monoethyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial tetraethylene glycol monoethyl ether?
A1: Commercial grades of tetraethylene glycol monoethyl ether may contain impurities from its synthesis, which is often an extension of the production of lower molecular weight glycol ethers.[1] Common impurities include other polyethylene glycols with different chain lengths, such as diethylene glycol monoethyl ether and triethylene glycol monoethyl ether.[2] Depending on the synthesis route, residual starting materials like ethylene glycol and ethanol may also be present.[3][4] Additionally, like other ethers, it can form explosive peroxides upon storage, especially when exposed to air and light.[2][5]
Q2: How can I test for the presence of peroxides in my tetraethylene glycol monoethyl ether?
A2: Peroxide formation is a significant safety hazard.[2][5] You should test for peroxides before using the ether, especially before distillation or evaporation where they can concentrate.[5][6] Commercially available peroxide test strips are a convenient method for routine testing.[6][7][8] A common quantitative range for these strips is 1-100 mg/L (ppm).[6][7] Alternatively, a qualitative iodine test can be performed by adding a solution of potassium iodide in glacial acetic acid to the ether; a yellow or brown color indicates the presence of peroxides.[7]
Q3: What are the primary health and safety hazards associated with tetraethylene glycol monoethyl ether?
A3: Tetraethylene glycol monoethyl ether can cause serious eye irritation.[9] Like other glycol ethers, prolonged or repeated skin contact can lead to dryness and cracking.[10] While it has low volatility, inhalation of vapors at elevated temperatures can occur.[2] A significant, often overlooked hazard, is the formation of explosive peroxides upon storage.[2][5] It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles and gloves.[5]
Q4: Can tetraethylene glycol monoethyl ether be used in biological applications or drug delivery systems?
A4: Yes, polyethylene glycol (PEG) and its derivatives, including tetraethylene glycol monoethyl ether, are widely used in biomedical applications. They are known for their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profiles of drugs.[11] PEG-based linkers are common in bioconjugation and for creating antibody-drug conjugates (ADCs).[10][12][13][14][15] However, the purity of the PEG derivative is critical to avoid unwanted side reactions and ensure the safety and efficacy of the final product.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers like tetraethylene glycol monoethyl ether. It proceeds via an S_N2 reaction between an alkoxide and an alkyl halide.[16][17][18]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Alcohol | Ensure a sufficiently strong base (e.g., sodium hydride) is used to fully convert the alcohol to the more nucleophilic alkoxide.[16] The reaction between a neutral alcohol and an alkyl halide is significantly slower.[16] |
| Side Reaction: Elimination (E2) | This is a major competing reaction, especially with secondary or tertiary alkyl halides.[16][17][19] To favor substitution (S_N2), use a primary alkyl halide as the electrophile whenever possible. |
| Steric Hindrance | Bulky reactants can hinder the backside attack required for the S_N2 mechanism, leading to elimination products.[17] If possible, choose a less sterically hindered precursor. |
| Poor Leaving Group | The rate of the S_N2 reaction depends on the quality of the leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides. Consider converting the alkyl halide to a tosylate or mesylate for a better leaving group.[16] |
| Reaction Temperature Too High | Higher temperatures can favor the elimination side reaction.[2] Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation. |
Issue 2: Presence of Impurities in the Final Product
Analytical Techniques:
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities in glycol ethers.[20][21][22] For higher molecular weight PEG derivatives, size-exclusion chromatography (SEC) can be used to analyze the molar mass distribution.[23]
Common Impurities and Purification Strategies:
| Impurity | Source | Purification/Removal Strategy |
| Unreacted Starting Materials (e.g., Tetraethylene Glycol, Ethyl Halide) | Incomplete reaction. | Purification via fractional distillation under reduced pressure is a common method. Due to the high boiling point of tetraethylene glycol monoethyl ether, vacuum distillation is necessary to prevent thermal degradation. |
| Shorter-Chain Glycol Ethers (e.g., Triethylene Glycol Monoethyl Ether) | Impurities in the starting tetraethylene glycol. | Careful fractional distillation can separate these closely boiling compounds. Azeotropic distillation with an appropriate agent can also be employed to remove specific impurities like ethylene glycol.[24] |
| Elimination Byproducts (Alkenes) | Side reaction during Williamson ether synthesis. | These are typically more volatile and can be removed during distillation. Column chromatography can also be effective for smaller-scale purifications. |
| Peroxides | Formed during storage in the presence of air. | Do not distill if peroxides are present! [5][6] Peroxides can be removed by passing the ether through a column of activated alumina or by washing with an aqueous solution of ferrous sulfate.[2][5] |
Issue 3: Inconsistent Results in Bioconjugation Reactions
Tetraethylene glycol monoethyl ether is often used as a component of bifunctional linkers in bioconjugation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reactive Impurities in the Glycol Ether | Traces of diols (un-etherified glycol) can lead to cross-linking reactions. Ensure high purity of the starting material. |
| Hydrolysis of Activated Esters | If the glycol ether is part of a linker activated for reaction with an amine (e.g., as an NHS ester), moisture can hydrolyze the active ester, rendering it unreactive. Ensure anhydrous reaction conditions. |
| Steric Hindrance | The length of the PEG chain can influence the accessibility of the reactive group. If conjugation efficiency is low, consider using a longer PEG linker to reduce steric hindrance. |
| Side Reactions of the Linker | The functional groups on the linker can undergo side reactions. For example, maleimide groups used for conjugation to thiols can undergo hydrolysis. Optimize the pH and buffer conditions of the reaction. |
Experimental Protocols
Protocol 1: Peroxide Testing and Removal
Materials:
-
Tetraethylene glycol monoethyl ether sample
-
Potassium iodide
-
Glacial acetic acid
-
Peroxide test strips (e.g., MQuant®)
-
Activated alumina or Ferrous sulfate solution (60 g FeSO₄ in 100 mL water with 6 mL concentrated H₂SO₄)
Procedure for Testing:
-
Use commercial test strips according to the manufacturer's instructions for a quantitative measurement.[6][7]
-
For a qualitative test, dissolve approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Add 1 mL of this solution to 1 mL of the tetraethylene glycol monoethyl ether.
-
A yellow to brown color indicates the presence of peroxides.[7]
Procedure for Peroxide Removal:
-
Activated Alumina Method: Pass the ether through a column packed with activated alumina. This is a convenient method for removing peroxides.[5]
-
Ferrous Salt Method: For water-soluble ethers, shake the ether with a freshly prepared concentrated solution of a ferrous salt.[5] For example, use the ferrous sulfate solution described above. After treatment, wash the ether with water to remove the iron salts and then dry it over an appropriate drying agent.
Safety Note: If crystals are visible in the ether or around the cap of the container, do not handle it. This could indicate the formation of highly explosive peroxide crystals. Contact your institution's environmental health and safety office immediately.[5]
Protocol 2: General Williamson Ether Synthesis
This is a general procedure that should be optimized for the specific reactants.
Materials:
-
Tetraethylene glycol
-
Strong base (e.g., Sodium Hydride, NaH)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)
-
Ethyl halide (e.g., ethyl bromide or ethyl iodide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve tetraethylene glycol in the anhydrous solvent in a flame-dried flask.
-
Cool the solution in an ice bath.
-
Carefully add the strong base (e.g., NaH) portion-wise to form the alkoxide. Hydrogen gas will be evolved.
-
Allow the mixture to stir at room temperature until the evolution of gas ceases, indicating complete formation of the alkoxide.
-
Slowly add the ethyl halide to the reaction mixture.
-
The reaction may be heated to increase the rate, but be mindful that higher temperatures can promote elimination side reactions. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data
The following table summarizes typical impurities found in polyethylene glycols and the selectivity of a related etherification reaction.
| Parameter | Value | Reference |
| Common Impurities in PEGs | Ethylene glycol, Diethylene glycol | [3] |
| USP Limit for Ethylene Glycol and Diethylene Glycol in PEG 400 | Not more than 0.25% for the sum of both | [3] |
| Selectivity of Ethylene Glycol Monoethyl Ether Synthesis from Ethylene Glycol and Ethanol | Up to 72.3% with an AlCl₃/Na₂HPO₄ catalyst system | [4] |
| Typical Purity of Commercial Triethylene Glycol Monoethyl Ether | >98% | [2] |
Visualizations
Experimental Workflow: Synthesis and Application of a PEG-based Linker for Bioconjugation
Caption: Workflow for the synthesis and application of a PEG-based linker.
Logical Relationship: Williamson Ether Synthesis and Side Reaction
Caption: Competing pathways in the Williamson ether synthesis.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. www1.wellesley.edu [www1.wellesley.edu]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly ethylene glycol (PEG)-Related controllable and sustainable antidiabetic drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Ugi Multicomponent Reaction to Linkers for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. scholarship.richmond.edu [scholarship.richmond.edu]
- 19. Williamson Synthesis [organic-chemistry.org]
- 20. gcms.cz [gcms.cz]
- 21. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 22. mdpi.com [mdpi.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. US6034281A - Purification of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with Tetraethylene Glycol Monoethyl Ether
Welcome to the technical support center for optimizing reaction conditions using tetraethylene glycol monoethyl ether (TEGMEE) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of tetraethylene glycol monoethyl ether (TEGMEE) as a reaction solvent?
A1: TEGMEE is a high-boiling point, polar aprotic solvent. Its key features include excellent thermal stability, making it suitable for high-temperature reactions that require prolonged heating.[1] It is also highly water-soluble, which is an important consideration for reaction work-up.
Q2: In which types of reactions is TEGMEE commonly used as a solvent?
A2: Due to its high boiling point and stability, TEGMEE is particularly useful for reactions with high activation energies.[1] It is often employed in nanoparticle synthesis, cross-coupling reactions such as Suzuki-Miyaura coupling, and other complex organic transformations where elevated temperatures are necessary to achieve efficient conversions and higher yields.[1][2]
Q3: What are the main safety precautions to consider when working with TEGMEE?
A3: TEGMEE is classified as causing serious eye irritation.[3] As with other glycol ethers, it is advisable to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles and gloves. Glycol ethers can form explosive peroxides, especially when concentrated. It is recommended to store TEGMEE under a nitrogen atmosphere to minimize peroxide formation.
Q4: How can I effectively remove TEGMEE after my reaction is complete?
A4: Due to its high boiling point, removing TEGMEE by simple rotary evaporation is often impractical. The most common method is an extractive work-up. This typically involves diluting the reaction mixture with a large volume of water and extracting the product with a non-polar organic solvent.[4][5] Repeated extractions may be necessary to ensure complete removal of the solvent from the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. | Many reactions conducted in high-boiling point solvents like TEGMEE have high activation energies and require elevated temperatures to proceed at an optimal rate.[1][6] |
| Suboptimal Reactant Concentration | Perform a concentration screen, varying the molarity of your reactants. | The concentration of reactants can significantly impact reaction kinetics. Both excessively high and low concentrations can be detrimental to the yield. |
| Inadequate Reaction Time | Monitor the reaction progress over a longer period using techniques like TLC or LC-MS. | High-temperature reactions may still require extended periods to reach completion. |
| Catalyst Inactivity or Insufficient Loading | Increase the catalyst loading in small increments (e.g., 0.5 mol% at a time). If using a solid catalyst, ensure it is properly activated and dispersed. | The catalyst may be degrading at high temperatures or a higher concentration may be required to achieve a reasonable reaction rate. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Presence of Side Products/Impurities
The formation of side products can complicate purification and reduce the overall yield of the desired compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | If side products are observed, try lowering the reaction temperature in 10°C increments. | While high temperatures can increase the rate of the desired reaction, they can also accelerate side reactions or cause decomposition of reactants and products. |
| Incorrect Stoichiometry | Carefully re-evaluate and adjust the molar ratios of your reactants. | An excess of one reactant may lead to the formation of undesired byproducts. |
| Atmospheric Contamination | If your reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon). | Oxygen and water can participate in side reactions, especially at elevated temperatures. |
Issue 3: Difficulty in Product Isolation and Purification
The high boiling point and polarity of TEGMEE can present challenges during the work-up and purification stages.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Increase the volume of water used for dilution and the number of extractions with a non-polar organic solvent. | TEGMEE is highly soluble in water, and a significant volume of water is required to effectively partition it into the aqueous phase. |
| Emulsion Formation | If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. | The increased ionic strength of the aqueous layer can help to break the emulsion.[7] |
| Co-elution during Chromatography | If residual TEGMEE co-elutes with your product during column chromatography, consider using a different solvent system or a pre-purification step. | A pre-purification step, such as an additional aqueous wash of the concentrated organic extracts, can help remove residual TEGMEE. |
Workflow for Product Isolation from TEGMEE
Caption: Standard workflow for isolating a product from a reaction conducted in TEGMEE.
Experimental Protocols
Example Protocol 1: General Procedure for a High-Temperature Reaction
This protocol provides a general framework for conducting a reaction at an elevated temperature using TEGMEE as the solvent.
Materials:
-
Reactant A
-
Reactant B
-
Catalyst (if required)
-
Tetraethylene glycol monoethyl ether (TEGMEE), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Reactant A and the catalyst (if applicable).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous TEGMEE via syringe.
-
Begin stirring and add Reactant B to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) using an oil bath or heating mantle.
-
Maintain the reaction at this temperature for the desired amount of time, monitoring its progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate work-up procedure to isolate the product (see Workflow for Product Isolation from TEGMEE ).
Example Protocol 2: Nanoparticle Synthesis (Conceptual)
This protocol outlines a conceptual procedure for the synthesis of metal nanoparticles where TEGMEE can act as both a solvent and a reducing agent at high temperatures.
Materials:
-
Metal precursor (e.g., a metal salt)
-
Tetraethylene glycol monoethyl ether (TEGMEE)
-
Capping agent (e.g., oleylamine, oleic acid) - optional
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, combine the metal precursor and the capping agent (if used) in TEGMEE.
-
De-gas the mixture by bubbling an inert gas through it for 30 minutes at room temperature.
-
Under a continuous flow of inert gas, heat the mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring.
-
Maintain the temperature for a specific duration to allow for nanoparticle nucleation and growth. The color of the solution may change, indicating nanoparticle formation.
-
After the desired reaction time, cool the mixture to room temperature.
-
Isolate the nanoparticles by adding a non-solvent (e.g., acetone or ethanol) to precipitate the particles, followed by centrifugation and washing.
Table of Parameters for Nanoparticle Synthesis Optimization:
| Parameter | Range to Investigate | Effect on Nanoparticle Properties |
| Temperature | 180 - 280 °C | Affects the rate of reduction and can influence particle size and crystallinity. |
| Metal Precursor Concentration | 0.01 - 0.1 M | Influences the number of nuclei formed and the final particle size. |
| Reaction Time | 30 min - 4 hours | Affects the extent of particle growth and size distribution. |
| Capping Agent Concentration | 0 - 5 equivalents | Controls particle size, stability, and surface properties. |
This technical support center provides a starting point for optimizing your reactions in tetraethylene glycol monoethyl ether. For specific applications, further empirical optimization will likely be necessary. Always consult the relevant literature for established procedures and safety information.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability of tetraethylene glycol monoethyl ether under acidic or basic conditions.
This technical support center provides guidance on the stability of tetraethylene glycol monoethyl ether under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of tetraethylene glycol monoethyl ether?
Tetraethylene glycol monoethyl ether is a relatively stable compound under neutral conditions and at ambient temperature.[][2] Its ether linkages are generally resistant to hydrolysis. However, stability can be compromised under strong acidic or basic conditions, especially at elevated temperatures, and in the presence of strong oxidizing agents.
Q2: How does tetraethylene glycol monoethyl ether degrade under acidic conditions?
Under strong acidic conditions, particularly with heating, the ether bonds of tetraethylene glycol monoethyl ether can undergo cleavage. This is a common reaction for ethers, which proceeds via protonation of the ether oxygen followed by nucleophilic attack. The likely degradation products would be smaller polyethylene glycol fragments, ethanol, and the corresponding halides if hydrogen halides are used as the acid.
Q3: Is tetraethylene glycol monoethyl ether stable under basic conditions?
Ethers are generally resistant to cleavage under basic conditions because the alkoxide leaving group is a strong base and therefore a poor leaving group. However, in the presence of strong bases at elevated temperatures, the potential for runaway reactions exists. While direct cleavage of the ether bond is less likely, deprotonation of the terminal hydroxyl group will occur, and other base-catalyzed side reactions may be possible.
Q4: What are the potential degradation products of tetraethylene glycol monoethyl ether?
Under acidic conditions, degradation can lead to the cleavage of the polyglycol chain, resulting in a mixture of smaller ethylene glycol ethers, ethanol, and ethylene glycol. In the presence of oxygen, oxidative degradation can occur, leading to the formation of aldehydes (like formaldehyde and acetaldehyde), ketones, and carboxylic acids (such as formic acid and glycolic acid).
Q5: Are there any specific storage conditions recommended to ensure the stability of tetraethylene glycol monoethyl ether?
To ensure stability, tetraethylene glycol monoethyl ether should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[3] It is also advisable to store it under an inert atmosphere (e.g., nitrogen) to minimize the risk of peroxide formation, which can occur in ethers upon exposure to air and light.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram after acidic workup. | Acid-catalyzed degradation of tetraethylene glycol monoethyl ether. | Neutralize the sample immediately after the reaction. Analyze the sample as soon as possible. Consider using milder acidic conditions or lower temperatures. |
| Inconsistent results in experiments involving strong bases. | Base-catalyzed side reactions or degradation at elevated temperatures. | Avoid high temperatures when using strong bases. If heating is necessary, perform the reaction under an inert atmosphere and for the shortest possible duration. |
| Discoloration or presence of peroxides in aged stock solutions. | Oxidative degradation and peroxide formation upon exposure to air and light. | Test for peroxides before use, especially with older stock solutions. Store the ether under an inert atmosphere and protect it from light. Consider adding a peroxide inhibitor for long-term storage. |
| Precipitate formation when mixing with certain reagents. | Incompatibility with the reagent. | Review the chemical compatibility of tetraethylene glycol monoethyl ether with all reagents in the mixture. A small-scale compatibility test is recommended before proceeding with the full experiment. |
Data on Chemical Stability
Disclaimer: The following data is inferred from studies on structurally similar polyethylene glycols and general principles of ether chemistry due to the lack of specific quantitative stability data for tetraethylene glycol monoethyl ether in the available literature. These values should be considered as estimates and may vary depending on the specific experimental conditions.
| Condition | Parameter | Value | Remarks |
| Acidic Hydrolysis | pH | 1-3 | Significant degradation expected at elevated temperatures. |
| Temperature | > 60°C | Rate of degradation increases with temperature. | |
| Half-life (t½) | Hours to Days | Highly dependent on acid strength and temperature. | |
| Basic Hydrolysis | pH | 11-13 | Generally stable at room temperature. |
| Temperature | > 80°C | Potential for slow degradation or side reactions. | |
| Half-life (t½) | Weeks to Months | Ether linkage is relatively stable to base. | |
| Oxidative Degradation | Presence of O₂, light | Ambient | Slow degradation can occur over time. |
| Temperature | Elevated | Rate of oxidation increases significantly. | |
| Half-life (t½) | Days to Weeks | Dependent on oxygen availability, light, and temperature. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of tetraethylene glycol monoethyl ether (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile).
-
Prepare acidic solutions of varying concentrations (e.g., 0.1 N and 1 N HCl).
-
-
Stress Conditions:
-
Mix equal volumes of the stock solution and the acidic solution in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH).
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., HPLC-CAD or HPLC-ELSD).[4][5][6]
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the degradation kinetics and half-life if possible.
-
Protocol for Stability Assessment under Basic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of tetraethylene glycol monoethyl ether as described above.
-
Prepare basic solutions of varying concentrations (e.g., 0.1 N and 1 N NaOH).
-
-
Stress Conditions:
-
Mix equal volumes of the stock solution and the basic solution in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Neutralize the withdrawn aliquots with a suitable acid (e.g., HCl).
-
Analyze the samples by HPLC as described for the acidic degradation study.
-
-
Data Analysis:
-
Evaluate the percentage of degradation over time.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of tetraethylene glycol monoethyl ether.
Caption: Experimental workflow for a forced degradation study.
References
- 2. padfield.org [padfield.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Managing Moisture in Tetraethylene Glycol Monoethyl Ether (TEGMEE)
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing moisture content in tetraethylene glycol monoethyl ether (TEGMEE) for sensitive chemical reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction Failure or Low Yield | High moisture content in TEGMEE quenching moisture-sensitive reagents (e.g., Grignard reagents, organolithiums). | 1. Verify the water content of your TEGMEE using Karl Fischer titration before use. For highly sensitive reactions, aim for a water content below 50 ppm. 2. Dry the TEGMEE using an appropriate method (see --INVALID-LINK--). Molecular sieves are a reliable option.[1][2] 3. Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C overnight) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Reaction Results | Variable moisture content between different batches of TEGMEE or introduction of atmospheric moisture during handling. | 1. Standardize your solvent drying and handling procedures. 2. Always use freshly dried solvent for a series of related experiments. 3. Use Sure/Seal™-type bottles or a glovebox for storing and dispensing dried TEGMEE to minimize exposure to air.[3] |
| Visual Cloudiness or Phase Separation in TEGMEE | Gross water contamination. | 1. Do not use the solvent for sensitive reactions. 2. Consider pre-drying with a bulk drying agent like anhydrous sodium sulfate, followed by a more rigorous drying method like treatment with activated alumina or molecular sieves. |
| Slow or Incomplete Reaction | Residual moisture passivating a catalyst or slowly reacting with a reagent. | 1. Even seemingly low levels of water can be detrimental to catalytic reactions.[3] Re-dry the solvent to a lower moisture content. 2. Consider adding a small excess of the water-sensitive reagent to consume residual moisture, though this may affect stoichiometry and yield.[3] |
| Formation of Side Products | Water participating in the reaction pathway, leading to hydrolysis of intermediates or starting materials. | 1. Thoroughly review the reaction mechanism to understand the potential role of water. 2. Implement stringent anhydrous techniques for all reagents and equipment, not just the TEGMEE. |
Frequently Asked Questions (FAQs)
1. What is the acceptable moisture level in TEGMEE for sensitive reactions?
For many highly sensitive applications, such as Grignard reactions or organometallic catalysis, the water content should be as low as practically achievable, ideally below 50 ppm .[3] However, for some less sensitive reactions, up to 200 ppm may be acceptable. It is crucial to determine the tolerance of your specific reaction empirically.
2. How should I store TEGMEE to prevent moisture uptake?
TEGMEE should be stored in a tightly sealed, dry container, preferably under an inert atmosphere like nitrogen or argon.[4][5] For dried solvent, storage over activated 3Å or 4Å molecular sieves is recommended.[6] Avoid using aluminum containers, as glycol ethers can corrode them.[4]
3. What is the best method for drying TEGMEE?
The optimal method depends on the required dryness level and the scale of the experiment.
-
For routine use (<100 ppm): Stirring over activated 3Å or 4Å molecular sieves (10-20% w/v) for 48-72 hours is effective.[1][6]
-
For high-purity applications (<50 ppm): Passing the solvent through a column of activated neutral alumina can rapidly achieve low water content.[1] This can be followed by storage over molecular sieves.
-
Distillation: While effective, distillation of glycol ethers carries a risk of peroxide formation, especially if concentrated to near dryness.[4][5] If distillation is necessary, it should be done under reduced pressure and never to dryness. A peroxide test should be performed beforehand.
4. Can I use calcium hydride (CaH₂) to dry TEGMEE?
While calcium hydride is a powerful drying agent, it can be slow to react with the final traces of water in high-boiling, viscous solvents like TEGMEE. Molecular sieves or activated alumina are generally safer and more convenient options for this class of solvent.[1]
5. How can I accurately measure the moisture content of my TEGMEE?
Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic solvents.[7][8] Both volumetric and coulometric KF titration methods are suitable, with coulometric being more sensitive for very low moisture levels (<100 ppm).[9]
6. My TEGMEE has a faint yellow color. Is this a problem?
A faint yellow color could indicate the presence of impurities or degradation products. While it may not directly correlate with high moisture content, it is advisable to purify the solvent by passing it through a plug of activated alumina or by distillation (with appropriate safety precautions for peroxides) before drying and using it in sensitive reactions.
Quantitative Data Summary
The following table summarizes the typical efficiency of common drying methods for organic solvents, which can be extrapolated for TEGMEE.
| Drying Method | Drying Agent | Loading (% w/v) | Time | Typical Final Water Content (ppm) | Reference |
| Static Drying | 3Å Molecular Sieves | 10% | 72 hours | 10-30 | [1] |
| 3Å Molecular Sieves | 20% | 72 hours | <10 | [6] | |
| Activated Neutral Alumina | 20% | 48 hours | <10 | [1] | |
| Column Drying | Activated Neutral Alumina | N/A | Single Pass | <10 | [1] |
| Distillation | From Na/Benzophenone | N/A | N/A | ~40 (for THF) | [1] |
Note: The efficiency for TEGMEE may vary due to its higher viscosity and boiling point. Longer contact times with drying agents are recommended.
Experimental Protocols
Protocol 1: Drying TEGMEE with Activated Molecular Sieves
-
Activation of Molecular Sieves:
-
Drying Procedure:
-
To a clean, dry solvent bottle, add the activated molecular sieves (approximately 10-20g per 100mL of TEGMEE).[6]
-
Add the TEGMEE to the bottle, ensuring the sieves are fully submerged.
-
Seal the bottle tightly, preferably with a cap containing a PTFE liner, and flush the headspace with an inert gas.
-
Allow the solvent to stand for at least 48-72 hours, with occasional gentle swirling.[1]
-
To dispense, carefully decant or cannula the dry solvent, leaving the sieves behind. Do not pipette, as this can introduce moisture.
-
Protocol 2: Moisture Content Determination by Volumetric Karl Fischer Titration
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with a suitable KF solvent (e.g., methanol or a specialized solvent for ethers).
-
Perform a pre-titration to neutralize any moisture within the solvent and titration cell until a stable, dry baseline is achieved.[7]
-
-
Titer Determination:
-
Using a calibrated syringe, inject a precise amount of a certified water standard (e.g., 10-20 mg) into the conditioned titration cell.
-
Titrate with the KF reagent to the endpoint.
-
The titer of the KF reagent (in mg H₂O/mL reagent) is automatically calculated by the instrument. Repeat this process at least twice to ensure consistency.
-
-
Sample Analysis:
-
Using a dry, gas-tight syringe, accurately weigh and inject a known amount of the TEGMEE sample (typically 1-5 mL, depending on the expected water content) into the titration cell.
-
Titrate the sample with the standardized KF reagent to the endpoint.
-
The instrument will calculate the water content of the sample, typically reported in ppm (mg/kg) or as a percentage.
-
Visualizations
Caption: Troubleshooting workflow for failed moisture-sensitive reactions.
Caption: Decision workflow for drying TEGMEE based on required purity.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. mcckf.com [mcckf.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Corrosion by Tetraethylene Glycol Monoethyl Ether (TEGMEE)
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the corrosion of laboratory equipment when working with tetraethylene glycol monoethyl ether (TEGMEE).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration of Metal Surfaces (e.g., mild steel, copper) | Direct contact of TEGMEE with incompatible metals. Glycol ethers can cause discoloration in mild steel and copper.[1][2][3] | 1. Immediately cease the experiment if feasible.2. Safely transfer the TEGMEE to a compatible container (e.g., borosilicate glass, stainless steel).3. Clean and inspect the discolored equipment for any signs of pitting or degradation.4. For future experiments, use equipment made of compatible materials such as stainless steel (304 or 316), borosilicate glass, or PTFE.[1][2][3] |
| Pitting or Etching of Aluminum Components | Glycol ethers are known to be corrosive to aluminum, especially if the surface is scratched.[1][2][3] This can be exacerbated by elevated temperatures or the presence of impurities. | 1. Discontinue use of the aluminum component immediately.2. Neutralize and clean the affected area according to your lab's safety protocols.3. Replace the aluminum part with one made of a more resistant material like stainless steel 316 or PEEK. |
| Swelling or Degradation of Elastomeric Seals (O-rings, gaskets) | Incompatibility of the elastomer with TEGMEE. Some elastomers may absorb the solvent, leading to swelling, softening, or embrittlement. | 1. Check the material of the failing seal.2. Consult the material compatibility table (Table 2) to select a suitable replacement.3. For broad chemical resistance, consider using Kalrez® (FFKM) or PTFE seals.[3][4] EPDM and Viton® may also be suitable depending on the specific operating conditions.[5][6] |
| Visible Corrosion in a Mixed-Material Assembly | Galvanic corrosion can occur when dissimilar metals are in electrical contact in the presence of an electrolyte (TEGMEE can act as one, especially with impurities). | 1. Disassemble the components and inspect each material for corrosion.2. If possible, replace components to ensure material uniformity or use insulating gaskets and washers to separate dissimilar metals.3. When designing new equipment, avoid direct contact between metals that are far apart in the galvanic series. |
| Increased Corrosion Rate at Elevated Temperatures | The corrosive effects of glycol ethers can be accelerated at higher temperatures.[7] | 1. If possible, lower the operating temperature of the experiment.2. Ensure all materials in contact with heated TEGMEE are highly resistant (e.g., Stainless Steel 316, PEEK, PTFE).3. Consider the use of corrosion inhibitors if compatible with the experimental process. |
Frequently Asked Questions (FAQs)
Q1: What are the most compatible materials for handling and storing pure Tetraethylene Glycol Monoethyl Ether?
A: For general laboratory use, the most compatible materials are:
-
Metals: Stainless steel (316 and 304 series) are preferred.[8][9]
-
Plastics: Polytetrafluoroethylene (PTFE) and Polyetheretherketone (PEEK) offer excellent chemical resistance.[2][3][10][11][12]
-
Glass: Borosilicate glass is an excellent choice for storage and reaction vessels.[1][2]
-
Elastomers: For seals and gaskets, Kalrez® (perfluoroelastomer) provides the broadest chemical resistance.[4][13][14] Viton® (fluoroelastomer) and EPDM may also be suitable for many applications.[5][6][15][16]
Q2: Are there any common laboratory materials that should be avoided with TEGMEE?
A: Yes, you should avoid:
-
Aluminum and its alloys: These are susceptible to corrosion by glycol ethers.[1][2][3]
-
Mild Steel and Copper: These may experience discoloration and corrosion over time.[1][2][3]
-
Certain Plastics: Polypropylene may have limited resistance, and its suitability should be verified for your specific application and temperature.[1][17]
-
Incompatible Elastomers: Check compatibility charts before using any specific type of rubber or elastomer, as some may swell or degrade.
Q3: Can I use TEGMEE in a system with mixed metals?
A: It is not recommended. Using mixed metals in contact with each other can lead to galvanic corrosion.[7] If unavoidable, try to use metals that are close to each other in the galvanic series or use insulating materials to separate them.
Q4: Does the presence of water or other impurities in TEGMEE affect its corrosivity?
A: Yes. The presence of water, acids, or other impurities can significantly increase the corrosion rate of glycol solutions.[7] It is recommended to use high-purity TEGMEE and to ensure that the equipment is clean and dry before use.
Q5: Are there any additives that can reduce the corrosivity of TEGMEE?
A: In industrial applications, corrosion inhibitors such as borates are often added to glycol-based solutions to protect metal surfaces.[9] However, in a laboratory setting, the addition of inhibitors may interfere with your experiment. If corrosion is a significant concern and the process allows, the use of a compatible inhibitor could be considered.
Data Presentation
Table 1: Illustrative Corrosion Rate Data for Carbon Steel in Monoethylene Glycol (MEG) Solutions
Disclaimer: The following data is for Monoethylene Glycol (MEG) and is provided as an illustrative example of how glycols can affect corrosion rates. Specific corrosion rates for TEGMEE may vary and should be determined through specific testing for critical applications.
| Temperature (°C) | Environment | Corrosion Rate (mm/yr) | Reference |
| 25 | 1 wt.% NaCl | Observable weight loss | [14] |
| 25 | MEG/NaCl (1:4 ratio) | Negligible weight loss | [14] |
| 25 | Acetic Acid | 1.8 | [13] |
| 25 | Acetic Acid + 80% MEG | 0.95 | [13] |
| 80 | Acetic Acid | 3.5 | [13] |
| 80 | Acetic Acid + 80% MEG | 1.6 | [13] |
Table 2: General Chemical Compatibility of Common Laboratory Materials with Glycol Ethers
This table provides a general guide. It is strongly recommended to perform specific compatibility testing for your exact operating conditions (temperature, pressure, and exposure duration).
| Material | Compatibility Rating | Notes and References |
| Metals | ||
| Stainless Steel 304 | A - Excellent | Good general resistance.[18][19] |
| Stainless Steel 316 | A - Excellent | Higher resistance to pitting and crevice corrosion compared to 304.[8][9][20] |
| Aluminum | D - Severe Effect | Not recommended, susceptible to corrosion.[21][22] |
| Mild Steel | C - Fair | Prone to discoloration and corrosion. |
| Copper | C - Fair | Prone to discoloration. |
| Plastics | ||
| PTFE (Teflon®) | A - Excellent | Very broad chemical resistance.[3][23][24][25] |
| PEEK | A - Excellent | Excellent chemical and temperature resistance.[2][10][11][12][26] |
| Polypropylene (PP) | B - Good to C - Fair | Resistance can be temperature-dependent. Testing is recommended.[1][17] |
| Elastomers | ||
| Kalrez® (FFKM) | A - Excellent | Excellent resistance to a wide range of chemicals and high temperatures.[4][13][14][27][28] |
| Viton® (FKM) | A - Excellent | Generally good resistance to glycols.[6][16][29][30] |
| EPDM | A - Excellent | Good resistance to glycol-based fluids.[5][15][31][32][33] |
Rating Key: A = Excellent, B = Good, C = Fair, D = Severe Effect.
Experimental Protocols
Methodology for Laboratory Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines a general procedure for determining the corrosion resistance of a material when immersed in TEGMEE.
-
Test Specimen Preparation:
-
Obtain representative samples (coupons) of the material to be tested. A typical size is 38mm x 19mm x 1.6mm.
-
Prepare the surface of the coupons by polishing with 120-grit abrasive paper, followed by degreasing with a non-corrosive solvent (e.g., acetone), and then rinsing with deionized water.
-
Measure the dimensions of each coupon to three decimal places.
-
Weigh each coupon to four decimal places.
-
Store the prepared coupons in a desiccator until use.
-
-
Apparatus:
-
A reaction vessel made of a non-corrosive material (e.g., borosilicate glass) of sufficient size to hold the test solution and coupons.
-
A method for controlling the temperature (e.g., a water bath or heating mantle with a temperature controller).
-
A specimen support system made of an insulating material (e.g., PTFE) to hold the coupons in the solution without creating galvanic cells. The coupons should be fully immersed.
-
-
Test Conditions:
-
The test solution should be pure TEGMEE or a solution representative of the experimental conditions.
-
The volume of the test solution should be sufficient to avoid depletion of corrosive species (a recommended ratio is 20 mL of solution per 1 cm² of specimen surface area).
-
The test temperature should be controlled to ±1°C of the desired experimental temperature.
-
The duration of the test will depend on the material and the expected corrosion rate. A typical duration can range from 24 hours to 30 days.
-
-
Procedure:
-
Place the test solution in the reaction vessel and bring it to the desired temperature.
-
Mount the weighed coupons on the specimen support and immerse them in the solution.
-
Cover the vessel to prevent evaporation and contamination.
-
At the end of the test period, remove the coupons from the solution.
-
-
Cleaning of Specimens After Test:
-
Observe and record the appearance of the coupons (e.g., presence of films, pitting).
-
Clean the coupons to remove corrosion products. A suitable method for many metals is to use an ultrasonic bath with a non-corrosive cleaning solution, followed by gentle scrubbing with a soft brush.
-
Rinse with deionized water and then with a volatile solvent (e.g., acetone).
-
Dry the coupons and reweigh them to four decimal places.
-
-
Calculation of Corrosion Rate:
-
The corrosion rate in millimeters per year (mm/yr) can be calculated using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
-
Reporting:
-
The report should include a full description of the test specimens, test conditions, duration, cleaning procedures, and the calculated corrosion rates. Any visual observations of localized corrosion should also be noted.
-
Mandatory Visualizations
Caption: Workflow for selecting TEGMEE compatible materials.
Caption: Key factors that can influence the rate of corrosion.
References
- 1. celltreat.com [celltreat.com]
- 2. zeusinc.com [zeusinc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. polymax.co.uk [polymax.co.uk]
- 5. rubberandseal.com [rubberandseal.com]
- 6. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. viciprecisionsampling.com [viciprecisionsampling.com]
- 11. daichem.co.jp [daichem.co.jp]
- 12. calpaclab.com [calpaclab.com]
- 13. dymseal.com [dymseal.com]
- 14. parrinst.com [parrinst.com]
- 15. plasticpipeshop.co.uk [plasticpipeshop.co.uk]
- 16. j-flex.com [j-flex.com]
- 17. astisensor.com [astisensor.com]
- 18. commercial-industrial-supply.com [commercial-industrial-supply.com]
- 19. media.distributordatasolutions.com [media.distributordatasolutions.com]
- 20. silcotek.com [silcotek.com]
- 21. calpaclab.com [calpaclab.com]
- 22. industrialspec.com [industrialspec.com]
- 23. Ptfe and-Teflon Chemical Compatibility Chart [abfeng.in]
- 24. yureka.com.my [yureka.com.my]
- 25. PTFE and Teflon Chemical Compatibility Chart [abfindia.co.in]
- 26. "CP" PEEK Material Chemical Compatibility Chart - TDI [tdiinternational.com]
- 27. parrinst.com [parrinst.com]
- 28. dupont.com [dupont.com]
- 29. calpaclab.com [calpaclab.com]
- 30. caribegasket.com [caribegasket.com]
- 31. EPDM – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 32. calpaclab.com [calpaclab.com]
- 33. kelco.com.au [kelco.com.au]
Troubleshooting guide for reactions involving tetraethylene glycol monoethyl ether.
This guide provides troubleshooting assistance for common issues encountered in chemical reactions involving tetraethylene glycol monoethyl ether. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Issues
Q1: My reaction yield is significantly lower than expected. Could tetraethylene glycol monoethyl ether be the cause?
A1: Yes, several properties of tetraethylene glycol monoethyl ether can contribute to low reaction yields. Consider the following possibilities:
-
Water Contamination: Tetraethylene glycol monoethyl ether is hygroscopic and can absorb moisture from the atmosphere.[1][2] If your reaction is sensitive to water, the presence of even small amounts can inhibit the reaction or lead to unwanted side reactions, thus lowering the yield.
-
Solvent Purity: The purity of the solvent can be a factor. Commercial grades may contain impurities, such as residual ethylene glycol, which could interfere with your reaction.[3]
-
Peroxide Formation: Like other ethers, tetraethylene glycol monoethyl ether can form explosive peroxides upon storage and exposure to air and light.[3][4] These peroxides can initiate unintended side reactions or decompose sensitive reagents, leading to lower yields and the formation of byproducts.
-
Reaction Conditions: High temperatures or the presence of strong acids or bases can lead to the decomposition of the glycol ether, although it is generally considered stable.[1][5]
Troubleshooting Steps:
-
Dry the Solvent: Before use in moisture-sensitive reactions, dry the tetraethylene glycol monoethyl ether using an appropriate desiccant.
-
Test for Peroxides: Always test for the presence of peroxides before using the solvent, especially if the container has been opened for a while. If peroxides are detected, they must be removed.
-
Verify Purity: If you suspect impurities are the issue, consider purifying the solvent or using a higher-grade solvent.
-
Optimize Reaction Conditions: If decomposition is suspected, try running the reaction at a lower temperature or using milder reagents if possible.
Q2: I am observing unexpected byproducts in my reaction. How can I determine if they originate from the tetraethylene glycol monoethyl ether?
A2: Unexpected byproducts can indeed arise from the solvent. Here's how to investigate:
-
Solvent Decomposition: Under certain conditions (e.g., high heat, strong acids/bases), the ether linkages can cleave, or oxidation can occur, leading to various smaller molecules.[5]
-
Reaction with Reagents: The terminal hydroxyl group of tetraethylene glycol monoethyl ether can react with certain reagents in your reaction mixture, leading to unintended ether or ester formation.[2]
-
Peroxide-Induced Reactions: Peroxides can initiate radical reactions, leading to a complex mixture of byproducts.[4]
Troubleshooting and Analysis:
-
Run a Blank Reaction: Conduct the reaction without your starting materials, heating only the tetraethylene glycol monoethyl ether with the other reagents, to see if byproducts are formed.
-
Analyze the Solvent: Use analytical techniques like GC-MS to analyze the solvent before the reaction to check for impurities that could be mistaken for byproducts.[6]
-
Characterize Byproducts: Isolate the byproducts and use techniques like NMR and mass spectrometry to determine their structure. This can provide clues as to whether they are derived from the solvent.
Solvent Handling and Preparation
Q3: How should I properly dry tetraethylene glycol monoethyl ether before a moisture-sensitive reaction?
A3: Due to its hygroscopic nature, proper drying is crucial. Here are some recommended methods:
-
Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a common and effective method for drying.[7] Allow the solvent to stand over the sieves for at least 24 hours under an inert atmosphere.
-
Azeotropic Distillation: For applications requiring extremely dry solvent, azeotropic distillation with a suitable entrainer like toluene can be employed to remove water.
Q4: I am concerned about peroxide formation. How do I test for and remove peroxides from tetraethylene glycol monoethyl ether?
A4: Peroxide formation is a serious safety concern.[4][8]
Testing for Peroxides:
-
Qualitative Test: A simple qualitative test involves adding 1 ml of the ether to 1 ml of a freshly prepared 10% potassium iodide solution in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[9]
-
Commercial Test Strips: Peroxide test strips are commercially available and offer a convenient way to estimate the peroxide concentration.
Removing Peroxides:
-
Activated Alumina Column: Passing the solvent through a column of activated alumina is an effective way to remove peroxides.
-
Treatment with a Reducing Agent: Stirring the solvent with a reducing agent like ferrous sulfate can also be used, followed by distillation.
Caution: Never distill a solvent that contains a high concentration of peroxides, as this can lead to an explosion.[8]
Purification and Analysis
Q5: How can I purify my product from a reaction mixture containing tetraethylene glycol monoethyl ether?
A5: The high boiling point and water solubility of tetraethylene glycol monoethyl ether can make product purification challenging. Here are some strategies:
-
Extraction: If your product is not water-soluble, you can dilute the reaction mixture with a large volume of water and extract your product with an organic solvent.
-
Precipitation: If your product is a solid and insoluble in a non-polar solvent, you may be able to precipitate it by adding the reaction mixture to a solvent like diethyl ether.[10] This is a common technique for PEG-containing compounds.
-
Chromatography: Silica gel chromatography can be effective.[10] You may need to use a more polar eluent system to effectively separate your product from the glycol ether.
Q6: What analytical techniques are suitable for assessing the purity of tetraethylene glycol monoethyl ether?
A6: Several techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[6][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly useful for detecting non-volatile impurities and can be very sensitive.[12]
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in the solvent.
Data Presentation
Table 1: Physical Properties of Tetraethylene Glycol Monoethyl Ether
| Property | Value | Reference |
| Molecular Formula | C10H22O5 | [13] |
| Molecular Weight | 222.28 g/mol | [13] |
| Boiling Point | 277-278 °C | |
| Density | 1.013 g/mL at 25 °C | |
| Solubility in Water | Miscible | [1] |
Table 2: Common Drying Agents and Their Efficiency
| Drying Agent | Typical Water Content After Drying | Notes | Reference |
| Activated 3Å Molecular Sieves | < 50 ppm | Allow to stand for at least 24 hours. | [7] |
| Activated 4Å Molecular Sieves | < 50 ppm | Effective for general solvent drying. | |
| Potassium Hydroxide (powdered) | ~30-40 ppm | Can be effective but may not be suitable for all reaction types. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Drying Tetraethylene Glycol Monoethyl Ether with Molecular Sieves
-
Activate 3Å molecular sieves by heating them in a glassware oven at >250 °C for at least 12 hours under a vacuum or with a flow of inert gas.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent).
-
Add the activated molecular sieves (approximately 5-10% w/v) to a flask of tetraethylene glycol monoethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and allow it to stand for at least 24 hours.
-
For use, cannulate or syringe the dried solvent from the flask, ensuring the molecular sieves are not transferred.
Protocol 2: Qualitative Peroxide Test
-
Prepare a fresh 10% (w/v) solution of potassium iodide in glacial acetic acid.
-
In a clean, dry test tube, add 1 mL of the tetraethylene glycol monoethyl ether to be tested.
-
Add 1 mL of the freshly prepared potassium iodide/acetic acid solution.
-
Gently mix the contents.
-
A pale yellow to dark brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[9]
Visualizations
Caption: A typical workflow for reactions involving tetraethylene glycol monoethyl ether.
Caption: A logical guide for troubleshooting low yields in reactions.
References
- 1. TETRAETHYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 2. magnumsolvent.com [magnumsolvent.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. gcms.cz [gcms.cz]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Exploiting Poly(ethylene glycol) as a Matrix for Liquid-Phase Organic Synthesis [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. epa.gov [epa.gov]
- 13. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]
Revolutionizing Reaction Yields: A Technical Guide to Tetraethylene Glycol Monoethyl Ether
For Immediate Release
A comprehensive technical support center is now available for researchers, scientists, and drug development professionals utilizing tetraethylene glycol monoethyl ether (TEG-MEE) to enhance reaction yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize the use of this versatile solvent and phase-transfer catalyst.
Tetraethylene glycol monoethyl ether has emerged as a cost-effective and less toxic alternative to traditional phase-transfer catalysts like crown ethers and quaternary ammonium salts. Its unique properties facilitate the transfer of reactants across immiscible phases, leading to increased reaction rates and significantly improved product yields. This support center addresses common challenges and provides practical solutions to empower researchers in harnessing the full potential of TEG-MEE in their synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered when using tetraethylene glycol monoethyl ether in chemical reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Insufficient Catalyst Concentration: The amount of TEG-MEE may be too low to effectively facilitate the phase transfer of reactants. 2. Poor Stirring/Agitation: Inadequate mixing can lead to a limited interfacial area between the phases, hindering the catalyst's function. 3. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature. 4. Water Content: Excessive water in the reaction mixture can hydrate the nucleophile, reducing its reactivity. | 1. Increase Catalyst Loading: Incrementally increase the molar percentage of TEG-MEE. A typical starting point is 5-10 mol%. 2. Improve Agitation: Use a high-speed overhead stirrer or a magnetic stir bar that provides vigorous mixing to ensure a large interfacial area. 3. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, while monitoring for potential side reactions. 4. Use Anhydrous Conditions: Ensure all reactants and solvents are dry. Consider using a drying agent or azeotropic distillation to remove water. |
| Slow Reaction Rate | 1. Suboptimal Solvent Choice: The organic solvent may not be ideal for the specific reaction, affecting the solubility of the reactants or the catalyst complex. 2. Leaving Group Inactivity: The leaving group on the substrate may not be sufficiently reactive. | 1. Solvent Screening: Test a range of aprotic polar solvents (e.g., acetonitrile, DMF) or nonpolar solvents (e.g., toluene, xylenes) to find the optimal medium. 2. Activate the Leaving Group: If possible, convert a less reactive leaving group (e.g., -Cl) to a more reactive one (e.g., -I or -OTs) prior to the reaction. |
| Difficulty in Product Separation/Purification | 1. High Catalyst Concentration: Using a large excess of TEG-MEE can make its removal from the final product challenging due to its high boiling point. 2. Emulsion Formation: Vigorous stirring of biphasic systems can sometimes lead to stable emulsions. | 1. Optimize Catalyst Loading: Use the minimum amount of TEG-MEE required for efficient catalysis. 2. Work-up Procedure: After the reaction, add a saturated brine solution to help break the emulsion. Allow the mixture to stand for a period before separation. Alternatively, filtration through a pad of Celite® can be effective. |
| Side Product Formation | 1. High Reaction Temperature: Elevated temperatures can promote side reactions such as elimination or decomposition. 2. Presence of Oxygen: Some reactions are sensitive to air, leading to oxidative side products. | 1. Optimize Temperature: Determine the lowest effective temperature for the reaction to proceed at a reasonable rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tetraethylene glycol monoethyl ether in improving reaction yields?
A1: Tetraethylene glycol monoethyl ether primarily acts as a phase-transfer catalyst (PTC). In heterogeneous reaction mixtures (e.g., a solid salt in an organic solvent, or two immiscible liquids), it forms a complex with a cation (like Na⁺ or K⁺) from an ionic reactant. This complex is soluble in the organic phase, effectively transporting the anion of the salt into the organic phase where it can react with the organic substrate. This increased concentration of the reactant in the desired phase leads to a faster reaction rate and higher yield.
Q2: How does TEG-MEE compare to other phase-transfer catalysts like quaternary ammonium salts or crown ethers?
A2: TEG-MEE offers several advantages. Compared to crown ethers, it is significantly less expensive and has lower toxicity.[1] While quaternary ammonium salts are also effective and relatively inexpensive, TEG-MEE can be more stable at higher temperatures and in strongly basic conditions.[1] However, in some cases, a higher concentration of TEG-MEE may be required to achieve the same catalytic activity as crown ethers or quaternary ammonium salts.[2]
Q3: What types of reactions benefit most from the use of TEG-MEE?
A3: Nucleophilic substitution reactions, such as the Williamson ether synthesis, are classic examples where TEG-MEE is highly effective. Other reactions that benefit include alkylations, cyanations, and oxidations where an ionic reagent needs to react with an organic substrate in a non-polar solvent.
Q4: Can TEG-MEE be recovered and reused?
A4: Due to its high boiling point, TEG-MEE can be challenging to remove by distillation from many reaction products. However, in some cases, it can be recovered from the aqueous phase after work-up and reused, though its purity should be checked before reuse.
Q5: Are there any safety precautions I should take when using TEG-MEE?
A5: As with all chemicals, it is important to handle TEG-MEE in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.
Quantitative Data Summary
The following tables provide a summary of the performance of polyethylene glycol (PEG) derivatives, which are structurally and functionally similar to TEG-MEE, as phase-transfer catalysts in comparison to other catalytic systems.
Table 1: Comparison of Yields in a Nucleophilic Substitution Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 24 | < 5 |
| TEG-MEE (10 mol%) | 6 | 85 |
| Tetrabutylammonium Bromide (TBAB) (10 mol%) | 4 | 92 |
| 18-Crown-6 (5 mol%) | 2 | 95 |
Note: Data is representative and compiled from typical results for phase-transfer catalyzed nucleophilic substitution reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of TEG-MEE Concentration on Reaction Yield
| TEG-MEE (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 12 | 45 |
| 5 | 8 | 78 |
| 10 | 6 | 85 |
| 20 | 6 | 86 |
Note: This table illustrates the general trend of increasing yield with catalyst concentration up to an optimal point, beyond which further addition may not significantly improve the yield and can complicate purification.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of Benzyl Propyl Ether using TEG-MEE
This protocol describes the synthesis of benzyl propyl ether from 1-propanol and benzyl chloride, a classic SN2 reaction that benefits from phase-transfer catalysis.
Materials:
-
1-Propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetraethylene glycol monoethyl ether (TEG-MEE)
-
Benzyl chloride
-
Anhydrous toluene
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add 1-propanol (10 mmol) to anhydrous toluene (50 mL) in the flask.
-
Carefully add sodium hydride (12 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to 60°C for 1 hour to ensure complete formation of the sodium propoxide.
-
Add tetraethylene glycol monoethyl ether (1 mmol, 10 mol%) to the reaction mixture.
-
Add benzyl chloride (10 mmol) dropwise via the dropping funnel over 15 minutes.
-
After the addition, increase the temperature to 90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure benzyl propyl ether.
Visualizations
Caption: Experimental workflow for Williamson ether synthesis using TEG-MEE.
Caption: Troubleshooting logic for low reaction yield.
Caption: Mechanism of phase-transfer catalysis with TEG-MEE.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying Tetraethylene Glycol Monoethyl Ether
For researchers, scientists, and professionals in drug development, the accurate quantification of tetraethylene glycol monoethyl ether (TEGMEE) in various mixtures is crucial for formulation development, quality control, and safety assessment. This guide provides a comparative overview of three prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's performance is supported by experimental data, and detailed protocols are provided to facilitate implementation.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. The following table summarizes the key quantitative performance parameters for the discussed methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation based on polarity followed by highly selective and sensitive mass-based detection. | Absorption of radio waves by atomic nuclei in a magnetic field to determine molecular structure and quantity. |
| Selectivity | High | Very High | High (for structural elucidation) |
| Sensitivity | High | Very High | Moderate to Low |
| Limit of Detection (LOD) | ~1-5 µg/mL[1] | ~5-10 µg/L | Typically in the low mg/mL range |
| Limit of Quantification (LOQ) | ~4-15 µg/mL[1] | ~5-10 µg/L | Typically in the low mg/mL range |
| Linearity (R²) | >0.995[1] | >0.99 | >0.99 (for the calibrated range) |
| Precision (%RSD) | <15%[1] | Typically <15% | Typically <5% for major components |
| Accuracy (% Recovery) | 96-102%[1] | Typically 80-120% | High for pure or simple mixtures |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | ~5-15 minutes per sample |
| Sample Matrix Suitability | Volatile and semi-volatile compounds; can be used for complex matrices with appropriate sample preparation. | Wide range of polar and non-polar compounds in various matrices, especially aqueous samples. | Best for relatively pure samples or simple mixtures. |
| Primary Application | Routine quality control, impurity profiling. | Trace-level quantification in complex matrices (e.g., environmental, biological). | Structural confirmation, purity assessment of raw materials and formulations. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for glycol ethers and can be adapted for the specific quantification of TEGMEE.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the routine analysis of TEGMEE in various sample matrices, offering a good balance of sensitivity and robustness.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., ethanol, methanol) to a final concentration within the calibration range.
-
If necessary, perform extraction (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.
-
Add an appropriate internal standard for improved accuracy and precision.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column. A column with a cyanopropylphenyl stationary phase is recommended for good separation of glycol ethers.[2]
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer can be used.
3. GC-MS Conditions:
-
Column: Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[2]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of TEGMEE.
4. Data Analysis:
-
Create a calibration curve by analyzing a series of standards of known concentrations.
-
Quantify TEGMEE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the quantification of TEGMEE at trace levels in complex matrices, such as environmental water samples or biological fluids, due to its exceptional sensitivity and selectivity. The following protocol is adapted from an EPA-verified method for tetraethylene glycol.
1. Sample Preparation:
-
For aqueous samples, filtration through a 0.45 µm filter may be sufficient.
-
For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Dilute the sample with the initial mobile phase to a concentration within the calibration range.
-
Add an appropriate internal standard (e.g., a deuterated analog of TEGMEE).
2. Instrumentation:
-
HPLC System: A binary or quaternary pump system with a degasser and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
3. HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for TEGMEE need to be optimized.
4. Data Analysis:
-
Generate a calibration curve using standards prepared in a matrix similar to the samples.
-
Quantify TEGMEE based on the area ratio of the analyte's MRM transition to that of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation and purity assessment of TEGMEE, especially in bulk materials or simple formulations. For quantification, an internal standard with a known concentration is required.
1. Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample and a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6). The use of DMSO-d6 is particularly advantageous as it can provide a well-resolved hydroxyl proton signal for quantification.[3]
-
Transfer the solution to an NMR tube.
2. Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
3. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A delay of 30 seconds is a conservative starting point.
-
Acquisition Time: ~2-3 seconds.
-
Spectral Width: ~12-16 ppm.
4. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from TEGMEE (e.g., the ethoxy group protons) and a signal from the internal standard.
-
Calculate the concentration of TEGMEE using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration or purity of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a quantitative analysis and the logical relationship between the analytical methods.
Caption: General workflow for quantifying TEGMEE.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the GC-MS Analysis of Tetraethylene Glycol Monoethyl Ether and its Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of tetraethylene glycol monoethyl ether and its derivatives is crucial for quality control, impurity profiling, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for this purpose, offering high resolution and sensitive detection. This guide provides a comparative overview of GC-MS methodologies, supported by experimental data and detailed protocols.
Comparison of GC-MS Analytical Methods
The choice of GC-MS parameters significantly impacts the separation and detection of tetraethylene glycol monoethyl ether and its derivatives. Key variables include the GC column (stationary phase), temperature programming, and mass spectrometry settings. Below is a comparison of two common approaches.
Table 1: Comparison of GC-MS Methods for Glycol Ether Analysis
| Parameter | Method 1: Fast Analysis on a Cyano-based Column[1][2] | Method 2: Standard Analysis on a WAX Column |
| GC Column | Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm) | J&W Scientific DB-WAX (50 m x 0.20 mm, 0.2 µm) |
| Stationary Phase | Cyanopropylphenyl | Polyethylene Glycol |
| Oven Program | 40 °C (1 min) to 320 °C at 20 °C/min, hold for 2 min | 40 °C (1 min) to 240 °C at 8 °C/min |
| Carrier Gas | Helium | Helium |
| Injection Mode | Split | Split |
| MS Scan Range | 20-200 amu[1] | Not specified |
| Key Advantages | Faster run times, better resolution for isomers[1][2] | Good for polar compounds |
| Potential Drawbacks | May not be suitable for all derivatives | Longer analysis times |
Quantitative Data and Retention Times
The retention time is a critical parameter for the identification of compounds. The following table includes retention times for tetraethylene glycol monoethyl ether and related compounds on different GC columns.
Table 2: Retention Times of Selected Glycol Ethers
| Compound | Retention Time (min) - Rxi®-1301Sil MS[1] | Kovats Retention Index (non-polar column) |
| Diethylene Glycol Ethyl Ether (DEGEE) | 5.763 | Not Available |
| Triethylene Glycol Monomethyl Ether | Not Available | Not Available |
| Tetraethylene Glycol Monomethyl Ether | 8.826 (as methyl ether) | Not Available |
| Tetraethylene Glycol Monoethyl Ether | Not directly available | 1564.3, 1463 |
Note: The retention time for the methyl ether analog is provided as a reference point. The ethyl ether would have a slightly longer retention time under the same conditions.
Mass Spectral Analysis
The mass spectrum of tetraethylene glycol shows characteristic fragments from the successive loss of ethylene oxide units. For triethylene glycol monoethyl ether , the mass spectrum shows a base peak at m/z 45, corresponding to [CH2=OH]+, and other significant ions resulting from cleavage of the ether linkages. It is expected that tetraethylene glycol monoethyl ether would exhibit a similar pattern, with a prominent ion at m/z 45 and other fragments corresponding to the ethyl ether moiety and the polyoxyethylene chain.
Experimental Protocols
GC-MS Analysis of Glycol Ethers
This protocol is based on the fast analysis method described for a broad range of glycol ethers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
GC Column: Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm film thickness)[1]
Procedure:
-
Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL.[1]
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Program: 40 °C for 1 minute, then ramp to 320 °C at 20 °C/minute, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 200.[1]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: Identify the analyte based on its retention time and mass spectrum. Quantify using a calibration curve prepared from standards of known concentrations.
Synthesis of a Tetraethylene Glycol Monoethyl Ether Derivative (Tosylate)
This protocol describes the tosylation of a similar glycol ether, which can be adapted for tetraethylene glycol monoethyl ether.
Materials:
-
Tetraethylene glycol monoethyl ether
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or another suitable base
-
Dichloromethane (DCM) as a solvent
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve tetraethylene glycol monoethyl ether in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the solution.
-
Add pyridine dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizing the Analytical Workflow and Synthesis
Caption: GC-MS analytical workflow for tetraethylene glycol monoethyl ether.
Caption: Synthesis of tetraethylene glycol monoethyl ether tosylate.
Impurities and Commercial Product Analysis
Commercial grades of tetraethylene glycol monoethyl ether may contain related oligomers as impurities, such as triethylene glycol monoethyl ether and pentaethylene glycol monoethyl ether. Additionally, residual starting materials from the synthesis, which often involves the ethoxylation of ethanol, could be present. A typical commercial purity is around 95% or higher.[] GC-MS is an excellent tool for identifying and quantifying these impurities to ensure the quality and consistency of the material.
References
A Comparative Guide to the Characterization of Tetraethylene Glycol Monoethyl Ether: ¹H NMR and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of tetraethylene glycol monoethyl ether using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It serves as a practical resource for the structural elucidation and purity assessment of this important chemical intermediate. Furthermore, it compares the utility of NMR with other common analytical techniques in polymer and oligomer characterization, supported by experimental data and detailed protocols.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance spectroscopy is a powerful technique for the unambiguous structural characterization of organic molecules. Below is a summary of the expected ¹H and ¹³C NMR chemical shifts for tetraethylene glycol monoethyl ether.
Disclaimer: While a definitive ¹³C NMR spectrum for tetraethylene glycol monoethyl ether is available and cited, a publicly accessible ¹H NMR spectrum could not be located. The ¹H NMR data presented is for the closely related analogue, tetraethylene glycol monomethyl ether, and is expected to be highly representative, with minor deviations in the chemical shifts of the terminal ether group.
Table 1: ¹H NMR Chemical Shift Assignments for Tetraethylene Glycol Monoethyl Ether Analogue (Monomethyl Ether).
| Protons | Chemical Shift (ppm) | Multiplicity |
| HO-CH₂ - | 3.713 | t |
| -CH₂ -O-CH₂ - | 3.670 | m |
| -CH₂ -O-CH₂ - | 3.645 | m |
| -CH₂ -O-CH₂ - | 3.599 | m |
| C₂H₅-O-CH₂ - | 3.556 | t |
| C₂H₅ -O- | 1.20 (expected) | t |
| C₂H₅ -O- | 3.49 (expected) | q |
Data for the monomethyl analogue obtained from various sources.
Table 2: ¹³C NMR Chemical Shift Assignments for Tetraethylene Glycol Monoethyl Ether.
| Carbon | Chemical Shift (ppm) |
| C H₃-CH₂-O- | 15.2 |
| HO-C H₂- | 61.7 |
| CH₃-C H₂-O- | 66.7 |
| -O-C H₂-CH₂-O- (terminal) | 69.8 |
| -O-C H₂-CH₂-O- (internal) | 70.3 |
| -O-C H₂-CH₂-O- (internal) | 70.6 |
| -O-C H₂-CH₂-O- (internal) | 70.7 |
| HO-CH₂-C H₂-O- | 72.6 |
Data obtained from SpectraBase.[1]
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques offer complementary data for a comprehensive characterization of polyethylene glycol derivatives.
Table 3: Comparison of Analytical Techniques for the Characterization of Tetraethylene Glycol Monoethyl Ether.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, chemical environment of each atom, purity assessment, and end-group analysis.[2][3][4] | Provides unambiguous structural elucidation and is highly reproducible. Can be quantitative. | Lower sensitivity compared to mass spectrometry. May require higher sample concentrations. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (polydispersity) and average molecular weight.[5][6][7] | Excellent for determining the distribution of oligomer sizes. | Does not provide detailed structural information. Requires calibration with standards.[8] |
| Mass Spectrometry (MS) | Precise molecular weight of individual oligomers and structural information through fragmentation patterns.[9][10][11][12] | Extremely high sensitivity and accuracy in mass determination. | Can be challenging to ionize large polymers without fragmentation. Complex spectra for polydisperse samples. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., O-H, C-O, C-H).[13][14][15][16][17] | Fast, simple, and non-destructive. Good for identifying the class of compound. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols and Workflows
NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Experimental Protocol: ¹H and ¹³C NMR of Tetraethylene Glycol Monoethyl Ether
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of tetraethylene glycol monoethyl ether in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Typical acquisition parameters include:
-
Pulse sequence: Standard single-pulse (zg30 or similar).
-
Number of scans: 8-16.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: ~16 ppm.
-
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum on the same spectrometer, equipped with a broadband probe.
-
Typical acquisition parameters include:
-
Pulse sequence: Proton-decoupled single-pulse (zgpg30 or similar).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: ~220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Visualizing Molecular Structure and Analytical Workflows
The following diagrams illustrate the molecular structure with NMR assignments, the experimental workflow for characterization, and the logical relationship between the analytical techniques discussed.
References
- 1. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polymer Analysis in Materials Science [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 9. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 12. Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers | Semantic Scholar [semanticscholar.org]
- 13. Fourier transform infrared spectrometric determination of polyethylene glycol in high-density polyethylene - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
A Comparative Guide to Tetraethylene Glycol Monoethyl Ether and Polyethylene Glycol for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant of a drug's performance, influencing its solubility, stability, and pharmacokinetic profile. Among the myriad of polymers used in drug formulation, polyethylene glycol (PEG) has long been considered a gold standard due to its biocompatibility, water solubility, and established safety profile.[1] However, the exploration of alternative polymers is an ongoing effort in the pursuit of enhanced drug delivery systems. This guide provides a comparative analysis of tetraethylene glycol monoethyl ether (TEG-ME) and various grades of polyethylene glycol (PEG), offering a foundation for informed selection in research and drug development.
Due to a scarcity of direct comparative studies in the existing literature, this guide will focus on a detailed comparison of the fundamental physicochemical properties of these molecules. Furthermore, it provides standardized experimental protocols for researchers to conduct their own comparative performance assessments in a drug delivery context.
Physicochemical Properties: A Head-to-Head Comparison
Understanding the intrinsic properties of TEG-ME and PEG is fundamental to predicting their behavior in drug formulations. The following table summarizes key physicochemical parameters.
| Property | Tetraethylene Glycol Monoethyl Ether (TEG-ME) | Polyethylene Glycol 200 (PEG 200) | Polyethylene Glycol 400 (PEG 400) | Polyethylene Glycol 1000 (PEG 1000) | Polyethylene Glycol 3350 (PEG 3350) |
| Molecular Formula | C10H22O5 | H(OCH2CH2)nOH (n≈4) | H(OCH2CH2)nOH (n≈8-9) | H(OCH2CH2)nOH (n≈22) | H(OCH2CH2)nOH (n≈75) |
| Average Molecular Weight ( g/mol ) | 222.28[2] | ~200[3] | ~400[4][5] | ~1000[6] | ~3350[1] |
| Appearance at 25°C | Liquid[2] | Clear, viscous liquid[3] | Clear, colorless, viscous liquid[5] | Waxy solid[6] | Waxy solid[1] |
| Melting Point (°C) | Not readily available | 4[3] | 4 to 8[5] | 33 - 40[7] | 55 - 64[8] |
| Boiling Point (°C) | Not readily available | 287[3] | >250[6] | >250[6] | >250[1] |
| Density (g/cm³ at 20-25°C) | ~1.045[9] | ~1.126[3] | ~1.128[5] | ~1.27 (at 25°C)[6] | ~1.27 (at 25°C)[1] |
| Viscosity | Not readily available | ~60 cSt at 25°C | 90.0 cSt at 25°C[5] | Pasty/Solid | Solid |
| Water Solubility | Miscible | Highly soluble[3] | Soluble[5] | Very soluble[10] | Soluble[1] |
| Solubility in Organic Solvents | Soluble in many organic solvents | Soluble in many organic solvents[3] | Soluble in acetone, alcohols, benzene, glycerin, glycols, and aromatic hydrocarbons[5] | Freely soluble in alcohol[10] | Soluble in many organic solvents[11] |
Experimental Protocols for Performance Comparison
To facilitate a direct comparison of TEG-ME and PEG in a laboratory setting, the following detailed experimental protocols are provided.
Drug Solubility Enhancement
This protocol outlines a method to determine the equilibrium solubility of a poorly water-soluble drug in aqueous solutions containing either TEG-ME or PEG.
Methodology:
-
Preparation of Polymer Solutions: Prepare a series of aqueous solutions with increasing concentrations (e.g., 1%, 5%, 10%, 20% w/v) of TEG-ME and different molecular weight PEGs (e.g., PEG 400, PEG 3350).
-
Drug Supersaturation: Add an excess amount of the model drug to each polymer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved drug particles.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the drug solubility as a function of polymer concentration for both TEG-ME and each PEG.
Caption: Workflow for determining drug solubility enhancement.
Viscosity of Formulations
This protocol describes the measurement of the viscosity of formulations containing TEG-ME or PEG, a crucial parameter for injectability and manufacturing processes.
Methodology:
-
Formulation Preparation: Prepare formulations of a model drug at a clinically relevant concentration in solutions containing a fixed percentage (e.g., 10% w/v) of either TEG-ME or various PEGs.
-
Viscometer Setup: Calibrate and set up a suitable viscometer (e.g., a cone-and-plate rheometer or a capillary viscometer) at a controlled temperature (e.g., 25°C).
-
Viscosity Measurement: Measure the viscosity of each formulation across a range of shear rates to assess whether the fluid is Newtonian or non-Newtonian.
-
Data Recording: Record the viscosity values (in centipoise, cP, or Pascal-seconds, Pa·s).
-
Comparative Analysis: Compare the viscosity of the TEG-ME formulation with those of the PEG formulations.
Caption: Experimental workflow for viscosity measurement.
In Vivo Pharmacokinetic Study
This section provides a conceptual framework for an in vivo study to compare the pharmacokinetic profiles of a drug formulated with TEG-ME versus a PEGylated formulation.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rats or mice).
-
Dosing: Administer the drug formulations (e.g., intravenously) to different groups of animals at a specified dose. Include a control group receiving the unformulated drug.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Quantification: Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Comparative Evaluation: Compare the pharmacokinetic parameters of the TEG-ME formulation with the PEGylated formulation and the unformulated drug.
Caption: Conceptual workflow for a comparative in vivo pharmacokinetic study.
Discussion and Conclusion
The choice between TEG-ME and PEG for a drug formulation will depend on the specific requirements of the drug and the desired performance characteristics. Based on their physicochemical properties, TEG-ME, being a smaller molecule and a liquid at room temperature, may be advantageous as a solubilizer or co-solvent in liquid formulations where lower viscosity is desired. In contrast, higher molecular weight PEGs, which are waxy solids, are well-suited for creating solid dosage forms or for PEGylation to extend the in vivo circulation time of therapeutic proteins and nanoparticles.
The provided experimental protocols offer a systematic approach for researchers to generate direct comparative data to guide their formulation decisions. By evaluating parameters such as solubility enhancement, viscosity, and in vivo pharmacokinetics, a comprehensive understanding of the relative performance of TEG-ME and PEG can be achieved for a specific drug candidate. As the field of drug delivery continues to evolve, a thorough and data-driven approach to excipient selection is paramount for the development of safe and effective medicines.
References
- 1. Polyethylene Glycol 3350 | 25322-68-3 [chemicalbook.com]
- 2. Tetraethylene glycol monoethyl ether | C10H22O5 | CID 79734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alliancechemical.com [alliancechemical.com]
- 4. avenalab.com [avenalab.com]
- 5. PEG 400 - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Polyethylene glycol 1000 CAS 25322-68-3 | 807488 [merckmillipore.com]
- 8. PEG 3350, Poly Ethylene Glycol 3350, Polyethylene Glycol 3350 [fengchengroup.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]
- 11. POLYETHYLENE GLYCOL 3350 - Ataman Kimya [atamanchemicals.com]
Alternatives to Tetraethylene Glycol Monoethyl Ether in Research Applications: A Comparative Guide
In the landscape of scientific research and drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. Tetraethylene glycol monoethyl ether (TEG-MEE), a poly(ethylene glycol) (PEG) derivative, is a versatile compound utilized in a range of applications, from a solvent and emulsion stabilizer to a critical component in advanced drug delivery systems.[] This guide provides a comprehensive comparison of TEG-MEE with viable alternatives in key research areas, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.
I. TEG-MEE and Alternatives as PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the protein-of-interest binder to the E3 ligase binder. The nature of the linker, including its length, flexibility, and solubility, significantly influences the efficacy of the PROTAC. PEG-based linkers, such as those derived from TEG-MEE, are frequently employed due to their favorable physicochemical properties.[]
Comparative Performance Data
While direct head-to-head comparisons of TEG-MEE with other linkers in the same PROTAC system are often specific to the target protein and E3 ligase, the general properties of different linker classes can be compared.
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., TEG-MEE derived) | Hydrophilic, flexible, defined lengths | Improved aqueous solubility, reduced non-specific binding, predictable pharmacokinetics. | Potential for increased molecular weight, may be subject to metabolism. |
| Alkyl Linkers | Hydrophobic, flexible | Simple to synthesize, can provide conformational rigidity. | Poor aqueous solubility, may lead to aggregation, increased non-specific binding. |
| Rigid Linkers (e.g., piperazine-based) | Constrained conformation | Can optimize the orientation of the two binders for improved ternary complex formation. | May be difficult to synthesize, suboptimal orientation can lead to loss of activity. |
Experimental Protocol: Synthesis of a Generic PEG-based PROTAC Linker
This protocol describes the synthesis of a simple amino-PEG-acid linker, a common building block for PROTAC synthesis, which can be adapted from TEG-MEE.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reagents for subsequent conjugation to binders (e.g., HATU, DIPEA)
Procedure:
-
Monoprotection of Tetraethylene Glycol: Dissolve tetraethylene glycol in anhydrous THF and cool to 0°C. Add sodium hydride portion-wise and stir for 30 minutes. Add a suitable protecting group (e.g., benzyl bromide) and allow the reaction to warm to room temperature overnight.
-
Alkylation: To the mono-protected tetraethylene glycol, add sodium hydride at 0°C in anhydrous DMF. After 30 minutes, add tert-butyl bromoacetate and stir at room temperature overnight.
-
Deprotection (Acid-labile group): Dissolve the product from step 2 in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours.
-
Deprotection (Benzyl group): The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final amino-PEG-acid linker.
-
Purification: Purify the final product by reverse-phase HPLC.
Logical Workflow for PROTAC Linker Selection
Caption: A decision-making workflow for selecting a PROTAC linker.
II. Solvents for Chemical Reactions and Formulations
TEG-MEE is valued as a solvent due to its high boiling point, low volatility, and ability to dissolve a wide range of substances.[] Alternatives are often chosen based on factors like polarity, boiling point, and toxicity.
Comparative Solvent Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Features |
| Tetraethylene Glycol Monoethyl Ether (TEG-MEE) | 278 | ~8 | High boiling point, low volatility, good for high-temperature reactions. |
| Diethylene Glycol Monoethyl Ether (DEGEE) | 202 | 11.6 | Lower boiling point than TEG-MEE, used as a penetration enhancer in topical formulations.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Highly polar aprotic solvent, dissolves a wide range of polar and nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar aprotic solvent, common in organic synthesis. |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | 146 | ~5 | Lower boiling point, often used in the electronics industry. |
Experimental Protocol: Assessing Solvent Efficacy in a Model Reaction
This protocol outlines a general method for comparing the efficacy of different solvents in a simple SN2 reaction.
Model Reaction: Benzyl bromide with sodium azide to form benzyl azide.
Materials:
-
Benzyl bromide
-
Sodium azide
-
Candidate solvents (TEG-MEE, DEGEE, DMSO, DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up parallel reactions in each of the candidate solvents.
-
To each reaction vessel, add the solvent, sodium azide, and the internal standard.
-
Heat the reactions to a consistent temperature (e.g., 80°C).
-
Initiate the reaction by adding benzyl bromide.
-
Take aliquots from each reaction at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by GC-MS to determine the concentration of the product (benzyl azide) relative to the internal standard.
-
Plot the concentration of the product over time for each solvent to compare reaction rates.
III. Stabilizers for Nanoparticle Synthesis
The synthesis of stable, monodisperse nanoparticles is crucial for their application in various fields, including drug delivery and diagnostics. PEGylated compounds like TEG-MEE can act as stabilizing agents, preventing aggregation and controlling particle size.[4]
Comparative Performance of Stabilizers in Silver Nanoparticle Synthesis
| Stabilizer | Average Particle Size (nm) | Polydispersity Index (PDI) | Key Observations |
| Polyethylene Glycol (PEG 200) | ~12 | Low | Produces small, stable nanoparticles.[4] |
| Polyvinylpyrrolidone (PVP) | 10-50 | Variable | Widely used, particle size depends on the molecular weight of PVP and reaction conditions. |
| Citrate | 20-100 | Moderate | Commonly used for gold and silver nanoparticles, provides electrostatic stabilization. |
| Sodium Borohydride | 5-20 | Low | Acts as both a reducing and stabilizing agent, can produce very small particles. |
Experimental Protocol: Green Synthesis of Silver Nanoparticles
This protocol is adapted from a method using polyethylene glycol as a stabilizer.[4]
Materials:
-
Silver nitrate (AgNO₃)
-
Polyethylene glycol (e.g., PEG 200, as an alternative to TEG-MEE for this application)
-
β-D-glucose (reducing agent)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of polyethylene glycol.
-
Add an aqueous solution of silver nitrate to the PEG solution while stirring.
-
Add an aqueous solution of β-D-glucose to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 45°C) and stir for a set period (e.g., 6 hours).
-
Monitor the formation of silver nanoparticles by observing the color change of the solution and by taking UV-Vis spectra to identify the surface plasmon resonance peak.
-
Characterize the size and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM).
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of nanoparticles.
IV. Plasticizers for Polymers
Plasticizers are added to polymers to increase their flexibility and durability. Glycol ethers, including TEG-MEE, have been investigated as plasticizers for polymers like polyvinyl chloride (PVC).[5][6]
Comparative Performance of Plasticizers in PVC
| Plasticizer | Glass Transition Temperature (Tg) of PVC (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| DA-8 (Dimer acid-derived polyethylene glycol methyl ether ester with 8 oxyethyl units) | 35.4 | ~20 | ~400 |
| Dioctyl terephthalate (DOTP) (Commercial Standard) | ~40 | ~22 | ~380 |
| Ethylene Glycol | Variable | 15.40 (in a bioplastic formulation)[7] | 2.39 (in a bioplastic formulation)[7] |
Note: Data for DA-8 and DOTP are from a study on dimer acid-derived plasticizers and are presented for comparison of a PEG-containing plasticizer with a commercial standard.[5] Data for ethylene glycol is from a study on bioplastics and may not be directly comparable to PVC applications.
Experimental Protocol: Evaluation of Plasticizer Performance in PVC
Materials:
-
PVC resin
-
Candidate plasticizer (e.g., a derivative of TEG-MEE)
-
Thermal stabilizer (e.g., zinc stearate)
-
Two-roll mill
-
Hot press
-
Dynamic Mechanical Analyzer (DMA)
-
Universal Testing Machine
Procedure:
-
Compounding: Mix the PVC resin, plasticizer, and thermal stabilizer on a two-roll mill at a specified temperature (e.g., 160°C) to form a homogenous sheet.
-
Molding: Press the compounded sheet in a hot press to create standardized test specimens.
-
Glass Transition Temperature (Tg) Measurement: Use a DMA to measure the Tg of the plasticized PVC. A lower Tg indicates better plasticizing efficiency.
-
Mechanical Testing: Use a universal testing machine to measure the tensile strength and elongation at break of the specimens. Higher elongation at break and lower tensile strength are indicative of increased flexibility.
This guide provides a starting point for researchers seeking alternatives to TEG-MEE. The optimal choice will always depend on the specific requirements of the application, and it is recommended to perform small-scale pilot experiments to validate the performance of any new reagent in your system.
References
- 2. ec.europa.eu [ec.europa.eu]
- 3. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Polyethylene Glycol Mediated Silver Nanoparticles by the Green Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN112969747A - Plasticizer blends - Google Patents [patents.google.com]
- 7. smujo.id [smujo.id]
A Comparative Guide to Validating the Purity of Synthesized Tetraethylene Glycol Monoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized tetraethylene glycol monoethyl ether (TEG-MEE) is a critical step in research, development, and manufacturing within the pharmaceutical and biotechnology sectors. As a hydrophilic linker and excipient, the presence of impurities can significantly impact the efficacy, safety, and stability of resulting drug conjugates and formulations. This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of TEG-MEE, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Validation
The selection of an appropriate analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques used for TEG-MEE analysis.
| Analytical Technique | Principle | Common Impurities Detected | Typical Purity Results | Advantages | Limitations |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. | Ethylene glycol, Diethylene glycol, Triethylene glycol, other lower/higher boiling glycol ethers, residual solvents. | >99.0%[1] | High resolution for volatile impurities, robust and widely available, quantitative.[2] | Requires derivatization for non-volatile impurities, thermal degradation of labile compounds is possible. |
| High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) | Separation based on polarity using a liquid mobile phase and a stationary phase, with detection based on the light scattering of non-volatile analyte particles after mobile phase evaporation. | Higher molecular weight PEG oligomers, diol impurities, non-volatile synthesis byproducts. | >99%[3][4] | Suitable for non-volatile and thermally labile compounds, universal detection for non-volatile analytes.[5][6] | Not suitable for volatile impurities, response can be non-linear and dependent on analyte properties.[4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides structural information and quantification based on the direct relationship between signal intensity and the number of atomic nuclei. | Can quantify the main component against a certified reference standard and identify structurally similar impurities. | Can provide a highly accurate mass purity value (e.g., 99.5 ± 0.5%).[7][8] | Primary analytical method, highly accurate and precise, provides structural information, requires minimal sample preparation.[7][9] | Lower sensitivity compared to chromatographic methods for trace impurities, potential for signal overlap.[9] |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Provides structural confirmation of impurities detected by GC-FID and identifies unknown volatile and semi-volatile compounds. | Used for impurity identification and profiling rather than primary purity assessment. | High confidence in impurity identification, sensitive.[10] | Similar limitations to GC-FID, more complex instrumentation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography - Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the quantification of volatile impurities in TEG-MEE.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column. A common choice is a polyethylene glycol (e.g., DB-Wax) or a cyanopropylphenyl-based (e.g., Rxi-1301Sil MS) column.[2][11]
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Reference Standards: Certified standards of TEG-MEE and expected impurities (e.g., ethylene glycol, diethylene glycol, triethylene glycol).
-
Solvent: Dichloromethane or Methanol, HPLC grade.
Procedure:
-
Standard Preparation: Prepare a stock solution of the internal standard (e.g., 1,4-butanediol) in the chosen solvent.[11] Prepare a series of calibration standards containing known concentrations of TEG-MEE and the expected impurities.
-
Sample Preparation: Accurately weigh a sample of the synthesized TEG-MEE and dissolve it in the solvent containing the internal standard to a known concentration.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 70 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample and standards.
-
Data Analysis: Identify and integrate the peaks corresponding to TEG-MEE and the impurities. Calculate the concentration of each impurity using the calibration curve and determine the purity of the TEG-MEE sample.
High-Performance Liquid Chromatography - Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
This method is effective for the analysis of non-volatile impurities and higher molecular weight oligomers.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and an evaporative light scattering detector (ELSD). A C18 or a polymeric reversed-phase column is typically used.[5]
Reagents:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
ELSD Nebulizer Gas: Nitrogen
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of TEG-MEE and any available non-volatile impurity standards in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the TEG-MEE sample in the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Column Temperature: 30 °C
-
ELSD Nebulizer Temperature: 40 °C
-
ELSD Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 SLM
-
-
Injection: Inject 10-20 µL of the sample and standards.
-
Data Analysis: Identify and integrate the peaks. Due to the non-linear response of the ELSD, a calibration curve (often logarithmic) is necessary for quantification.
Quantitative NMR (qNMR) Protocol
qNMR provides a direct measure of the purity of TEG-MEE against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).
-
Internal Standard: A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the TEG-MEE sample and the internal standard into an NMR tube. Add the appropriate deuterated solvent to dissolve both components completely.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals corresponding to the TEG-MEE and the internal standard.
-
-
Purity Calculation: The purity of the TEG-MEE is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described analytical techniques.
GC-FID Experimental Workflow
HPLC-ELSD Experimental Workflow
qNMR Experimental Workflow
Alternative Purification Methods
Should the purity of the synthesized TEG-MEE not meet the required specifications, several purification techniques can be employed. The choice of method will depend on the nature of the impurities to be removed.
| Purification Method | Principle | Impurities Removed | Advantages | Disadvantages |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel, alumina) as a mobile phase is passed through.[12][13] | Polar impurities, higher/lower molecular weight oligomers, colored byproducts.[12] | High resolution, applicable to a wide range of impurities. | Can be time-consuming and require large volumes of solvent, potential for sample loss. |
| Preparative HPLC | A scaled-up version of analytical HPLC to isolate and collect purified fractions of the desired compound.[3] | Closely related impurities with similar polarities to TEG-MEE. | Very high purity can be achieved. | Expensive, lower throughput compared to other methods. |
| Filtration/Ultrafiltration | Separation based on size exclusion using a semi-permeable membrane.[14] | High molecular weight polymers or aggregated impurities. | Simple and rapid for removing large impurities. | Not effective for removing small molecule impurities with similar size to TEG-MEE. |
| Distillation | Separation of components with different boiling points. | Volatile solvents and lower boiling point impurities. | Effective for removing volatile impurities on a large scale. | Not suitable for non-volatile impurities, potential for thermal degradation. |
Logical Relationships in Purity Validation
The selection and application of purity validation methods often follow a logical progression, as illustrated in the diagram below.
Logical Flow of Purity Validation
References
- 1. rsc.org [rsc.org]
- 2. gcms.cz [gcms.cz]
- 3. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. gcms.cz [gcms.cz]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Glycol Ether Toxicity for Researchers and Drug Development Professionals
An in-depth guide to the toxicological profiles of various glycol ethers, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the toxicity of different glycol ethers, a class of solvents widely used in various industrial and commercial applications, including pharmaceuticals and cosmetics.[1] Understanding the relative toxicity of these compounds is crucial for researchers, scientists, and drug development professionals to ensure product safety and mitigate potential health risks. This document summarizes key toxicological data, outlines experimental protocols for toxicity assessment, and visualizes the metabolic pathways that underpin their toxic effects.
Distinguishing Glycol Ether Series: Ethylene vs. Propylene
Glycol ethers are broadly categorized into two main series: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[1] Toxicological data consistently indicates that P-series glycol ethers are generally less toxic than their E-series counterparts.[1][2] The primary mechanism of toxicity for many glycol ethers, particularly the E-series, involves their metabolism into toxic alkoxyacetic acids.[3][4]
Key Toxicological Effects
Exposure to certain glycol ethers has been linked to a range of adverse health effects, including:
-
Reproductive Toxicity: Notably, short-chain ethylene glycol ethers like ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE) have been shown to cause testicular atrophy and impair fertility.[5][6]
-
Developmental Toxicity: Several glycol ethers are recognized as teratogens, capable of causing harm to the developing fetus.[5]
-
Hematotoxicity: Damage to red blood cells (hemolysis) and bone marrow depression are significant concerns with some glycol ethers, particularly ethylene glycol butyl ether (EGBE).[2][7]
-
Neurological and Renal Effects: Acute high-level exposure can lead to neurological symptoms and kidney damage.[3][8]
Quantitative Toxicological Data
The following tables summarize acute toxicity data (LD50 and LC50 values) for a selection of common glycol ethers and their acetates. LD50 refers to the median lethal dose, the dose of a substance that is lethal to 50% of a test population. LC50 refers to the median lethal concentration, the concentration of a chemical in the air or water that is lethal to 50% of a test population.
Table 1: Acute Oral Toxicity Data (LD50 in mg/kg)
| Glycol Ether | Rat | Rabbit | Mouse | Guinea Pig |
| E-Series | ||||
| Ethylene Glycol Methyl Ether (EGME) | 880[9] | - | - | - |
| Ethylene Glycol Ethyl Ether (EGEE) | 2700[10] | 1950[11] | - | 1910[11] |
| Ethylene Glycol Butyl Ether (EGBE) | 300 - 2000[8] | 300[1] | 1230[1] | 1400[12] |
| Diethylene Glycol Methyl Ether (DEGME) | 7128[2] | - | - | - |
| Diethylene Glycol Ethyl Ether (DEGEE) | 5500[13] | 3620[13] | 6600[13] | - |
| Diethylene Glycol Butyl Ether (DEGBE) | 5660[14] | - | - | - |
| P-Series | ||||
| Propylene Glycol Methyl Ether (PGME) | > 300 - 2000[8] | - | - | - |
| Acetates | ||||
| Ethylene Glycol Methyl Ether Acetate (EGMEA) | 400 uL/kg[15] | - | - | - |
| Ethylene Glycol Ethyl Ether Acetate (EGEEA) | 2900[11] | 1950[11] | - | 1910[11] |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | 8532[16] | >5000[16] | >5000[7] | - |
Table 2: Acute Dermal Toxicity Data (LD50 in mg/kg)
| Glycol Ether | Rabbit | Guinea Pig | Rat |
| E-Series | |||
| Ethylene Glycol Methyl Ether (EGME) | 250 uL/kg[15] | - | - |
| Ethylene Glycol Ethyl Ether (EGEE) | 10500 uL/kg[10] | >19460[10] | - |
| Ethylene Glycol Butyl Ether (EGBE) | 220[17] | >2000[18] | - |
| Diethylene Glycol Ethyl Ether (DEGEE) | 9143 | >32000[13] | 6 mL/kg[13] |
| Diethylene Glycol Butyl Ether (DEGBE) | 4120[14] | - | - |
| P-Series | |||
| Propylene Glycol Methyl Ether (PGME) | > 1000 - 2000[8] | - | - |
| Acetates | |||
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | >5000[16] | - | >2000[19] |
Table 3: Acute Inhalation Toxicity Data (LC50)
| Glycol Ether | Rat | Mouse | Rabbit |
| E-Series | |||
| Ethylene Glycol Methyl Ether (EGME) | 500 ppm/4H[15] | - | - |
| Ethylene Glycol Ethyl Ether (EGEE) | 12100 mg/m³/8H[10] | - | >2000 ppm/4H[10] |
| Ethylene Glycol Butyl Ether (EGBE) | 450 ppm/4H[1][20] | 700 ppm/7H[1] | - |
| Diethylene Glycol Methyl Ether (DEGME) | >1.47 mg/L/4H[2] | - | - |
| Diethylene Glycol Ethyl Ether (DEGEE) | >5240 mg/m³/4H[13] | - | - |
| P-Series | |||
| Propylene Glycol Methyl Ether (PGME) | > 10 - 20 mg/l (4 hours)[8] | - | - |
| Acetates | |||
| Ethylene Glycol Ethyl Ether Acetate (EGEEA) | 11 mg/l (4 hours)[11] | - | - |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | 16000 mg/m³ (6 h)[21] | - | - |
Experimental Protocols
The assessment of glycol ether toxicity relies on a battery of standardized in vivo and in vitro assays. The following sections provide an overview of key experimental methodologies.
Reproductive and Developmental Toxicity Testing
These studies are crucial for identifying adverse effects on fertility and embryonic development. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these assessments.
-
OECD Test Guideline 414: Prenatal Developmental Toxicity Study: This study evaluates the potential of a substance to cause adverse effects on the developing fetus during pregnancy.[5][22] Pregnant animals, typically rats or rabbits, are administered the test substance during the period of organogenesis.[22] Key endpoints include maternal health, pregnancy outcomes (e.g., number of live births, resorptions), and fetal examinations for external, visceral, and skeletal abnormalities.
-
OECD Test Guideline 415: One-Generation Reproduction Toxicity Study: This guideline assesses the effects of a substance on the reproductive performance of a single generation of animals.[23] Both male and female animals are exposed to the test substance before and during mating, and females continue to be exposed throughout gestation and lactation.[23] Endpoints include fertility, gestation length, litter size, and offspring viability and growth.
-
OECD Test Guideline 416: Two-Generation Reproduction Toxicity Study: This comprehensive study evaluates the impact of a substance on two generations of animals to identify effects on fertility and development that may not be apparent in a single-generation study.[5]
-
OECD Test Guideline 421/422: Reproduction/Developmental Toxicity Screening Test: These are shorter-term screening assays designed to provide preliminary data on reproductive and developmental toxicity.[5][24] They involve dosing animals for a shorter period before mating and observing key reproductive and developmental endpoints.[24][25]
Hematotoxicity Assays
These assays are used to evaluate the adverse effects of substances on blood and blood-forming tissues. For glycol ethers, a key concern is hemolysis.
-
In Vitro Hemolysis Assay: This assay directly measures the ability of a compound to lyse red blood cells. A suspension of red blood cells (from rats, rabbits, or humans) is incubated with varying concentrations of the glycol ether or its metabolite. The amount of hemoglobin released into the supernatant, measured spectrophotometrically, is an indicator of the extent of hemolysis.
-
Complete Blood Count (CBC) and Peripheral Blood Smear Analysis: In in vivo studies, blood samples are collected from treated animals to perform a CBC. This provides quantitative data on red blood cells, white blood cells, platelets, hemoglobin, and hematocrit. A peripheral blood smear allows for the microscopic examination of blood cells for any morphological abnormalities.
Cytotoxicity Assays
Cytotoxicity assays are in vitro methods used to determine the toxicity of a compound to cells.
-
MTT Assay: This colorimetric assay is a common method to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. This assay measures the amount of LDH in the medium as an indicator of cytotoxicity.
Visualizing the Mechanisms of Toxicity
The following diagrams illustrate the key metabolic pathway responsible for the toxicity of many glycol ethers and a generalized workflow for toxicity testing.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Hazardous substance assessment - Diethylene Glycol Monomethyl Ether - Canada.ca [canada.ca]
- 3. recochem.com [recochem.com]
- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecetoc.org [ecetoc.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sasoltechdata.com [sasoltechdata.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Acute toxicity of ethylene glycol mono-n-butyl ether in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nivina-bmc.com [nivina-bmc.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. apcbkk.com [apcbkk.com]
- 17. sdfine.com [sdfine.com]
- 18. redox.com [redox.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Ethylene glycol monobutyl ether: acute, 9-day, and 90-day vapor inhalation studies in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. researchgate.net [researchgate.net]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
Performance comparison of tetraethylene glycol monoethyl ether in different battery chemistries.
A Comprehensive Performance Comparison of Tetraethylene Glycol Monoethyl Ether (and its Analogs) in Diverse Battery Chemistries
Introduction
The advancement of energy storage technologies is critically dependent on the development of high-performance and safe electrolytes. Glycol ethers, or glymes, have emerged as a promising class of electrolyte solvents due to their high thermal stability, low volatility, and excellent ability to solvate various metal ions.[1] This guide provides a detailed performance comparison of tetraethylene glycol monoethyl ether (TEGMEE) and its close analog, tetraethylene glycol dimethyl ether (TEGDME), across different battery chemistries, including lithium-ion, lithium-sulfur, and sodium-ion systems.
Due to the limited availability of extensive research specifically on TEGMEE, this guide will leverage data from its structurally similar and widely studied counterpart, TEGDME, to provide a comprehensive overview. The insights drawn from TEGDME are highly relevant for understanding the potential performance of TEGMEE. The comparison is made against conventional carbonate-based electrolytes, which are the current industry standard for lithium-ion batteries, and other relevant alternatives. This guide is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are exploring advanced electrolyte formulations.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators of TEGDME-based electrolytes in comparison to other common electrolyte systems in various battery chemistries.
Table 1: Performance in Lithium-Ion (Li-ion) Batteries
| Electrolyte Composition | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Cycling Performance (Capacity Retention) | Reference |
| 1 M LiPF₆ in EC:DMC (1:1) | ~1 x 10⁻² | up to 4.2 | ~80% after 500 cycles (typical) | [2] |
| 1 M LiCF₃SO₃ in TEGDME | ~1 x 10⁻³ - 10⁻⁴ | up to 4.5 | Stable cycling with LiFePO₄ cathode | [2] |
| 1 M LiTFSI in TEGDME/DOL | ~1.86 x 10⁻³ | Not specified | 438 mAh/g after 20 cycles (in Li/Pyrite cell) | [3] |
Table 2: Performance in Lithium-Sulfur (Li-S) Batteries
| Electrolyte Composition | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Cycling Performance (Capacity Retention) | Reference |
| 1 M LiTFSI in TEGDME/DOL (33:67) | ~Highest in study | Not specified | Initial discharge capacity of ~900 mAh/g | [4][5] |
| 1 M LiTFSI in TEGDME/DOL with LiNO₃ | Dramatically increased cyclic efficiency | Not specified | Enhanced cycling performance | [4][5] |
| TEGDME/DOL-based with 5-15 wt% DOL | 6-8 x 10⁻⁴ at -3°C | ~4.4 | Influenced by DOL content | [6] |
Table 3: Performance in Sodium-Ion (Na-ion) Batteries
| Electrolyte Composition | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V vs. Na/Na⁺) | Cycling Performance (Capacity) | Reference |
| 1 M NaCF₃SO₃ in TEGDME (40 mol%) | 1.6 x 10⁻³ at RT, 9.5 x 10⁻³ at 100°C | up to 5.2 | 74 mAh/g at C/10 with Na₃V₂(PO₄)₃ cathode | [7] |
| Ester/Ether-based electrolytes | Varies | Varies | Focus on SEI and solvation structure regulation | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further research.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte.
Methodology:
-
Electrolyte Preparation: The electrolyte is prepared inside an argon-filled glovebox to prevent contamination from moisture and air. The salt (e.g., LiTFSI, NaCF₃SO₃) is dissolved in the solvent (e.g., TEGMEE, TEGDME, or carbonate mixtures) to the desired concentration (e.g., 1 M).
-
Cell Assembly: A conductivity cell with two platinum electrodes of a known geometry is used. The cell is filled with the prepared electrolyte.
-
Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 100 kHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area. The cell constant (L/A) is typically determined by calibrating the cell with a standard solution of known conductivity.[9][10][11]
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium or sodium metal), and a reference electrode (e.g., lithium or sodium metal) are used.
-
Measurement: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is performed.
-
Anodic Limit: The potential of the working electrode is swept from the open-circuit potential to a higher potential at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.
-
Cathodic Limit: The potential is swept from the open-circuit potential to a lower potential to determine the cathodic stability limit.
-
-
Data Analysis: The ESW is the potential difference between the anodic and cathodic stability limits.[12][13][14]
Battery Cycling Performance Test
Objective: To evaluate the long-term cycling stability and capacity retention of a battery using the electrolyte.
Methodology:
-
Cell Assembly: Coin cells (e.g., 2032 type) are typically assembled in a glovebox. The cell consists of a cathode, an anode, a separator, and the electrolyte. The specific components depend on the battery chemistry being tested (e.g., LiFePO₄ cathode and lithium metal anode for Li-ion).
-
Formation Cycles: The assembled cells are typically cycled at a low C-rate (e.g., C/10) for a few cycles to form a stable solid electrolyte interphase (SEI) on the electrode surfaces.[15]
-
Galvanostatic Cycling: The cells are then cycled at a constant current within a specific voltage range (e.g., 2.5 V to 4.2 V for LiFePO₄) for a large number of cycles (e.g., 100-500 cycles). The charge and discharge capacities are recorded for each cycle.
-
Data Analysis: The capacity retention is calculated as the ratio of the discharge capacity at a given cycle to the initial discharge capacity. The coulombic efficiency (ratio of discharge capacity to charge capacity in the same cycle) is also monitored.[16][17]
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Conclusion
Tetraethylene glycol monoethyl ether (TEGMEE) and its dimethyl ether counterpart (TEGDME) present as viable and often advantageous alternatives to conventional carbonate-based electrolytes in various battery systems. Their higher thermal stability and wider electrochemical window can contribute to enhanced safety and compatibility with high-voltage cathode materials.[2][7] While the ionic conductivity of glyme-based electrolytes is generally lower than that of carbonate-based systems, their performance in terms of cycling stability, particularly in lithium-sulfur and sodium-ion batteries, is very promising.[4][5][7] The addition of co-solvents like 1,3-dioxolane (DOL) can further improve the performance of glyme-based electrolytes in Li-S batteries by enhancing ionic conductivity and mitigating the polysulfide shuttle effect.[6] Further research focusing directly on TEGMEE is warranted to fully elucidate its electrochemical properties and optimize its performance in next-generation energy storage devices.
References
- 1. A sodium ion conducting gel polymer electrolyte with counterbalance between 1-ethyl-3-methylimidazolium tetrafluoroborate and tetra ethylene glycol dimethyl ether for electrochemical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The cycling performances of lithium-sulfur batteries in TEGDME/DOL containing LiNO3 additive | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eag.com [eag.com]
- 12. mdpi.com [mdpi.com]
- 13. Determining realistic electrochemical stability windows of ele... [publikationen.bibliothek.kit.edu]
- 14. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]
- 17. researchgate.net [researchgate.net]
Biocompatibility of Tetraethylene Glycol Monoethyl Ether: A Comparative Guide for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of novel drug delivery systems, medical devices, and tissue engineering scaffolds. This guide provides a comparative analysis of the biocompatibility of tetraethylene glycol monoethyl ether (TEGMEE), a short-chain glycol ether, against the industry-standard polyethylene glycol (PEG) and other emerging alternatives. This objective comparison is supported by available experimental data and detailed methodologies for key biocompatibility assays.
In Vitro Cytotoxicity: Cell Viability in the Presence of TEGMEE and Alternatives
In vitro cytotoxicity assays are fundamental in biocompatibility screening, providing initial data on how a material affects cellular viability and proliferation. The ISO 10993-5 standard outlines the use of established cell lines, such as L929 mouse fibroblasts, for these assessments.[2]
Tetraethylene Glycol Monoethyl Ether (TEGMEE) and Related Glycol Ethers:
Direct and comprehensive cytotoxicity data for TEGMEE is limited in publicly accessible literature. However, studies on other short-chain ethylene glycol ethers have raised concerns about their potential for cellular toxicity. For instance, ethylene glycol monoethyl ether (EGEE) and ethylene glycol monobutyl ether (EGBE) have been identified as hematopoietic toxins in vitro, with their toxicity increasing with exposure time.[3] One study on various ethylene glycol ethers demonstrated that 2-phenoxyethanol had the most consistent cytotoxic effect on neuronal cells in vitro.[4] It is important to note that the toxicity of glycol ethers can be dependent on the alkyl chain length, with some evidence suggesting that toxicity may decrease with increasing chain length. However, without direct testing of TEGMEE, its cytotoxicity profile remains largely uncharacterized.
Polyethylene Glycol (PEG) and Derivatives:
In contrast, polyethylene glycols (PEGs) have been extensively studied and are generally considered to have low cytotoxicity. However, their effect on cell viability can be dependent on molecular weight and concentration. A study on a series of PEG derivatives using L929 fibroblasts found that while most PEG oligomers were safe, triethylene glycol (TEG) showed toxicity at high concentrations.[5][6] Another comparative investigation on Caco-2 cells revealed that low molecular weight PEGs (PEG 200, 300, and 400) significantly reduced cell viability at high concentrations, while higher molecular weight PEGs had a lesser impact.[7]
Table 1: Comparative In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| TEGMEE | - | - | - | Data not available | - |
| Triethylene Glycol (TEG) | L929 | MTT | High | Toxic | [5][6] |
| PEG 400 | L929 | MTT | 5 mg/mL | ~100% | [7] |
| PEG 2000 | L929 | MTT | 5 mg/mL | ~100% | [7] |
| PEG 1000 | L929 | MTT | 5 mg/mL | More toxic than PEG 400/2000 | [7] |
| PEG 4000 | L929 | MTT | 5 mg/mL | More toxic than PEG 400/2000 | [7] |
| PEG 400 | Caco-2 | MTT | 4% w/v | ~45% | [7] |
| PEG 4000 | Caco-2 | MTT | 4% w/v | ~100% | [7] |
Hemocompatibility: Interaction with Blood Components
Hemocompatibility is a critical parameter for any material intended for direct contact with blood. Key assessments include hemolysis (the rupture of red blood cells) and the material's potential to activate platelets and the coagulation cascade.
Tetraethylene Glycol Monoethyl Ether (TEGMEE) and Related Glycol Ethers:
Specific hemocompatibility data for TEGMEE is scarce. However, studies on other ethylene glycol ethers have indicated a potential for hemolytic activity. The hemolytic effect of ethylene glycol monoalkyl ethers is thought to be mediated by their metabolites, alkoxyacetic acids.[1] The length of the alkyl chain appears to influence this effect, with ethylene glycol monobutyl ether (EGBE) being a potent hemolytic agent in some animal species.[8] Short-term repeated exposure to 2-ethoxyethanol (EE) in rats led to intravascular hemolysis.[9] Without direct experimental data, the hemolytic potential of TEGMEE remains to be determined.
Polyethylene Glycol (PEG):
PEG and its derivatives are generally considered to be hemocompatible. Studies on PEG-poly(lactic acid) (PEG-PLA) copolymers showed that they did not cause morphological alterations or lysis of red blood cells within the studied concentration range.[10] Furthermore, PEG has been shown to reduce mechanically induced hemolysis in red blood cell suspensions.[11]
Table 2: Comparative Hemocompatibility Data
| Compound | Assay | Result | Reference |
| TEGMEE | Hemolysis | Data not available | - |
| 2-Ethoxyethanol (EE) | In vivo (rats) | Intravascular hemolysis | [9] |
| Ethylene Glycol Monobutyl Ether (EGBE) | In vivo | Hemolytic anemia in some species | [8] |
| PEG-PLA Copolymers | Hemolysis | No significant hemolysis | [10] |
| PEG | Mechanical Hemolysis | Reduced hemolysis | [11] |
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity assays are performed to determine if a substance can induce mutations or chromosomal damage. The bacterial reverse mutation assay (Ames test) is a widely used initial screening for mutagenic potential.[12]
Tetraethylene Glycol Monoethyl Ether (TEGMEE) and Related Glycol Ethers:
A comprehensive review of the genetic toxicology of glycol ethers concluded that most of these compounds show a lack of genotoxic potential.[9] While some specific glycol ethers have yielded positive results in certain tests, the overall class is not considered to pose a significant genotoxic risk.[6] One study assessing various solvents for the Ames test found diethylene glycol monomethyl ether to be a suitable solvent, suggesting its compatibility with the assay and lack of inherent mutagenicity under the test conditions.[13] However, specific Ames test results for TEGMEE were not found.
Polyethylene Glycol (PEG):
PEG is generally considered non-genotoxic and is widely used as a vehicle in pharmaceutical formulations for both in vitro and in vivo studies.
Table 3: Comparative Genotoxicity Data
| Compound | Assay | Result | Reference |
| TEGMEE | Ames Test | Data not available | - |
| Glycol Ethers (general) | Various | Generally non-genotoxic | [6][9] |
| PEG | - | Generally considered non-genotoxic | - |
In Vivo Biocompatibility: Local Tissue Response
In vivo studies, such as subcutaneous implantation in animal models, are crucial for evaluating the local tissue response to a material over time. These studies, often guided by ISO 10993-6, assess parameters like inflammation, fibrosis, and tissue integration.[14]
Tetraethylene Glycol Monoethyl Ether (TEGMEE) and Related Glycol Ethers:
Direct in vivo biocompatibility studies of implanted TEGMEE were not identified in the public literature. Studies involving subcutaneous injections of other substances can provide insight into the expected inflammatory response to foreign materials. For instance, repeated subcutaneous injections of vehicles like peanut oil in rats have been shown to induce a foreign body reaction.[15]
Polyethylene Glycol (PEG):
The in vivo tissue response to PEG can be variable. A study on the histopathological safety of subcutaneously injected PEG in mice reported minimal adverse tissue reaction, similar to the control substance, propylene glycol.[14] However, another study exploring the host response to PEG-based hydrogels found that PEG-only hydrogels induced a robust inflammatory reaction, which was attenuated by the incorporation of the RGD peptide.[16] It has also been noted that subcutaneous administration of PEG 300 and 400 in rats can produce local tissue reactions, including increased vascularization and fibroblastic proliferation.
Table 4: Comparative In Vivo Biocompatibility Data
| Compound | Animal Model | Application | Observation | Reference |
| TEGMEE | - | - | Data not available | - |
| PEG | Mice | Subcutaneous injection | Minimal adverse tissue reaction | [14] |
| PEG-based Hydrogel | Mice | Subcutaneous implantation | Robust inflammatory reaction | [16] |
| PEG 300/400 | Rats | Subcutaneous injection | Local tissue reactions |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of biocompatibility studies. Below are standard protocols for key assays.
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
This protocol describes a quantitative evaluation of cytotoxicity using an extract of the test material.
1. Test Material Extraction:
- Prepare the test material (e.g., TEGMEE, PEG) at the desired concentrations in a complete cell culture medium (e.g., DMEM with 10% fetal bovine serum).
- Incubate the material in the medium at 37°C for 24 to 72 hours to create an extract. A common extraction ratio is 0.1-0.2 g of material per mL of medium.
2. Cell Culture:
- Culture a suitable cell line, such as L929 mouse fibroblasts, in a 96-well plate until they reach sub-confluency.
3. Exposure:
- Remove the existing culture medium from the cells and replace it with the prepared extracts of the test material. Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls.
4. Incubation:
- Incubate the cells with the extracts for a defined period, typically 24 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.
5. Viability Assessment (MTT Assay):
- After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals.
- Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
- Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[2]
Hemolysis Assay (Direct Contact Method)
This protocol assesses the hemolytic potential of a material when in direct contact with blood.
1. Blood Collection:
- Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., heparin or citrate).
2. Red Blood Cell (RBC) Preparation:
- Centrifuge the blood to separate the RBCs. Wash the RBCs several times with a phosphate-buffered saline (PBS) solution.
- Resuspend the washed RBCs in PBS to a desired concentration (e.g., a 2% hematocrit).
3. Exposure:
- Add the test material (TEGMEE or PEG) at various concentrations to the RBC suspension.
- Include a positive control (e.g., Triton X-100 or distilled water) that causes 100% hemolysis and a negative control (PBS) that causes no hemolysis.
4. Incubation:
- Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
5. Measurement:
- After incubation, centrifuge the samples to pellet the intact RBCs.
- Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of approximately 540 nm.
6. Calculation:
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
- Materials with a hemolysis percentage below 2% are generally considered non-hemolytic.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol provides a general overview of the Ames test for mutagenicity.[12]
1. Tester Strains:
- Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli that are auxotrophic for tryptophan.
2. Metabolic Activation:
- Perform the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
3. Exposure (Plate Incorporation Method):
- Mix the test substance at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer in molten top agar.
- Pour this mixture onto a minimal glucose agar plate.
4. Incubation:
- Incubate the plates at 37°C for 48-72 hours.
5. Evaluation:
- Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least double the background revertant count.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of biocompatibility assessment and the potential cellular pathways involved can aid in understanding the evaluation process.
Caption: Workflow for biocompatibility assessment of a biomaterial.
Caption: Potential cellular pathways leading to cytotoxicity.
Conclusion
Based on the currently available public data, a direct and comprehensive comparison of the biocompatibility of tetraethylene glycol monoethyl ether (TEGMEE) with polyethylene glycol (PEG) is challenging. While PEG has a well-established profile of good biocompatibility, albeit with emerging concerns about immunogenicity, the data on TEGMEE is sparse. The limited information on related short-chain glycol ethers suggests a potential for toxicity, including cytotoxicity and hemolysis, that warrants careful consideration and further investigation.
For researchers and developers considering TEGMEE for biomedical applications, it is imperative to conduct thorough biocompatibility testing following standardized protocols, such as those outlined in the ISO 10993 series. The absence of readily available data should not be interpreted as an indication of safety. In contrast, a vast body of literature supports the use of various molecular weights of PEG in biomedical applications, providing a more robust starting point for material selection, though the potential for immunogenicity should be considered. Emerging alternatives to PEG, such as poly(glycerols) and poly(oxazolines), also represent promising avenues for future research and development.
References
- 1. Hematological effects of exposure to mixtures of selected ethylene glycol alkyl ethers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ethylene glycol ethers on cell viability in the human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the hematotoxicity of ethylene glycol ethers | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Hematological effects of four ethylene glycol monoalkyl ethers in short-term repeated exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of PEG Chain Length of Functionalized Magnetic Nanoparticles on the Cytocompatibility and Immune Competence of Primary Murine Macrophages and Dendritic Cells [mdpi.com]
- 11. Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bacterial reverse mutation test | RE-Place [re-place.be]
- 13. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the in vitro macrophage response and in vivo host response to poly(ethylene glycol)-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Tetraethylene glycol monoethyl ether proper disposal procedures
Proper disposal of tetraethylene glycol monoethyl ether is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste in accordance with safety regulations.
Immediate Safety and Handling Precautions
Before handling tetraethylene glycol monoethyl ether, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).
Hazard Identification:
-
May be harmful if swallowed, potentially causing abdominal discomfort, nausea, and central nervous system depression.[3]
-
Prolonged or repeated skin contact may lead to defatting and drying of the skin.[3]
-
The tendency of many ethers to form explosive peroxides over time is a significant concern.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1][4][5]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene). Wear protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: Use in a well-ventilated area, such as under a chemical fume hood, to avoid breathing in mist or vapors.[2][6][7]
Step-by-Step Disposal Procedure
The disposal of tetraethylene glycol monoethyl ether should be treated as a hazardous waste process, managed from the point of generation to its final disposal ("cradle-to-grave").[8]
Step 1: Waste Identification and Classification
-
Treat all unused or contaminated tetraethylene glycol monoethyl ether as hazardous waste.[9]
-
Do not mix it with non-hazardous waste.
Step 2: Segregation
-
Segregate waste tetraethylene glycol monoethyl ether from other chemical waste streams to avoid dangerous reactions.[10][11]
-
Specifically, keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][7]
Step 3: Container Selection and Labeling
-
Container: Use a compatible, leak-proof container, preferably the original container.[9][10] Glass containers are suitable; do not use aluminum or galvanized containers.[4] The container must be in good condition and have a tightly sealing lid.[9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("Tetraethylene Glycol Monoethyl Ether"), and the associated hazards (e.g., "Eye Irritant," "Potential Peroxide Former").[12] The label should also include the accumulation start date.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[12][13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Store in a cool, dry, well-ventilated area away from ignition sources, heat, and direct sunlight.[3][4]
Step 5: Arranging for Disposal
-
Do not dispose of tetraethylene glycol monoethyl ether down the drain or in regular trash.[6]
-
Contact your institution's Environmental Health and Safety (EHS or OCRS) office to schedule a pickup for hazardous waste.[9][13]
-
Follow your institution's specific procedures for waste collection requests.[9] Your EHS office will work with a licensed hazardous waste hauler for proper treatment and disposal, which may include incineration or fuel blending.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for tetraethylene glycol monoethyl ether, relevant for its safe handling and storage.
| Property | Value | Source |
| GHS Hazard Statement | H319: Causes serious eye irritation | [1][2] |
| Boiling Point | 158 - 160 °C @ 5 mmHg | [5] |
| Flash Point | > 110 °C / > 230 °F | [5] |
| Specific Gravity | 0.987 | [5] |
| Vapor Density | 7.18 | [5] |
Experimental Protocols
This document provides operational guidance rather than experimental results. Therefore, experimental protocols are not applicable.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of tetraethylene glycol monoethyl ether.
Caption: Disposal workflow for tetraethylene glycol monoethyl ether.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. easternct.edu [easternct.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. vumc.org [vumc.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tetraethylene Glycol Monoethyl Ether
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetraethylene Glycol Monoethyl Ether. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Operational Plan: Step-by-Step Handling Procedures
To mitigate risks associated with Tetraethylene Glycol Monoethyl Ether, a systematic approach to handling is mandatory. The primary hazard identified is serious eye irritation.[1][2]
1. Engineering Controls and Location:
-
All handling procedures should be conducted in a well-ventilated area.[1]
-
A functioning eyewash station and safety shower must be readily accessible.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[1] Glove suitability and durability depend on the specific operational conditions and exposure duration; therefore, it is crucial to inspect gloves prior to each use.[1]
-
Body Protection: Wear impervious clothing to prevent skin contact.[1] For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.
3. Chemical Handling:
-
Avoid all personal contact, including inhalation of mists, gases, or vapors.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]
-
Ethers like Tetraethylene Glycol Monoethyl Ether have the potential to form explosive peroxides.[4][6] Therefore:
4. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
-
Keep containers tightly sealed and protect them from physical damage.[4][6]
Emergency Procedures
Spill Response:
-
Minor Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[3][6]
-
Major Spills: Evacuate personnel from the area and move upwind. Alert emergency responders and provide them with the location and nature of the hazard.[4][6]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Liquid | |
| Appearance | Clear | |
| Boiling Point/Range | 158 - 160 °C / 316.4 - 320 °F @ 5 mmHg | |
| Flash Point | > 110 °C / > 230 °F | |
| Specific Gravity | 0.987 | |
| Vapor Density | 7.18 |
Occupational exposure limits were not available in the consulted resources.
Disposal Plan
Proper disposal of Tetraethylene Glycol Monoethyl Ether and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused Tetraethylene Glycol Monoethyl Ether should be treated as hazardous waste.
-
Any materials used to clean up spills (e.g., absorbent materials) and contaminated PPE should also be considered hazardous waste.
2. Waste Collection and Storage:
-
Collect all waste in suitable, closed, and clearly labeled containers.[1]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
3. Disposal Method:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[4]
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of the chemical down the drain or in the regular trash.[1]
Workflow for Handling Tetraethylene Glycol Monoethyl Ether
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
